molecular formula C4H7N3O6S B581576 5-Aminoisoxazole-4-carboxamide hydrogensulfate CAS No. 1273577-24-4

5-Aminoisoxazole-4-carboxamide hydrogensulfate

Katalognummer: B581576
CAS-Nummer: 1273577-24-4
Molekulargewicht: 225.175
InChI-Schlüssel: IZAWQSSFWTZPAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Aminoisoxazole-4-carboxamide hydrogensulfate is a useful research compound. Its molecular formula is C4H7N3O6S and its molecular weight is 225.175. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5-amino-1,2-oxazole-4-carboxamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2.H2O4S/c5-3(8)2-1-7-9-4(2)6;1-5(2,3)4/h1H,6H2,(H2,5,8);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAWQSSFWTZPAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NOC(=C1C(=O)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50719857
Record name Sulfuric acid--5-amino-1,2-oxazole-4-carboxamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1273577-24-4
Record name 4-Isoxazolecarboxamide, 5-amino-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1273577-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfuric acid--5-amino-1,2-oxazole-4-carboxamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Aminoisoxazole-4-carboxamide and its Hydrogensulfate Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 5-Aminoisoxazole-4-carboxamide and its hydrogensulfate salt. Due to the limited availability of specific experimental data for the hydrogensulfate salt form in publicly accessible literature, this guide synthesizes information on the core molecule and related isoxazole derivatives to offer a thorough understanding for research and development purposes.

Chemical Identity and Physical Properties

5-Aminoisoxazole-4-carboxamide hydrogensulfate is the salt form of the parent compound, 5-Aminoisoxazole-4-carboxamide. The isoxazole ring system is a prominent scaffold in medicinal chemistry, known for its diverse biological activities. The addition of amino and carboxamide functional groups at positions 5 and 4, respectively, provides sites for further chemical modification and interaction with biological targets.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 1273577-24-4
Molecular Formula C₄H₇N₃O₆S
Molecular Weight 225.18 g/mol

Table 2: Known and Predicted Physical Properties

Property5-Aminoisoxazole-4-carboxamideThis compound
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
Solubility Data not availableLikely soluble in polar solvents
pKa Data not availableData not available
Purity (from supplier) Not applicable97%[1]

Chemical Structure

The chemical structure of 5-Aminoisoxazole-4-carboxamide consists of a five-membered isoxazole ring with a carboxamide group at position 4 and an amino group at position 5. In the hydrogensulfate salt, the hydrogensulfate anion (HSO₄⁻) is ionically bonded to the protonated form of the 5-aminoisoxazole-4-carboxamide molecule. Protonation is expected to occur at one of the basic nitrogen atoms, most likely the amino group or the isoxazole ring nitrogen.

Caption: 2D structure of 5-Aminoisoxazole-4-carboxamide and the hydrogensulfate anion.

Synthesis and Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the available literature, the synthesis of the core 5-Aminoisoxazole-4-carboxamide molecule can be inferred from procedures for related derivatives. The formation of the hydrogensulfate salt would typically involve reacting the free base with sulfuric acid in an appropriate solvent.

A general synthetic approach for the 5-aminoisoxazole core involves the cyclization of a suitable precursor. One common method is the reaction of a β-keto nitrile derivative with hydroxylamine.

Hypothetical Synthesis Workflow:

G cluster_synthesis General Synthesis of 5-Aminoisoxazole-4-carboxamide start β-Keto Nitrile Precursor (e.g., 2-cyano-3-oxobutanamide) cyclization Cyclization Reaction start->cyclization hydroxylamine Hydroxylamine (NH₂OH) hydroxylamine->cyclization aminoisoxazole 5-Aminoisoxazole-4-carboxamide (Free Base) cyclization->aminoisoxazole salt_formation Salt Formation aminoisoxazole->salt_formation sulfuric_acid Sulfuric Acid (H₂SO₄) sulfuric_acid->salt_formation final_product 5-Aminoisoxazole-4-carboxamide Hydrogensulfate salt_formation->final_product purification Purification (e.g., Recrystallization) final_product->purification

Caption: General workflow for the synthesis of this compound.

Experimental Protocol for a Related Synthesis (Synthesis of Ethyl 5-aminoisoxazole-4-carboxylate):

A reported synthesis for a similar compound, ethyl 5-aminoisoxazole-4-carboxylate, involves the reaction of aryl isothiocyanates with sodium ethylcyanoacetate to form an intermediate, which is then reacted with hydroxylamine in ethanol under reflux. This provides a potential route to the core isoxazole structure which could be adapted.

Spectroscopic Data

Specific NMR, IR, and mass spectrometry data for this compound are not available in the searched literature. However, data for related isoxazole derivatives can provide an indication of the expected spectral characteristics.

Table 3: Expected Spectroscopic Characteristics

TechniqueExpected Features for 5-Aminoisoxazole-4-carboxamide Core Structure
¹H NMR - Signals corresponding to the C-H proton on the isoxazole ring. - Broad signals for the -NH₂ protons of the amino and carboxamide groups.
¹³C NMR - Resonances for the carbon atoms of the isoxazole ring. - A signal for the carbonyl carbon of the carboxamide group.
IR Spectroscopy - N-H stretching vibrations for the amino and amide groups (typically in the 3100-3500 cm⁻¹ region). - C=O stretching vibration for the amide carbonyl group (around 1650-1680 cm⁻¹). - C=N and C=C stretching vibrations of the isoxazole ring.
Mass Spectrometry - A molecular ion peak corresponding to the mass of the 5-Aminoisoxazole-4-carboxamide cation. - Fragmentation patterns characteristic of the isoxazole ring and the loss of the carboxamide and amino groups.

Note: For the hydrogensulfate salt, the presence of the HSO₄⁻ anion would likely be observable in the IR spectrum (S=O and S-O stretching vibrations) and could influence the chemical shifts in the NMR spectra due to protonation of the base.

Potential Applications and Biological Relevance

While the specific biological activity of this compound is not well-documented, the isoxazole scaffold is present in numerous compounds with a wide range of therapeutic applications. Derivatives of 5-aminoisoxazole have been investigated for their potential as:

  • Antimicrobial agents

  • Anticancer agents

  • Anti-inflammatory agents

The structural motifs of 5-aminoisoxazole-4-carboxamide make it a valuable building block in medicinal chemistry for the synthesis of more complex and biologically active molecules.

Conclusion

This compound is a chemical entity with potential for further investigation in drug discovery and development. While specific experimental data for this salt are limited, this guide provides a foundational understanding of its chemical structure, potential synthetic routes, and expected chemical properties based on the core 5-Aminoisoxazole-4-carboxamide molecule and related isoxazole derivatives. Further experimental characterization is necessary to fully elucidate its physicochemical properties and biological activity.

References

Spectroscopic Profile of 5-Aminoisoxazole-4-carboxamide and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoisoxazole-4-carboxamide and its analogs are heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. A thorough understanding of their structural and electronic properties is paramount for the rational design and development of new therapeutic agents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of these molecules. This technical guide provides an in-depth overview of the spectroscopic data for 5-aminoisoxazole derivatives, detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Spectroscopic Data of 5-Aminoisoxazole Derivatives

The following tables summarize the characteristic spectroscopic data for various 5-aminoisoxazole analogs. This information serves as a valuable reference for the characterization of novel derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: 1H NMR Spectroscopic Data of 5-Aminoisoxazole Derivatives

CompoundSolventChemical Shift (δ, ppm) and MultiplicityAssignment
5-amino-3-phenylisoxazole-4-carbonitrileCDCl38.22 (s, 2H), 7.88 (d, J=7.6 Hz, 2H), 7.12 (d, J=8.8 Hz, 2H)NH2, Ar-H
1-[3-(4-Chlorophenyl)-isoxazol-5-yl)morpholineCDCl37.64-7.40 (2d, J=8.6 Hz, 4H), 5.30 (s, 1H), 3.80 (dd, J=5.0, 4.8 Hz, 4H), 3.35 (dd, J=5.0, 4.8 Hz, 4H)Ar-H, C4-H, -CH2-O-CH2-, -CH2-N-CH2-
N-Phenyl-5-(piperidin-1-yl)isoxazole-3-carboxamideCDCl38.49 (s, 1H), 7.64-7.14 (m, 5H), 5.50 (s, 1H), 3.33 (m, 4H), 1.67 (m, 6H)NH, Ar-H, C4-H, -CH2-N-CH2-, -(CH2)3-

Table 2: 13C NMR Spectroscopic Data of 5-Aminoisoxazole Derivatives

CompoundSolventChemical Shift (δ, ppm)Assignment
5-amino-3-phenylisoxazole-4-carbonitrile[1]CDCl3166.98, 162.18, 132.35, 125.66, 119.08, 116.78, 113.36, 76.07C=O, C5, Ar-C, C3, Ar-C, CN, Ar-C, C4
1-[3-(4-Chlorophenyl)-isoxazol-5-yl)morpholine[2]CDCl3171.4 (C3), 162.5 (C5), 135.6, 128.9, 128.3, 127.8 (Ar-C), 76.6 (C4), 65.9, 46.7 (-CH2-O-CH2-, -CH2-N-CH2-)C3, C5, Ar-C, C4, -CH2-O-CH2-, -CH2-N-CH2-
3,5-diphenylisoxazoleCDCl3170.3, 162.9, 130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7, 97.4C5, C3, Ar-C, C4
Infrared (IR) Spectroscopy Data

The IR spectrum of 5-aminoisoxazole derivatives is characterized by absorptions corresponding to the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Frequencies for 5-Aminoisoxazole Derivatives

Functional GroupWavenumber (cm-1)Intensity
N-H stretch (amine)3500 - 3300Medium
C=O stretch (amide)1680 - 1630Strong
C=N stretch (isoxazole ring)1650 - 1550Medium
C=C stretch (isoxazole ring)1500 - 1400Medium
N-O stretch (isoxazole ring)[3]1153Medium
C-N stretch (isoxazole ring)[3]1276Medium
C-O stretch (isoxazole ring)[3]1068Medium
Mass Spectrometry (MS) Data

Mass spectrometry of 5-aminoisoxazole derivatives typically proceeds via electron ionization (EI) or electrospray ionization (ESI). The molecular ion peak (M+) is usually observed. The fragmentation of the isoxazole ring is a key diagnostic feature.

Expected Fragmentation Pattern:

The isoxazole ring is susceptible to cleavage upon ionization. Common fragmentation pathways include:

  • Cleavage of the N-O bond: This is often the initial and most facile fragmentation step.

  • Loss of CO and HCN: Subsequent rearrangements and cleavages can lead to the loss of small, stable neutral molecules.

  • Fission of the ring: The five-membered ring can undergo various modes of fission, leading to a complex pattern of fragment ions.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) in a clean NMR tube.[4] The choice of solvent is critical and should be based on the solubility of the compound and the chemical shifts of interest.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • 1H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Optimize parameters such as the number of scans, relaxation delay, and pulse width.

    • Reference the spectrum to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C NMR spectrum to obtain singlets for each unique carbon atom.

    • A larger number of scans is typically required due to the lower natural abundance and sensitivity of the 13C nucleus.

FT-IR Spectroscopy
  • Sample Preparation:

    • Solids (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Solids (Nujol Mull): Grind a small amount of the solid sample and mix it with a drop of Nujol (mineral oil) to form a paste.[5] Spread the mull between two KBr or NaCl plates.[5]

    • Liquids: Place a drop of the neat liquid between two KBr or NaCl plates.[5]

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or the KBr pellet/plates with Nujol).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.[6]

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Optimize the ionization conditions (e.g., spray voltage, capillary temperature for ESI).

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

    • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation patterns of selected parent ions.

Mandatory Visualization

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the structural elucidation of an unknown compound, such as a 5-aminoisoxazole derivative, using a combination of spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Compound Purified Compound MS Mass Spectrometry (MS) Compound->MS IR Infrared (IR) Spectroscopy Compound->IR NMR NMR Spectroscopy Compound->NMR MolFormula Molecular Formula & Weight MS->MolFormula FuncGroups Functional Groups IR->FuncGroups H_NMR 1H NMR NMR->H_NMR C_NMR 13C NMR NMR->C_NMR ProtonEnv Proton Environments & Connectivity H_NMR->ProtonEnv CarbonSkel Carbon Skeleton C_NMR->CarbonSkel Structure Final Structure MolFormula->Structure FuncGroups->Structure ProtonEnv->Structure CarbonSkel->Structure

Caption: A logical workflow for the elucidation of molecular structures. Caption: A logical workflow for the elucidation of molecular structures.

References

A Technical Guide to the Biological Activity Screening of Novel Isoxazole-4-Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data related to the biological activity screening of novel isoxazole-4-carboxamide derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document details the synthesis, experimental protocols for activity screening, and quantitative data to facilitate further research and development in this promising area.

Synthesis of Isoxazole-4-Carboxamides

The general synthetic route to novel isoxazole-4-carboxamide derivatives involves a coupling reaction between a 5-methyl-3-phenylisoxazole-4-carboxylic acid and various aniline derivatives.[1] The reaction is typically facilitated by the use of activating agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[1][4]

A general workflow for the synthesis is depicted below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions Carboxylic_Acid 5-Methyl-3-phenyl- isoxazole-4-carboxylic acid Coupling Coupling Reaction Carboxylic_Acid->Coupling Aniline Aniline Derivative Aniline->Coupling Solvent Dichloromethane (DCM) Solvent->Coupling Activating_Agents EDC / DMAP Activating_Agents->Coupling Purification Column Chromatography Coupling->Purification Final_Product Novel Isoxazole-4-Carboxamide Purification->Final_Product

Caption: General workflow for the synthesis of novel isoxazole-4-carboxamides.

Biological Activity Screening

Novel isoxazole-4-carboxamides have been screened for a variety of biological activities. The primary areas of investigation include anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity

The anticancer potential of isoxazole-4-carboxamides has been evaluated against a panel of human cancer cell lines. The cytotoxic effects are typically quantified by determining the half-maximal inhibitory concentration (IC50).

CompoundCell LineIC50 (µg/mL)Reference
2a MCF-739.80[5][6]
2d Hep3B~23[7][5][6]
HeLa15.48[7][5][6]
2e Hep3B~23[7][5][6]
124 HeLa15.48 ± 0.89[8]
125 HeLa18.62 ± 0.79[8]
127 Hep3B5.96 ± 0.87 (µM)[8]
128 Hep3B6.93 ± 1.88 (µM)[8]
129 Hep3B8.02 ± 1.33 (µM)[8]
HeLa0.91 ± 1.03 (µM)[8]
130 MCF-74.56 ± 2.32 (µM)[8]
MYM4 Caco-210.22 (µM)
Hep3B4.84 (µM)[9]
HeLa1.57 (µM)[9]

Note: Some IC50 values were reported in µM and are indicated as such.

In Vitro Cytotoxicity Assay (MTT/MTS Method)

This assay determines the cytotoxic effects of the compounds on cancer cell lines.[10][11]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: The cells are treated with various concentrations of the isoxazole-4-carboxamide derivatives for a specified period (e.g., 48 or 72 hours).[10]

  • MTT/MTS Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.[11]

  • Incubation: The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.[11]

  • Absorbance Reading: The formazan product is solubilized, and the absorbance is measured using a microplate reader. The absorbance is proportional to the number of viable cells.[10]

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth is determined.[10]

MTT_Assay_Workflow Start Start Cell_Seeding Seed cancer cells in 96-well plates Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat cells with Isoxazole-4-carboxamides Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT/MTS reagent Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Absorbance_Measurement Measure absorbance Incubation_4h->Absorbance_Measurement IC50_Calculation Calculate IC50 values Absorbance_Measurement->IC50_Calculation End End IC50_Calculation->End

Caption: Workflow for the in vitro cytotoxicity MTT/MTS assay.

Studies have shown that some isoxazole-4-carboxamide derivatives can induce cell cycle arrest, particularly at the G2/M phase, and promote apoptosis in cancer cells.[7][5][6]

Apoptosis_Pathway Compound Isoxazole-4-carboxamide HSP90 HSP90 Inhibition (Potential Target) Compound->HSP90 inhibits Cell_Cycle Cell Cycle Progression Compound->Cell_Cycle leads to HSP90->Cell_Cycle regulates G2M_Arrest G2/M Phase Arrest Cell_Cycle->G2M_Arrest arrest at Apoptosis_Induction Induction of Apoptosis G2M_Arrest->Apoptosis_Induction Caspase Caspase Activation Apoptosis_Induction->Caspase Cell_Death Cancer Cell Death Caspase->Cell_Death

Caption: Postulated signaling pathway for anticancer activity.

Anti-inflammatory Activity

The anti-inflammatory properties of isoxazole-4-carboxamides have been investigated through their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[12]

CompoundCOX-1 IC50 (nM)COX-2 IC50 (µM)COX-2 Selectivity IndexReference
MYM1 4.1--[9]
MYM4 -0.24 - 1.304[9]

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of the compounds to inhibit the activity of COX-1 and COX-2 enzymes.[11]

  • Enzyme Incubation: The COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the isoxazole-4-carboxamide derivative.[11]

  • Reaction Initiation: Arachidonic acid, the substrate for COX enzymes, is added to initiate the enzymatic reaction.[11]

  • Reaction Termination: The reaction is stopped after a specific time.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of the enzyme activity is determined.

Antimicrobial Activity

Several isoxazole-4-carboxamide derivatives have demonstrated promising activity against various bacterial and fungal strains.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This method is used to determine the minimum inhibitory concentration (MIC) of the compounds.[10]

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared.[10]

  • Serial Dilution: The isoxazole-4-carboxamide compound is serially diluted in a liquid growth medium in a 96-well plate.[10]

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Conclusion

Novel isoxazole-4-carboxamides represent a versatile scaffold with significant potential for the development of new therapeutic agents. This guide provides a foundational understanding of their synthesis and biological screening, offering detailed protocols and a summary of key activity data. The presented information is intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the advancement of this promising class of compounds. Further investigations into their detailed mechanisms of action and in vivo efficacy are warranted.

References

Mechanism of Action of 5-Aminoisoxazole Compounds in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminoisoxazole and its derivatives have emerged as a promising class of heterocyclic compounds with significant anticancer properties. This technical guide delineates the core mechanisms through which these compounds exert their cytotoxic and cytostatic effects on cancer cells. The primary modes of action involve the induction of apoptosis through both intrinsic and extrinsic pathways, and the arrest of the cell cycle, predominantly at the G2/M phase. Key molecular targets identified to date include Heat Shock Protein 90 (HSP90) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), leading to the disruption of crucial oncogenic signaling pathways. This document provides a comprehensive overview of the signaling cascades involved, quantitative data on the efficacy of various 5-aminoisoxazole derivatives, detailed experimental protocols for key assays, and visual representations of the molecular interactions and experimental workflows.

Introduction

The isoxazole scaffold is a privileged structure in medicinal chemistry, and its 5-amino substituted derivatives have garnered considerable attention for their potent and diverse biological activities, particularly in oncology.[1] These compounds have demonstrated efficacy against a range of cancer cell lines, prompting further investigation into their molecular mechanisms of action. Understanding these mechanisms is paramount for the rational design of more potent and selective anticancer agents and for identifying patient populations most likely to respond to such therapies. This guide synthesizes the current knowledge on how 5-aminoisoxazole compounds combat cancer at the molecular level.

Core Mechanisms of Action

The anticancer activity of 5-aminoisoxazole compounds is multifactorial, primarily revolving around the induction of programmed cell death (apoptosis) and the halting of cell proliferation (cell cycle arrest).

Induction of Apoptosis

5-Aminoisoxazole derivatives have been shown to trigger apoptosis in various cancer cell lines through the activation of caspase cascades.[2][3] Evidence points to the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: Treatment with 5-aminoisoxazole compounds has been associated with an altered balance of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[4] This shift promotes mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and -7.[5]

  • Extrinsic Pathway: While less extensively characterized for this class of compounds, some studies suggest a role for the extrinsic pathway, which is initiated by the binding of extracellular death ligands to transmembrane death receptors.

  • Execution Phase: The activation of effector caspases, particularly caspase-3, is a central event in the execution phase of apoptosis induced by 5-aminoisoxazole derivatives. Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[6][7][8][9] PARP cleavage impairs its ability to repair DNA damage, further committing the cell to apoptosis. The tumor suppressor protein p53 has also been implicated in mediating the apoptotic response to some of these compounds.[4][10]

Cell Cycle Arrest

A significant body of evidence indicates that 5-aminoisoxazole derivatives can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. The most commonly observed effect is an arrest at the G2/M phase of the cell cycle.[11]

This G2/M arrest is often mediated by the modulation of key cell cycle regulatory proteins. Studies have shown that treatment with these compounds can lead to the downregulation of the Cyclin B1/CDK1 complex, which is essential for entry into and progression through mitosis.[12][13] The activity of this complex is tightly regulated, and its inhibition prevents the cell from transitioning from the G2 to the M phase.

Molecular Targets

The pro-apoptotic and cell cycle inhibitory effects of 5-aminoisoxazole compounds are linked to their interaction with specific molecular targets that are critical for cancer cell survival and proliferation.

Heat Shock Protein 90 (HSP90)

HSP90 is a molecular chaperone that is crucial for the stability and function of a large number of "client" proteins, many of which are oncoproteins that drive tumor growth and survival.[14][15][16] These client proteins include kinases, transcription factors, and other signaling molecules.[5][17] By inhibiting the function of HSP90, 5-aminoisoxazole derivatives can lead to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.[18][19][20] Molecular docking studies have suggested that these compounds can bind to the ATP-binding pocket of HSP90, preventing its chaperone activity.[14][15] A common consequence of HSP90 inhibition is the degradation of client proteins such as Akt, a key regulator of cell survival.[21]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[22] Several 5-aminoisoxazole derivatives have been identified as inhibitors of VEGFR-2.[23][24][25][26] By blocking the ATP-binding site of the VEGFR-2 kinase domain, these compounds inhibit its autophosphorylation and the subsequent activation of downstream signaling pathways, including the PI3K/Akt and MEK/ERK pathways.[27][28] Inhibition of VEGFR-2 signaling ultimately leads to a reduction in endothelial cell proliferation, migration, and survival, thereby suppressing tumor-induced angiogenesis.

Signaling Pathways

The interaction of 5-aminoisoxazole compounds with their molecular targets triggers a cascade of events within cellular signaling pathways, ultimately leading to the observed anticancer effects.

Apoptosis Signaling Pathway

dot graph TD; A[5-Aminoisoxazole Derivative] --> B{Bcl-2 Family}; B --> C[Bax/Bcl-2 Ratio ↑]; C --> D[Mitochondrial Outer Membrane Permeabilization]; D --> E[Cytochrome c Release]; E --> F[Apoptosome Formation]; F --> G[Caspase-9 Activation]; G --> H[Caspase-3/7 Activation]; H --> I[PARP Cleavage]; I --> J[Apoptosis]; K[p53 Activation] --> C; A --> K;

end

Caption: Intrinsic apoptosis pathway induced by 5-aminoisoxazole derivatives.

G2/M Cell Cycle Arrest Pathway

dot graph TD; A[5-Aminoisoxazole Derivative] --> B{Cyclin B1/CDK1 Complex}; B --> C[Inhibition of Cyclin B1/CDK1 Activity]; C --> D[G2/M Phase Arrest]; D --> E[Inhibition of Cell Proliferation];

end

Caption: G2/M cell cycle arrest mediated by 5-aminoisoxazole derivatives.

HSP90 Inhibition Pathway

dot graph TD; A[5-Aminoisoxazole Derivative] --> B{HSP90}; B --> C[Inhibition of HSP90 Chaperone Activity]; C --> D[Degradation of Client Proteins]; D --> E{Akt}; E --> F[Inhibition of Pro-Survival Signaling]; F --> G[Apoptosis];

end

Caption: HSP90 inhibition by 5-aminoisoxazole derivatives leading to apoptosis.

VEGFR-2 Inhibition Pathway

dot graph TD; A[VEGF] --> B{VEGFR-2}; C[5-Aminoisoxazole Derivative] --> B; B --> D[Inhibition of VEGFR-2 Autophosphorylation]; D --> E{PI3K/Akt Pathway}; D --> F{MEK/ERK Pathway}; E --> G[Inhibition of Endothelial Cell Proliferation and Survival]; F --> G; G --> H[Inhibition of Angiogenesis];

end

Caption: Inhibition of VEGFR-2 signaling by 5-aminoisoxazole derivatives.

Quantitative Data

The following tables summarize the reported in vitro efficacy of various 5-aminoisoxazole derivatives against different cancer cell lines.

Table 1: IC50 Values of 5-Aminoisoxazole Derivatives in Cancer Cell Lines

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
Compound 5 MCF-7Breast Cancer14[19]
Compound 11 HepG-2Liver Cancer11.52[29]
Compound 11 MCF-7Breast Cancer10.61[29]
Compound 11 HCT-116Colon Cancer9.52[29]
Compound 11 Caco-2Colon Cancer12.45[29]
Compound 12c MCF-7Breast CancerNot Specified[22]
Compound 14c MCF-7Breast CancerNot Specified[22]
Compound 14f MCF-7Breast CancerNot Specified[22]
Compound 36a MCF-7Breast Cancer1.963[22]
Compound 36a MDA-MB-231Breast Cancer3.48[22]
Compound 38c Not SpecifiedNot Specified0.664 (VEGFR-2)[22]
Compound 42c Not SpecifiedNot Specified0.14 (VEGFR-2)[22]
Compound 46f HepG2Liver Cancer7.10[22]
Compound 46f HCT-116Colon Cancer11.19[22]
Compound 46f MCF-7Breast Cancer8.35[22]
Compound 49a HepG2Liver Cancer2[22]
Compound 49a Caco-2Colon Cancer10[22]
Compound 83k Not SpecifiedNot Specified0.067 (VEGFR-2)[22]
Compound 84c Not SpecifiedNot Specified0.085 (VEGFR-2)[22]

Table 2: Effects of 5-Aminoisoxazole Derivatives on Molecular Markers

Compound IDCancer Cell LineAssayTarget/MarkerObserved EffectReference
Compound 5 MCF-7ELISAHSP90Reduced expression from 5.54 ng/mL to 1.56 ng/mL[14][19]
Compound 11 HepG-2Western BlotBax/Bcl-2 ratio4-fold increase[29]
Compound 11 HepG-2Western BlotCaspase-32.3-fold increase[29]
Compound 11 HepG-2Western Blotp533-fold increase[29]
Isoxazolequinones T24Western BlotAkt, PARP, Hsp90Decreased expression[21]
Benzothiazole derivative A-07 SiHaRT-PCR, Western BlotBAX/BCL-2 ratio, Caspase-3, Cleaved PARP-1Increased expression/cleavage[10]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Experimental workflow for the MTT cell viability assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-aminoisoxazole compounds in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for Apoptosis and Signaling Proteins

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Experimental workflow for Western blot analysis.

  • Cell Treatment and Lysis: Culture cancer cells to 70-80% confluency and treat with the desired concentrations of the 5-aminoisoxazole compound for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, p-Akt, Akt, p-ERK, ERK, Cyclin B1, CDK1, HSP90, VEGFR-2, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative protein expression levels.

Cell Cycle Analysis by Flow Cytometry

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

  • Cell Treatment: Seed cancer cells and treat with various concentrations of the 5-aminoisoxazole compound for a predetermined time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing to prevent clumping. Store the fixed cells at -20°C for at least 2 hours.

  • RNase Treatment: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL in PBS) to degrade RNA. Incubate for 30 minutes at 37°C.

  • DNA Staining: Add propidium iodide (PI) staining solution (e.g., 50 µg/mL in PBS) to the cell suspension. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content. Deconvolute the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

5-Aminoisoxazole compounds represent a versatile and potent class of anticancer agents with a multi-pronged mechanism of action. Their ability to induce apoptosis and cause cell cycle arrest is underpinned by their interaction with key molecular targets such as HSP90 and VEGFR-2. The disruption of these critical cellular pathways highlights the therapeutic potential of this chemical scaffold. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the anticancer properties of 5-aminoisoxazole derivatives, with the ultimate goal of developing novel and effective cancer therapies. Future work should focus on elucidating the precise structure-activity relationships, identifying additional molecular targets, and evaluating the in vivo efficacy and safety of lead compounds.

References

An In-Depth Technical Guide on the In Vitro Evaluation of 5-Aminoisoxazole-4-carboxamide and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available in vitro evaluation data for 5-Aminoisoxazole-4-carboxamide hydrogensulfate is limited. This guide provides a comprehensive overview based on the available information for the parent compound, 5-Aminoisoxazole-4-carboxamide, and its closely related derivatives. The experimental protocols and potential biological activities described herein are representative of the isoxazole-4-carboxamide chemical class and should be adapted and validated for the specific hydrogensulfate salt.

Introduction

5-Aminoisoxazole-4-carboxamide is a heterocyclic compound featuring an isoxazole ring, a five-membered ring containing adjacent oxygen and nitrogen atoms, decorated with amino and carboxamide functional groups.[1] This structural motif is a privileged scaffold in medicinal chemistry, found in several approved drugs and associated with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] As a versatile building block, it allows for the synthesis of diverse chemical libraries to explore structure-activity relationships for various therapeutic targets.[1] This technical guide details the in vitro evaluation of 5-aminoisoxazole-4-carboxamide and its derivatives, focusing on data presentation, experimental protocols, and the visualization of relevant biological pathways.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of various 5-aminoisoxazole-4-carboxamide derivatives. Direct quantitative data for the hydrogensulfate salt is not currently available in the public domain.

Table 1: Cytotoxic Activity of Isoxazole-Carboxamide Derivatives against Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
2aColo2059.179[2]
2aHepG27.55[2]
2aHek293t (normal)2.54[2]
2eB16F10.079[2]

Table 2: AMPA Receptor Modulation by Isoxazole-4-Carboxamide Derivatives

Compound IDReceptor SubtypeInhibitionConcentrationReference
CIC-1GluA2 & GluA2/3~8-fold reduction in current16 µM[3][4][5]
CIC-2GluA2 & GluA2/3~7.8-fold reduction in current16 µM[3][4][5]

Table 3: Inhibition of 5-aminoimidazole-4-carboxamide ribotide (AICAR) transformylase by various compounds (Note: AICAR is structurally different from 5-Aminoisoxazole-4-carboxamide)

InhibitorEnzyme SourceKi (µM)Inhibition TypeReference
Thioinosinic acid (tIMP)Chicken Liver39 ± 4Competitive[6]
AzathioprineChicken Liver120 ± 10Competitive[6]
tIMPMRL/lpr mouse PBMCs110 ± 20Competitive[6]
AzathioprineMRL/lpr mouse PBMCs90 ± 14Competitive[6]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are based on studies of related isoxazole derivatives and should be optimized for this compound.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of the test compound on cancer cell lines.

  • Methodology:

    • Cell Seeding: Plate cancer cells (e.g., Colo205, HepG2) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

2. Whole-Cell Patch Clamp Electrophysiology for AMPA Receptor Modulation

  • Objective: To investigate the inhibitory effects of the test compound on AMPA receptor activity.[3][4][5]

  • Methodology:

    • Cell Culture: Use HEK293t cells transiently transfected with plasmids encoding the desired AMPA receptor subunits (e.g., GluA2 or GluA2/3).[5][7]

    • Electrophysiological Recording: Perform whole-cell patch-clamp recordings from transfected cells.[7]

    • AMPA Application: Apply AMPA (e.g., 10 mM) to induce inward currents, establishing a baseline of receptor activity.[5]

    • Compound Co-application: Co-apply the test compound (e.g., 16 µM this compound) with AMPA to assess its modulatory effects on the AMPA-evoked currents.[5][7]

    • Data Acquisition and Analysis: Record and measure the peak current amplitudes. Compare the currents in the presence and absence of the test compound to determine the extent of inhibition.[7]

3. NF-κB Reporter Assay

  • Objective: To determine if the test compound inhibits the NF-κB signaling pathway, a key pathway in inflammation.

  • Methodology:

    • Cell Transfection: Stably transfect cells (e.g., HEK293 or HeLa cells) with a luciferase reporter construct containing NF-κB binding sites in its promoter.

    • Cell Treatment: Seed the transfected cells in 96-well plates and treat with the test compound for a predetermined time.

    • Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).[8]

    • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.[8]

    • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Compare the luciferase activity in compound-treated cells to that in stimulated, untreated cells to determine the percentage of inhibition.

Visualizations: Signaling Pathways and Experimental Workflows

Experimental Workflow for In Vitro Evaluation

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Secondary Assays (for active compounds) cluster_3 Data Analysis and Interpretation Compound 5-Aminoisoxazole-4-carboxamide hydrogensulfate Stock Stock Solution (e.g., in DMSO) Compound->Stock Working Working Solutions (Serial Dilutions) Stock->Working CellViability Cell Viability Assay (e.g., MTT) Working->CellViability EnzymeAssay Enzymatic Assay (e.g., Kinase Assay) Working->EnzymeAssay ReceptorAssay Receptor Binding Assay Working->ReceptorAssay DoseResponse Dose-Response Curve (IC50/EC50 Determination) CellViability->DoseResponse EnzymeAssay->DoseResponse ReceptorAssay->DoseResponse Mechanism Mechanism of Action Studies (e.g., Western Blot, Reporter Assay) DoseResponse->Mechanism Analysis Data Analysis Mechanism->Analysis Conclusion Conclusion & Future Directions Analysis->Conclusion

Caption: A generalized workflow for the in vitro evaluation of a test compound.

Hypothesized Anti-inflammatory Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Compound 5-Aminoisoxazole- 4-carboxamide deriv. Compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Induces LPS LPS LPS->Receptor Binds

Caption: A potential mechanism of anti-inflammatory action via inhibition of the NF-κB pathway.

References

Potential Therapeutic Targets of Isoxazole-Based Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide range of biological activities. This technical guide provides a comprehensive overview of the key therapeutic targets of isoxazole-based compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows. The information is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel isoxazole-derived therapeutics.

Anticancer Activity

Isoxazole derivatives have demonstrated significant potential as anticancer agents by targeting various key proteins and signaling pathways involved in tumor growth, proliferation, and survival.

Key Therapeutic Targets in Oncology

A primary target for isoxazole-based anticancer compounds is Heat Shock Protein 90 (HSP90) , a molecular chaperone responsible for the stability and function of numerous oncogenic client proteins. Inhibition of HSP90 leads to the degradation of these client proteins, thereby disrupting multiple signaling pathways crucial for cancer cell survival.

Another important area of investigation is the inhibition of Cyclooxygenase-2 (COX-2) , an enzyme often overexpressed in various cancers, contributing to inflammation and tumor progression. Furthermore, isoxazole-containing compounds have been shown to target other critical components of cancer cell signaling, including the GABA-A receptor , which has an emerging role in cancer proliferation.

Quantitative Data: Anticancer Activity of Isoxazole Derivatives

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of representative isoxazole-based compounds against various cancer cell lines.

Compound ClassTarget/MechanismCancer Cell LineIC₅₀ (µM)Reference
3,5-Disubstituted isoxazolesAntiproliferativeMCF-7 (Breast)53.96 ± 1.73[1][2]
PC-3 (Prostate)47.27 ± 1.68[1]
Isoxazole-Chalcone HybridsAntiproliferativeHeLa (Cervical)38.63 ± 1.59[1]
Isoxazole-Indole HybridsAntiproliferativeMDA-MB-231 (Breast)30.6 - 35.5[3]
Tyrosol-derived IsoxazolesApoptosis InductionU87 (Glioblastoma)42.8 - 67.6[3]
Diosgenin-Isoxazole HybridsAntiproliferativeMCF-7 (Breast)9.15 ± 1.30[3]
A549 (Lung)14.92 ± 1.70[3]
Monoterpene-Isoxazoline HybridsCytotoxicHT1080 (Fibrosarcoma)9.02 - 16.1[3]
Harmine-derived IsoxazolesAntiproliferativeOVCAR-3 (Ovarian)5.0[3]
HCT 116 (Colon)5.0[3]
Tetrazole-based IsoxazolinesCytotoxicA549 (Lung)1.22 - 3.62[4]
C6 (Glioma)2.83[4]
Signaling Pathways

// Nodes Isoxazole_Inhibitor [label="Isoxazole-Based\nHSP90 Inhibitor", fillcolor="#FBBC05", fontcolor="#202124"]; HSP90 [label="HSP90", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Client_Proteins [label="Oncogenic Client Proteins\n(e.g., Akt, Raf-1, HER2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ubiquitin_Proteasome [label="Ubiquitin-Proteasome\nSystem", fillcolor="#34A853", fontcolor="#FFFFFF"]; Degradation [label="Protein Degradation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Isoxazole_Inhibitor -> HSP90 [label="Inhibits"]; HSP90 -> Client_Proteins [label="Stabilizes"]; Client_Proteins -> Ubiquitin_Proteasome [style=dashed, arrowhead=none]; Ubiquitin_Proteasome -> Degradation; Degradation -> Apoptosis; Degradation -> Cell_Cycle_Arrest; } dot Caption: HSP90 Inhibition Pathway by Isoxazole Compounds.

Anti-inflammatory Activity

Isoxazole derivatives have been extensively investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Key Therapeutic Targets in Inflammation

The principal targets for anti-inflammatory isoxazole compounds are COX-1 and COX-2 . COX-2 is an inducible enzyme that is upregulated during inflammation and plays a significant role in the synthesis of prostaglandins, which are key mediators of pain and inflammation. Selective inhibition of COX-2 over COX-1 is a desirable attribute to reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). Another emerging target in this area is Toll-like receptor 8 (TLR8) , which is involved in the innate immune response and inflammation.

Quantitative Data: Anti-inflammatory Activity of Isoxazole Derivatives

The following table presents the IC₅₀ values of various isoxazole derivatives against COX-1 and COX-2 enzymes.

Compound ClassTargetIC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Isoxazole-based ScaffoldCOX-20.95-[5][6][7][8]
Tetrazole-Isoxazole HybridsCOX-20.039 - 0.065High[9]
MofezolacCOX-10.0079-[7]
COX-2>50[7]
2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-oneCOX-20.95-[5][6][8]
Signaling Pathways

// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., LPS, Cytokines)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NF_kB_NFAT [label="NF-κB / NFAT\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"]; COX2_Gene [label="COX-2 Gene\nTranscription", fillcolor="#F1F3F4", fontcolor="#202124"]; COX2_Enzyme [label="COX-2 Enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Arachidonic_Acid [label="Arachidonic Acid", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=solid, bordercolor="#5F6368"]; Prostaglandins [label="Prostaglandins (PGE₂)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=solid, bordercolor="#5F6368"]; Inflammation [label="Pain & Inflammation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Isoxazole_Inhibitor [label="Isoxazole-Based\nCOX-2 Inhibitor", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Inflammatory_Stimuli -> NF_kB_NFAT; NF_kB_NFAT -> COX2_Gene; COX2_Gene -> COX2_Enzyme [label="Translation"]; Arachidonic_Acid -> COX2_Enzyme [dir=back]; COX2_Enzyme -> Prostaglandins [label="Catalyzes"]; Prostaglandins -> Inflammation; Isoxazole_Inhibitor -> COX2_Enzyme [label="Inhibits"]; } dot Caption: COX-2 Signaling Cascade and Inhibition by Isoxazoles.

Antimicrobial Activity

Isoxazole-containing compounds have long been a cornerstone of antimicrobial therapy, with a number of derivatives demonstrating potent activity against a range of bacterial and viral pathogens.

Key Therapeutic Targets in Infectious Diseases

In the realm of antibacterial agents, isoxazoles are known to target essential bacterial processes. For antiviral applications, isoxazole derivatives have been explored for their ability to inhibit viral replication and entry.

Quantitative Data: Antimicrobial Activity of Isoxazole Derivatives

The following table summarizes the minimum inhibitory concentrations (MIC) for antibacterial isoxazoles and the half-maximal effective concentrations (EC₅₀) for antiviral candidates.

Antibacterial Activity

Compound ClassBacterial StrainMIC (µg/mL)Reference
N³, N⁵-di(substituted)isoxazole-3,5-diaminesE. coli95 - 117[10]
S. aureus95 - 100[10]
Isoxazole-linked 1,3,4-OxadiazoleS. aureus125[11]
E. coli500[11]
Imidazole-bearing IsoxazolesE. coliComparable to Ampicillin[12]
S. aureusComparable to Ampicillin[12]
Isoxazole-containing SulfanilamidesMultidrug-resistant E. coli-[13]
Multidrug-resistant S. aureus-[13]

Antiviral Activity

Quantitative data for antiviral isoxazole compounds is an active area of research, and specific EC₅₀ values are reported in specialized literature.

Neuroprotective and CNS Activity

Isoxazole derivatives have shown promise in the treatment of neurological disorders by modulating the activity of key receptors in the central nervous system (CNS).

Key Therapeutic Targets in Neurology

Important targets for isoxazole-based compounds in the CNS include the GABA-A receptor , the primary inhibitory neurotransmitter receptor in the brain, and nicotinic acetylcholine receptors (nAChRs) , which are involved in cognitive function and neuroprotection. Modulation of these receptors can have therapeutic effects in conditions such as epilepsy, anxiety, and neurodegenerative diseases.

Quantitative Data: Neuroprotective Activity of Isoxazole Derivatives

The following table presents the half-maximal effective concentrations (EC₅₀) for neuroprotective isoxazole compounds.

Compound ClassAssayEC₅₀ (µM)Reference
Isoxazole substituted chromansOxidative stress-induced neuronal death< 1.0[14]
3-aryl-5-(chroman-5-yl)-isoxazolesOxidative stress-induced neuronal death~ 0.3[14]
Benzo[d]isoxazole derivativesMES-induced seizures (ED₅₀, mg/kg)20.5[15]
Signaling Pathways

// Nodes GABA [label="GABA", fillcolor="#34A853", fontcolor="#FFFFFF"]; GABA_A_Receptor [label="GABA-A Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chloride_Influx [label="Cl⁻ Influx", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Hyperpolarization [label="Membrane\nHyperpolarization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Neuronal_Inhibition [label="Neuronal Inhibition", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Isoxazole_Modulator [label="Isoxazole-Based\nModulator", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges GABA -> GABA_A_Receptor [label="Binds to"]; GABA_A_Receptor -> Chloride_Influx [label="Opens Channel"]; Chloride_Influx -> Hyperpolarization; Hyperpolarization -> Neuronal_Inhibition; Isoxazole_Modulator -> GABA_A_Receptor [label="Modulates"]; } dot Caption: GABA-A Receptor Signaling and Modulation by Isoxazoles.

// Nodes Acetylcholine [label="Acetylcholine", fillcolor="#34A853", fontcolor="#FFFFFF"]; nAChR [label="nAChR (α7, α4β2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca_Influx [label="Ca²⁺ Influx", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Neuroprotection [label="Neuronal Survival &\nNeuroprotection", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Isoxazole_Modulator [label="Isoxazole-Based\nModulator", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Acetylcholine -> nAChR [label="Binds to"]; nAChR -> Ca_Influx [label="Opens Channel"]; Ca_Influx -> PI3K_Akt [label="Activates"]; PI3K_Akt -> Neuroprotection; Isoxazole_Modulator -> nAChR [label="Modulates"]; } dot Caption: nAChR Signaling Pathway in Neuroprotection.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of isoxazole-based compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value of the compound.

COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Detection reagent (e.g., a fluorometric probe that reacts with the prostaglandin product)

  • 96-well plates

  • Fluorometric plate reader

Procedure:

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.

  • Compound Incubation: Add the reaction buffer, heme, and the isoxazole compound at various concentrations to the wells of a 96-well plate.

  • Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the wells and incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Detection: Add the detection reagent and measure the fluorescence signal at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ value.

GABA-A Receptor Binding Assay

This assay determines the ability of a compound to bind to the GABA-A receptor, typically by competing with a radiolabeled ligand.

Materials:

  • Rat brain membranes (source of GABA-A receptors)

  • Radiolabeled ligand (e.g., [³H]muscimol or [³H]flumazenil)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Unlabeled GABA (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from rat brains.

  • Assay Setup: In test tubes, combine the brain membranes, the radiolabeled ligand at a fixed concentration, and the isoxazole compound at various concentrations in the binding buffer. For non-specific binding, use a high concentration of unlabeled GABA.

  • Incubation: Incubate the tubes at 4°C for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each compound concentration and determine the Ki or IC₅₀ value.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the screening and evaluation of isoxazole-based compounds.

General Drug Discovery Workflow

// Nodes Library [label="Isoxazole\nCompound Library", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HTS [label="High-Throughput\nScreening (HTS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hit_ID [label="Hit Identification", fillcolor="#FBBC05", fontcolor="#202124"]; Lead_Opt [label="Lead Optimization", fillcolor="#34A853", fontcolor="#FFFFFF"]; In_Vitro [label="In Vitro & In Vivo\nTesting", fillcolor="#F1F3F4", fontcolor="#202124"]; Preclinical [label="Preclinical\nDevelopment", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Library -> HTS; HTS -> Hit_ID; Hit_ID -> Lead_Opt; Lead_Opt -> In_Vitro; In_Vitro -> Preclinical; } dot Caption: General Drug Discovery Workflow for Isoxazole Compounds.

Workflow for Antibacterial Drug Discovery

// Nodes Synthesis [label="Synthesis of Isoxazole\nDerivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Primary_Screening [label="Primary Screening\n(e.g., Broth Microdilution)", fillcolor="#F1F3F4", fontcolor="#202124"]; MIC_Determination [label="MIC Determination", fillcolor="#FBBC05", fontcolor="#202124"]; Spectrum [label="Spectrum of Activity\n(Gram+/Gram-)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mechanism [label="Mechanism of Action\nStudies", fillcolor="#34A853", fontcolor="#FFFFFF"]; In_Vivo [label="In Vivo Efficacy\n(Animal Models)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Synthesis -> Primary_Screening; Primary_Screening -> MIC_Determination; MIC_Determination -> Spectrum; Spectrum -> Mechanism; Mechanism -> In_Vivo; } dot Caption: Workflow for the Discovery of Antibacterial Isoxazoles.

This guide provides a foundational understanding of the therapeutic potential of isoxazole-based compounds. The versatility of the isoxazole scaffold continues to make it a valuable starting point for the design of new and effective therapeutic agents across a wide range of diseases. Further research into the specific mechanisms of action and structure-activity relationships of these compounds will undoubtedly lead to the development of next-generation drugs with improved efficacy and safety profiles.

References

The Structure-Activity Relationship of 5-Aminoisoxazole Analogs as Potent Kinase Inhibitors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-aminoisoxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapies. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of 5-aminoisoxazole analogs, with a specific focus on their activity as inhibitors of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK). This document details quantitative inhibitory data, experimental protocols for synthesis and biological evaluation, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction: The Therapeutic Potential of JNK and p38 Kinase Inhibition

The JNK and p38 MAPK signaling pathways are critical regulators of cellular responses to a variety of stress signals, including inflammatory cytokines, oxidative stress, and UV radiation.[1] Dysregulation of these pathways is implicated in a wide range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[2][3] Consequently, the development of small molecule inhibitors targeting JNK and p38 kinases is an area of intense research.

The 5-aminoisoxazole core has proven to be a versatile scaffold for the design of potent and selective kinase inhibitors. This guide will explore the key structural modifications that influence the inhibitory activity and selectivity of these analogs against JNK and p38 kinases.

Structure-Activity Relationship (SAR) of 5-Aminoisoxazole Analogs

The core of this investigation centers around a series of 4-(isoxazol-3-yl)pyridin-2-amine derivatives. The initial lead compound, a pyrazole-based analog, demonstrated potent dual inhibition of JNK3 and p38.[2] The subsequent SAR studies focused on modifying the heterocyclic core and its substituents to enhance selectivity for JNK over p38, a desirable trait to mitigate potential off-target effects.[2]

Modification of the Isoxazole Core and 5-Position Substituents

Replacing the pyrazole core of the lead compound with an isoxazole moiety (Compound 3 ) led to a significant reduction in p38 inhibitory activity, albeit with a moderate decrease in JNK3 potency.[2] This initial finding highlighted the importance of the heteroatom arrangement in the five-membered ring for achieving selectivity. Further exploration of substitutions at the 5-position of the isoxazole ring was conducted to optimize this selectivity profile.

CompoundRJNK1 IC50 (μM)JNK3 IC50 (μM)p38 IC50 (μM)Selectivity (p38/JNK3)
3 H-0.21>10>48
4 F-0.25>10>40
5 Cyclopropyl-0.18>10>56
6 CH3-0.09>10>111
10 NHCH3-0.15>10>67
13 OH1.20.04>10>250

Data sourced from Bioorganic & Medicinal Chemistry Letters, "Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors".[2]

Key SAR Observations:

  • Substitution at the 5-position: Introducing small alkyl groups like methyl (Compound 6 ) and cyclopropyl (Compound 5 ) at the 5-position of the isoxazole ring generally maintained or slightly improved JNK3 potency while preserving excellent selectivity over p38.[2]

  • Polar Substituents: The introduction of a hydroxyl group (Compound 13 ) resulted in a significant increase in JNK3 potency and a remarkable selectivity of over 250-fold against p38.[2] However, this compound suffered from poor metabolic stability.[2]

  • Amino Substituents: A mono-methyl amine (Compound 10 ) at the 5-position was well-tolerated, maintaining good JNK3 inhibition and selectivity.[2]

Exploration of the 4-Position of the Isoxazole Ring

Further modifications involved introducing various substituents at the 4-position of the isoxazole ring, which led to the discovery of highly potent and selective JNK inhibitors.

CompoundR'JNK1 IC50 (μM)JNK3 IC50 (μM)p38 IC50 (μM)Selectivity (p38/JNK3)
27 4-(N-methyl-pyrazolyl)0.080.03>10>333
28 4-pyrazolyl0.110.042>10>238

Data sourced from Bioorganic & Medicinal Chemistry Letters, "Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors".[2]

Key SAR Observations:

  • Pyrazole Substituents: The introduction of a pyrazole ring at the 4-position of the isoxazole (Compound 28 ) yielded a highly potent JNK3 inhibitor with excellent selectivity over p38.[2]

  • N-Alkylation of Pyrazole: N-methylation of the appended pyrazole (Compound 27 ) further enhanced JNK3 potency and maintained outstanding selectivity.[2]

Experimental Protocols

General Synthetic Route for 4-(5-Substituted-isoxazol-3-yl)pyridin-2-amine Analogs

The synthesis of the core scaffold involves a multi-step process, which can be adapted to introduce various substituents at the 4- and 5-positions of the isoxazole ring.

G cluster_0 Synthesis of Isoxazole Precursor cluster_1 Assembly of Pyridinyl-Isoxazole cluster_2 Diversification start Substituted Aldehyde/Ketone step1 Reaction with Hydroxylamine start->step1 oxime Oxime Intermediate step1->oxime step2 Chlorination (e.g., NCS) oxime->step2 chlorooxime Chlorooxime step2->chlorooxime step3 Cyclization with Chlorooxime chlorooxime->step3 pyridine 2-Amino-4-acetylpyridine pyridine->step3 isoxazole_pyridine 4-(Isoxazol-3-yl)pyridin-2-amine Core step3->isoxazole_pyridine step4 Substitution at Isoxazole Ring isoxazole_pyridine->step4 final_product Final Analog step4->final_product

Caption: General synthetic workflow for 4-(isoxazol-3-yl)pyridin-2-amine analogs.

Detailed Protocol (Illustrative Example):

  • Oxime Formation: A substituted aldehyde or ketone is reacted with hydroxylamine hydrochloride in a suitable solvent like ethanol, often in the presence of a base such as sodium acetate, to form the corresponding oxime.

  • Chlorooxime Synthesis: The oxime is then treated with a chlorinating agent, for example, N-chlorosuccinimide (NCS), in a solvent like DMF to yield the chlorooxime intermediate.

  • Cyclization: The chlorooxime is reacted with a substituted 2-amino-4-acetylpyridine in the presence of a base (e.g., triethylamine) in a suitable solvent to facilitate the [3+2] cycloaddition, forming the 4-(isoxazol-3-yl)pyridin-2-amine core structure.

  • Further Modification: Subsequent functionalization at the 4- and 5-positions of the isoxazole ring can be achieved through various organic reactions, such as Suzuki or Stille couplings, to introduce a diverse range of substituents.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against JNK and p38 kinases is typically determined using an in vitro kinase assay. A common method is a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.[4][5]

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection cluster_3 Data Analysis reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions plate Dispense Reagents into 384-well Plate reagents->plate incubation1 Incubate at Room Temperature (e.g., 60 min) plate->incubation1 adp_glo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) incubation1->adp_glo incubation2 Incubate (e.g., 40 min) adp_glo->incubation2 detection_reagent Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) incubation2->detection_reagent incubation3 Incubate (e.g., 30 min) detection_reagent->incubation3 readout Measure Luminescence incubation3->readout analysis Calculate % Inhibition and Determine IC50 readout->analysis

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Detailed Protocol (ADP-Glo™ Kinase Assay):

  • Reagent Preparation: Prepare solutions of the kinase (e.g., recombinant human JNK3 or p38α), a suitable substrate (e.g., a peptide substrate), ATP, and the test inhibitor at various concentrations in a kinase buffer.

  • Reaction Setup: In a 384-well plate, add the test inhibitor, followed by the kinase and substrate mixture.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for approximately 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to produce a luminescent signal. Incubate for about 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.[6]

Signaling Pathways

c-Jun N-terminal Kinase (JNK) Signaling Pathway

The JNK signaling cascade is a three-tiered system involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and JNK itself.[7] Activation of this pathway by stress stimuli leads to the phosphorylation of various downstream targets, including the transcription factor c-Jun, which regulates the expression of genes involved in apoptosis and inflammation.[8]

G stress Stress Stimuli (e.g., UV, Cytokines) map3k MAP3K (e.g., ASK1, MEKK1) stress->map3k activates mkk4_7 MKK4 / MKK7 map3k->mkk4_7 phosphorylates jnk JNK mkk4_7->jnk phosphorylates cjun c-Jun jnk->cjun phosphorylates other_substrates Other Substrates jnk->other_substrates phosphorylates gene_expression Gene Expression (Apoptosis, Inflammation) cjun->gene_expression regulates inhibitor 5-Aminoisoxazole Analog inhibitor->jnk

Caption: Simplified JNK signaling pathway and the point of inhibition.

p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Similar to the JNK pathway, the p38 MAPK pathway is a three-tiered kinase cascade.[9] Upon activation by stress and inflammatory signals, p38 kinases phosphorylate a range of downstream substrates, including other kinases and transcription factors, leading to cellular responses such as inflammation and apoptosis.[1]

G stress Stress Stimuli (e.g., LPS, Cytokines) map3k MAP3K (e.g., TAK1, ASK1) stress->map3k activates mkk3_6 MKK3 / MKK6 map3k->mkk3_6 phosphorylates p38 p38 MAPK mkk3_6->p38 phosphorylates mk2 MAPKAPK2 (MK2) p38->mk2 phosphorylates transcription_factors Transcription Factors (e.g., ATF2, CREB) p38->transcription_factors phosphorylates cytokine_production Cytokine Production (e.g., TNF-α, IL-6) mk2->cytokine_production regulates transcription_factors->cytokine_production regulates inhibitor 5-Aminoisoxazole Analog inhibitor->p38

Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.

Conclusion

The 5-aminoisoxazole scaffold has proven to be a highly effective platform for the development of potent and selective JNK inhibitors. The SAR studies detailed in this guide demonstrate that strategic modifications to the isoxazole ring, particularly at the 4- and 5-positions, can significantly enhance potency and selectivity over the closely related p38 kinase. The introduction of a hydroxyl group at the 5-position or a pyrazole moiety at the 4-position have been identified as key strategies for achieving high JNK inhibitory activity. This in-depth technical guide provides a valuable resource for researchers in the field of kinase inhibitor drug discovery, offering a solid foundation for the design and development of novel 5-aminoisoxazole-based therapeutics. Further optimization of these scaffolds to improve pharmacokinetic properties will be crucial for their translation into clinical candidates.

References

5-Aminoisoxazole-4-carboxamide Hydrogensulfate: A Technical Guide for Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach relies on screening libraries of low molecular weight fragments (typically < 300 Da) that bind to biological targets with low affinity. These initial hits are then optimized into more potent and selective drug candidates. The 5-aminoisoxazole-4-carboxamide core is a privileged scaffold in medicinal chemistry, recognized for its synthetic tractability and its presence in a variety of biologically active molecules. This technical guide focuses on 5-Aminoisoxazole-4-carboxamide hydrogensulfate as a valuable fragment for drug design, providing insights into its synthesis, physicochemical properties, and application in screening campaigns, along with detailed experimental protocols.

Physicochemical Properties and Synthesis

Table 1: Physicochemical Properties of 5-Aminoisoxazole-4-carboxamide (Predicted)
PropertyValueSource
Molecular FormulaC4H5N3O2-
Molecular Weight127.10 g/mol -
XLogP3-1.5PubChem CID 9679[1]
Hydrogen Bond Donors2PubChem CID 9679[1]
Hydrogen Bond Acceptors3PubChem CID 9679[1]
Rotatable Bonds1PubChem CID 9679[1]
Synthesis of 5-Aminoisoxazole-4-carboxamide

A general, two-step synthetic route to 5-aminoisoxazole-4-carboxamides has been described.[2] This can be adapted for the synthesis of the parent compound. The hydrogensulfate salt can then be prepared by treating the free base with sulfuric acid.

Step 1: Formation of the Isoxazole Ring

A solution of N-hydroxyimidoyl chloride is added to a solution of 2-cyanoacetamide and a base (e.g., sodium ethoxide or sodium hydride) in a suitable solvent like ethanol or DMF. The reaction mixture is heated to reflux to facilitate the cyclization and formation of the 5-aminoisoxazole-4-carboxamide ring.[2]

Step 2: Salt Formation

The isolated 5-Aminoisoxazole-4-carboxamide free base is dissolved in a suitable solvent (e.g., isopropanol) and treated with one equivalent of sulfuric acid. The this compound salt will precipitate and can be collected by filtration.

Experimental Protocols for Fragment Screening

The utility of this compound as a fragment can be assessed through various biophysical techniques. Below are detailed protocols for common fragment screening methods.

NMR Spectroscopy: Protein-Observed 2D ¹H-¹⁵N HSQC

This is a robust method for detecting weak binding events and mapping the binding site on the protein.[3][4][5][6][7]

Methodology:

  • Protein Preparation: Express and purify the target protein with uniform ¹⁵N-labeling. A typical final buffer for NMR would be 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM DTT in 90% H₂O/10% D₂O.

  • Fragment Library Preparation: Prepare a stock solution of this compound (e.g., 100 mM in d₆-DMSO).

  • NMR Data Acquisition:

    • Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein (typically 50-100 µM).

    • Add the fragment to the protein sample to a final concentration of 100 µM to 1 mM.

    • Acquire a second 2D ¹H-¹⁵N HSQC spectrum.

  • Data Analysis:

    • Overlay the two spectra and identify chemical shift perturbations (CSPs) of the protein's amide resonances.

    • Significant CSPs indicate binding of the fragment to the protein. The perturbed residues identify the binding site.

    • The dissociation constant (Kd) can be determined by titrating the fragment and fitting the chemical shift changes to a binding isotherm.

G cluster_workflow NMR Fragment Screening Workflow Protein_Prep Prepare ¹⁵N-labeled Protein Ref_Spectrum Acquire Reference ¹H-¹⁵N HSQC Spectrum Protein_Prep->Ref_Spectrum Add_Fragment Add 5-Aminoisoxazole- 4-carboxamide hydrogensulfate Ref_Spectrum->Add_Fragment Fragment_Spectrum Acquire ¹H-¹⁵N HSQC Spectrum with Fragment Add_Fragment->Fragment_Spectrum Analysis Analyze Chemical Shift Perturbations (CSPs) Fragment_Spectrum->Analysis Hit_Validation Hit Identification & Binding Site Mapping Analysis->Hit_Validation

NMR Fragment Screening Workflow

X-Ray Crystallography: Co-crystallization or Soaking

This method provides high-resolution structural information of the fragment-protein complex, guiding structure-based drug design.[8][9][10][11]

Methodology:

  • Protein Crystallization: Grow high-quality crystals of the target protein.

  • Fragment Soaking:

    • Prepare a solution of this compound (1-10 mM) in a cryo-protectant solution compatible with the protein crystals.

    • Transfer the protein crystals to the fragment-containing solution and incubate for a defined period (minutes to hours).

  • X-ray Diffraction Data Collection:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the crystal structure.

    • Analyze the electron density maps to confirm the binding of the fragment and determine its binding mode.

G cluster_workflow X-Ray Crystallography Screening Workflow Crystal_Growth Grow Protein Crystals Fragment_Soaking Soak Crystals with Fragment Solution Crystal_Growth->Fragment_Soaking Data_Collection Collect X-ray Diffraction Data Fragment_Soaking->Data_Collection Structure_Solution Solve Crystal Structure Data_Collection->Structure_Solution Binding_Analysis Analyze Fragment Binding Mode Structure_Solution->Binding_Analysis

X-Ray Crystallography Screening Workflow

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS, and stoichiometry).[12][13][14][15][16]

Methodology:

  • Sample Preparation:

    • Prepare the purified protein (typically 10-50 µM) and the fragment (10-20 times the protein concentration) in the same, thoroughly degassed buffer.

  • ITC Experiment:

    • Load the protein into the sample cell and the fragment into the injection syringe.

    • Perform a series of small injections of the fragment into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses and plot them against the molar ratio of fragment to protein.

    • Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters.

G cluster_workflow Isothermal Titration Calorimetry Workflow Sample_Prep Prepare Protein and Fragment in Matched Buffer Titration Titrate Fragment into Protein Solution Sample_Prep->Titration Heat_Measurement Measure Heat of Binding Titration->Heat_Measurement Data_Fitting Fit Isotherm to Binding Model Heat_Measurement->Data_Fitting Thermo_Params Determine Kd, ΔH, ΔS, n Data_Fitting->Thermo_Params G cluster_pathway AMPK Signaling Pathway AMP_ATP High AMP/ATP Ratio LKB1 LKB1 AMP_ATP->LKB1 AMPK AMPK LKB1->AMPK phosphorylates Catabolism ↑ Catabolism (Glycolysis, Fatty Acid Oxidation) AMPK->Catabolism activates mTORC1 mTORC1 AMPK->mTORC1 inhibits Autophagy ↑ Autophagy AMPK->Autophagy activates Anabolism ↓ Anabolism (Protein Synthesis, Lipid Synthesis) mTORC1->Anabolism promotes G cluster_pathway FLT3 Signaling Pathway FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 binds Dimerization Dimerization & Autophosphorylation FLT3->Dimerization PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK STAT5 STAT5 Pathway Dimerization->STAT5 Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation STAT5->Proliferation

References

Methodological & Application

Application Notes and Protocols: 5-Aminoisoxazole-4-carboxamide as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoisoxazole-4-carboxamide is a highly valuable and versatile heterocyclic building block in the field of organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a reactive amino group and a carboxamide moiety on the isoxazole core, allows for diverse chemical transformations. This scaffold is a key component in the synthesis of a wide array of more complex heterocyclic systems and peptidomimetics, many of which exhibit significant biological activity. The isoxazole ring itself is a privileged structure in numerous FDA-approved drugs, highlighting its importance in drug discovery.[1][2]

These application notes provide a detailed overview of the synthetic utility of 5-aminoisoxazole-4-carboxamide, complete with experimental protocols for key transformations and a summary of the biological applications of the resulting derivatives.

Synthetic Applications

5-Aminoisoxazole-4-carboxamide serves as a precursor for the synthesis of various fused heterocyclic systems and substituted isoxazoles. Key applications include its use in multicomponent reactions, the synthesis of fused pyrimidine systems, and its incorporation into peptide-like structures.

Multicomponent Synthesis of 5-Amino-3-aryl-isoxazole-4-carbonitriles

A highly efficient, one-pot, three-component reaction utilizing 5-aminoisoxazole-4-carboxamide precursors enables the synthesis of 5-amino-3-aryl-isoxazole-4-carbonitriles. These compounds are valuable intermediates and have shown potential as antimicrobial and antioxidant agents.[3][4][5] The reaction typically involves an aromatic aldehyde, malononitrile, and hydroxylamine hydrochloride, with the in-situ formation of a 5-aminoisoxazole intermediate that proceeds to the final product.

General Reaction Scheme:

Caption: Multicomponent synthesis of 5-amino-3-aryl-isoxazole-4-carbonitriles.

Quantitative Data for Synthesis of 5-Amino-3-aryl-isoxazole-4-carbonitriles:

EntryAryl Aldehyde (Ar)CatalystSolventTime (h)Yield (%)Reference
14-TolualdehydeCeric Ammonium SulphateIsopropyl alcohol588[5]
24-ChlorobenzaldehydeCeric Ammonium SulphateIsopropyl alcohol592[5]
34-NitrobenzaldehydeCeric Ammonium SulphateIsopropyl alcohol595[5]
44-MethoxybenzaldehydeK₂CO₃/GlycerolGlycerol0.594[4]
52-ChlorobenzaldehydeK₂CO₃/GlycerolGlycerol285[4]
Synthesis of Isoxazolo[5,4-d]pyrimidin-4(5H)-ones

5-Aminoisoxazole-4-carboxamides are key intermediates in the synthesis of isoxazolo[5,4-d]pyrimidin-4(5H)-ones, a scaffold that has been explored for various medicinal applications, including as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy.[6][7] The synthesis involves the cyclization of the 5-aminoisoxazole-4-carboxamide with a suitable one-carbon synthon, such as triethyl orthoformate.

Experimental Workflow for Isoxazolo[5,4-d]pyrimidin-4(5H)-one Synthesis:

G cluster_0 Step 1: Synthesis of 5-Aminoisoxazole-4-carboxamide cluster_1 Step 2: Cyclization to Isoxazolo[5,4-d]pyrimidin-4(5H)-one A 2-Cyanoacetamide + N-Hydroxyimidoyl chloride B Base (NaOEt or NaH) Solvent (EtOH or DMF) A->B C 5-Aminoisoxazole-4-carboxamide B->C D 5-Aminoisoxazole-4-carboxamide E Triethyl orthoformate Acetic anhydride, Reflux D->E F Isoxazolo[5,4-d]pyrimidin-4(5H)-one E->F

Caption: Workflow for the synthesis of isoxazolo[5,4-d]pyrimidin-4(5H)-ones.

Quantitative Data for Isoxazolo[5,4-d]pyrimidin-4(5H)-one Synthesis:

EntryR¹ in 3-Aryl-5-aminoisoxazole-4-carboxamideCyclization ReagentSolventTime (h)Yield (%)Reference
1PhenylTriethyl orthoformateAcetic anhydride1885[6][7]
24-ChlorophenylTriethyl orthoformateAcetic anhydride1878[6][7]
34-MethoxyphenylTriethyl orthoformateAcetic anhydride1882[6][7]
Amide Coupling Reactions

The amino group of 5-aminoisoxazole-4-carboxamide can readily undergo amide coupling reactions with various carboxylic acids to generate a library of N-substituted derivatives. These derivatives have been investigated for their potential as anticancer agents. Standard peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine) are effective for this transformation.[8]

General Amide Coupling Protocol:

Caption: General scheme for amide coupling with 5-aminoisoxazole-4-carboxamide.

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-3-(p-tolyl)isoxazole-4-carbonitrile

Materials:

  • 4-Tolualdehyde

  • Malononitrile

  • Hydroxylamine hydrochloride

  • Ceric Ammonium Sulphate (CAS)

  • Isopropyl alcohol

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Deionized water

Procedure:

  • In a 50 mL round-bottom flask, dissolve malononitrile (1 mmol), 4-tolualdehyde (1.2 mmol), and hydroxylamine hydrochloride (1 mmol) in isopropyl alcohol (25 mL).

  • To the stirred solution, gradually add ceric ammonium sulphate (2 mmol) as a catalyst.

  • Reflux the reaction mixture for 5 hours, monitoring the progress by Thin Layer Chromatography (TLC) using an ethyl acetate:n-hexane (4:6) mobile phase.

  • Upon completion, pour the reaction mixture into cold water and neutralize with a saturated solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford the title compound as a solid.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.[5]

Protocol 2: Synthesis of 3-Phenyl-isoxazolo[5,4-d]pyrimidin-4(5H)-one

Materials:

  • 3-Phenyl-5-aminoisoxazole-4-carboxamide

  • Triethyl orthoformate

  • Acetic anhydride

Procedure:

  • In a round-bottom flask, suspend 3-phenyl-5-aminoisoxazole-4-carboxamide (1.0 equiv.) in acetic anhydride.

  • Add triethyl orthoformate (1.0 equiv.) to the suspension.

  • Reflux the reaction mixture for 18 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Allow the product to precipitate from the solution. The precipitation can be aided by refrigeration.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol.

  • The product can be used in the next step without further purification or can be recrystallized from a suitable solvent if required.[6][7]

Biological Applications and Signaling Pathways

Derivatives of 5-aminoisoxazole-4-carboxamide have shown a broad range of biological activities, with a significant focus on their potential as anticancer agents.[1][2][9] These compounds have been reported to exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer progression.

Potential Anticancer Mechanisms of Isoxazole Derivatives:

  • Enzyme Inhibition: Isoxazole derivatives have been shown to inhibit various enzymes crucial for cancer cell survival and proliferation, such as:

    • Aromatase: Involved in estrogen biosynthesis, a key target in hormone-dependent breast cancer.[1][2]

    • Topoisomerase: Essential for DNA replication and repair in rapidly dividing cancer cells.[1][2]

    • Histone Deacetylases (HDACs): Regulate gene expression, and their inhibition can lead to tumor suppressor gene activation.[1][2]

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key kinase in angiogenesis, the formation of new blood vessels that supply tumors.[10]

  • Induction of Apoptosis: Many isoxazole-based compounds have been demonstrated to induce programmed cell death (apoptosis) in cancer cells. This can occur through various signaling pathways, often involving the activation of caspases.[1][2]

Signaling Pathway: Inhibition of VEGFR-2 by an Isoxazole Derivative

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Isoxazole Isoxazole Derivative Isoxazole->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified signaling pathway showing the inhibition of VEGFR-2 by an isoxazole derivative, leading to the suppression of downstream pathways that promote cancer cell proliferation, angiogenesis, and survival.

Conclusion

5-Aminoisoxazole-4-carboxamide is a foundational building block in organic synthesis, offering access to a rich diversity of heterocyclic compounds with significant therapeutic potential. The protocols and data presented herein provide a starting point for researchers to explore the vast chemical space accessible from this versatile scaffold. Further investigation into the synthesis of novel derivatives and their biological evaluation is warranted to fully exploit the potential of this remarkable molecule in drug discovery and development.

References

Application Notes and Protocols for the Synthesis of Fused Heterocyclic Systems from 5-Aminoisoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 5-aminoisoxazoles as versatile building blocks for the construction of a variety of fused heterocyclic systems. The inherent reactivity of the enamine-like functionality within the 5-aminoisoxazole scaffold allows for its participation in diverse cyclization and multicomponent reactions, leading to the formation of novel and medicinally relevant fused heterocycles. This document outlines key applications and provides detailed experimental protocols for the synthesis of prominent fused systems, including isoxazolo[5,4-b]pyridines, isoxazolo[5,4-b]quinolines, and isoxazolo[5,4-d]pyrimidines.

Synthesis of Isoxazolo[5,4-b]pyridines via Multicomponent Reactions

Application Note:

The synthesis of isoxazolo[5,4-b]pyridines, a scaffold of significant interest in medicinal chemistry, can be efficiently achieved through one-pot multicomponent reactions involving 5-aminoisoxazoles. These reactions offer several advantages, including high atom economy, operational simplicity, and the ability to generate diverse libraries of compounds from readily available starting materials. Microwave and ultrasound irradiation have been successfully employed to accelerate these reactions and improve yields.[1][2] The general strategy involves the condensation of a 5-aminoisoxazole with an aldehyde and a compound containing an active methylene group, such as malononitrile or a 1,3-dicarbonyl compound.[3][4]

Logical Relationship of Synthesis:

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product R1 5-Aminoisoxazole Cond Catalyst (e.g., p-TSA) Solvent (e.g., Acetic Acid) Energy Source (e.g., MW, US) R1->Cond R2 Aldehyde R2->Cond R3 Active Methylene Compound R3->Cond P1 Isoxazolo[5,4-b]pyridine Cond->P1 One-Pot Multicomponent Reaction

Caption: Multicomponent synthesis of Isoxazolo[5,4-b]pyridines.

Quantitative Data Summary:

5-Aminoisoxazole DerivativeAldehydeActive Methylene CompoundCatalystSolventMethodTimeYield (%)Reference
3-Methyl-5-aminoisoxazoleAromatic AldehydesTetronic Acid-Acetic Acid/Ethyl Acetate (1:1)Microwave-67-90[5]
3-Methyl-5-aminoisoxazoleAromatic AldehydesIndan-1,3-dione-Acetic Acid/Ethyl Acetate (1:1)Microwave-67-90[5]
5-AminoisoxazolesAryl GlyoxalMalononitrileAcetic AcidAcetic AcidUltrasound-High[1][4]
5-AminoisoxazolesIsatins5-Aminopyrazolesp-TSA·H₂OWater--Good to Excellent[2]

Experimental Protocol: Microwave-Assisted Synthesis of 4-Aryl-3,7,7-trimethyl-isoxazolo[5,4-b]pyridin-5(6H)-ones [5]

  • Reactant Preparation: In a microwave-transparent vessel, combine 3-methyl-5-aminoisoxazole (1 mmol), the desired aromatic aldehyde (1 mmol), and tetronic acid or indan-1,3-dione (1 mmol).

  • Solvent Addition: Add a 1:1 mixture of glacial acetic acid and ethyl acetate (5 mL) to the vessel.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a power and temperature optimized for the specific reactants (typically 100-150 °C) for a period of 10-30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure isoxazolo[5,4-b]pyridine derivative.

Synthesis of Isoxazolo[5,4-b]quinolines

Application Note:

The isoxazolo[5,4-b]quinoline framework is another important heterocyclic system with potential biological activities. Its synthesis can be achieved via a multicomponent reaction strategy similar to that for isoxazolo[5,4-b]pyridines, but utilizing a cyclic 1,3-dicarbonyl compound like dimedone. This approach allows for the construction of the tricyclic quinoline system in a single synthetic operation.[2]

Experimental Workflow:

A Combine Reactants: - 3-Methyl-5-aminoisoxazole - Aromatic Aldehyde - Dimedone B Add Solvent & Catalyst (e.g., Acetic Acid) A->B C Apply Energy (Microwave or Conventional Heating) B->C D Reaction Monitoring (TLC) C->D D->C Incomplete E Work-up and Purification (Solvent removal, Chromatography) D->E Complete F Characterization (NMR, MS, etc.) E->F G cluster_start Starting Material cluster_reagent Reagent cluster_product Product A 3-Aryl-5-aminoisoxazole -4-carboxamide C Aryl-isoxazolo[5,4-d] pyrimidin-4(5H)-one A->C Cyclization (Reflux) B Triethyl Orthoformate Acetic Anhydride B->C

References

Application Notes and Protocols for the Amidation of 5-Aminoisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Aminoisoxazole-4-carboxamides are significant structural motifs in medicinal chemistry, exhibiting a range of biological activities. The synthesis of these compounds typically involves the formation of an amide bond between 5-aminoisoxazole-4-carboxylic acid and a primary or secondary amine. This document provides detailed protocols for three common and effective methods for this transformation: activation with HATU, coupling with EDC/HOBt, and conversion to the acyl chloride using thionyl chloride. A comparative data summary is included to aid in method selection based on factors such as yield, reaction time, and substrate scope. A key consideration in these reactions is the potential for the 5-amino group on the isoxazole ring to remain unreactive under typical amide coupling conditions, which simplifies the synthesis by often rendering protection of this group unnecessary[1].

Experimental Protocols

Method 1: HATU-Mediated Amide Coupling

This method is highly efficient, often proceeding with rapid reaction times and high yields, particularly for challenging or sterically hindered substrates[2]. It relies on the formation of a highly reactive OAt-active ester intermediate[2].

Materials:

  • 5-Aminoisoxazole-4-carboxylic acid

  • Amine (e.g., benzylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Protocol:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-aminoisoxazole-4-carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.1 eq) to the mixture and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid[2].

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using TLC or LC-MS (typically complete within 1-4 hours).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Method 2: EDC/HOBt-Mediated Amide Coupling

This is a classic and widely used method for amide bond formation. EDC is a water-soluble carbodiimide, which facilitates purification as the urea byproduct can be removed by aqueous workup[3][4]. HOBt is often added to suppress racemization and improve efficiency[3][5].

Materials:

  • 5-Aminoisoxazole-4-carboxylic acid

  • Amine (e.g., benzylamine)

  • EDC·HCl (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • Anhydrous DMF or CH₂Cl₂

  • Ethyl acetate

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Protocol:

  • In a round-bottom flask, dissolve 5-aminoisoxazole-4-carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF at 0 °C (ice bath).

  • Add EDC·HCl (1.2 eq) to the solution and stir for 15 minutes at 0 °C.

  • Add the amine (1.0 eq) to the reaction mixture.

  • Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography on silica gel.

Method 3: Acyl Chloride Formation with Thionyl Chloride (SOCl₂)

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with the amine. This is a cost-effective and often high-yielding approach, though it may not be suitable for substrates with acid-sensitive functional groups[6][7].

Materials:

  • 5-Aminoisoxazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene or CH₂Cl₂

  • Amine (e.g., benzylamine)

  • Triethylamine (TEA) or Pyridine

  • CH₂Cl₂

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Protocol:

  • Acyl Chloride Formation: a. In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and under an inert atmosphere, suspend 5-aminoisoxazole-4-carboxylic acid (1.0 eq) in anhydrous toluene. b. Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature. c. Heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear. d. Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 5-aminoisoxazole-4-carbonyl chloride is typically used in the next step without further purification.

  • Amidation: a. Dissolve the crude acyl chloride in anhydrous CH₂Cl₂ and cool to 0 °C in an ice bath. b. In a separate flask, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous CH₂Cl₂. c. Add the amine solution dropwise to the acyl chloride solution at 0 °C. d. Allow the reaction to warm to room temperature and stir for 1-3 hours. e. Monitor the reaction by TLC or LC-MS. f. Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with 1 M HCl, saturated NaHCO₃ solution, and brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. h. Purify the product by silica gel column chromatography.

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the amidation of 5-aminoisoxazole-4-carboxylic acid with a representative primary amine (e.g., benzylamine). Yields are representative and may vary based on the specific amine and reaction scale.

ParameterMethod 1: HATU/DIPEAMethod 2: EDC/HOBtMethod 3: SOCl₂/TEA
Coupling Reagent HATUEDC·HClThionyl Chloride
Additive NoneHOBtNone
Base DIPEANone (or DIPEA/NMM)Triethylamine
Solvent DMF, CH₂Cl₂DMF, CH₂Cl₂Toluene, then CH₂Cl₂
Temperature 0 °C to RT0 °C to RTReflux, then 0 °C to RT
Reaction Time 1 - 4 hours12 - 18 hours2 - 5 hours (total)
Typical Yield >90%70 - 90%75 - 95%
Key Advantages High efficiency, fast, good for hindered substratesGood yields, water-soluble byproductCost-effective, high reactivity
Key Disadvantages High cost of reagentLonger reaction timesHarsh conditions, limited functional group tolerance

Visualizations

General Amidation Reaction Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products r1 5-Aminoisoxazole- 4-carboxylic Acid p1 5-Aminoisoxazole- 4-carboxamide r1->p1 + R-NH₂ r2 Amine (R-NH₂) r2->p1 c1 Coupling Reagent (HATU, EDC, SOCl₂) c1->p1 c2 Base (DIPEA, TEA) c2->p1 c3 Solvent (DMF, CH₂Cl₂) c3->p1 p2 Byproducts

Caption: General reaction scheme for the amidation of 5-aminoisoxazole-4-carboxylic acid.

Experimental Workflow

G start Start: Dissolve Carboxylic Acid preactivate Pre-activation (Add Base & Coupling Reagent) start->preactivate add_amine Add Amine preactivate->add_amine reaction Stir at RT (Monitor by TLC/LC-MS) add_amine->reaction workup Aqueous Workup (Extraction & Washes) reaction->workup dry Dry & Concentrate workup->dry purify Purification (Column Chromatography) dry->purify product Final Product purify->product

Caption: A typical workflow for the solution-phase synthesis of 5-aminoisoxazole-4-carboxamides.

References

Application Notes and Protocols for Solid-Phase Synthesis of Peptide Derivatives Using 5-Aminoisoxazole Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of 5-aminoisoxazole derivatives into peptide chains using solid-phase peptide synthesis (SPPS). The use of these building blocks is of significant interest in medicinal chemistry for the development of novel peptidomimetics and therapeutic agents, owing to the diverse biological activities associated with the isoxazole scaffold, including anticancer, anti-inflammatory, and antibacterial properties.[1][2] This document outlines the synthesis of the necessary building blocks, their incorporation into peptides, and the subsequent cleavage and analysis of the final products.

Introduction to 5-Aminoisoxazoles in Peptide Synthesis

5-aminoisoxazole derivatives serve as unnatural amino acids or peptide isosteres, offering a rigid scaffold that can introduce specific conformational constraints into a peptide backbone.[3] This can lead to enhanced biological activity, increased stability against enzymatic degradation, and improved pharmacokinetic profiles. The incorporation of building blocks like 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) has been successfully demonstrated in the synthesis of α/β-mixed peptides.[1][2] These hybrid peptides are promising as therapeutic agents.[2] The compatibility of Fmoc-protected 5-aminoisoxazole amino acids with standard solid-phase peptide synthesis (SPPS) protocols makes them valuable tools for drug discovery and development.[3]

Data Presentation

The following table summarizes the mass spectrometry data for model peptides synthesized with a 5-aminoisoxazole derivative at the N-terminus.

Peptide SequenceTheoretical Mass (Da)Observed Mass (Da)
AMIA-DVYT-NH₂654.66654.30
AMIA-EAAA-NH₂570.56570.25
AMIA-PPPP-NH₂522.58522.30
AMIA-PPPPP-NH₂619.70619.35

AMIA: 5-amino-3-methyl-isoxazole-4-carboxylic acid

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the solid-phase synthesis of peptide derivatives containing 5-aminoisoxazole building blocks.

Synthesis of Fmoc-5-amino-3-methyl-isoxazole-4-carboxylic acid (Fmoc-AMIA-OH)

This protocol is based on the method described by Upadhyay et al.[1]

Materials:

  • 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA)

  • Sodium carbonate (Na₂CO₃)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • 1,4-Dioxane

  • Distilled water

  • Ethyl acetate

Procedure:

  • Dissolve AMIA (1.4 mmol) and sodium carbonate (2.1 mmol) in 3 mL of distilled water.

  • In a separate flask, dissolve Fmoc-OSu (1.48 mmol) in 3.6 mL of 1,4-dioxane.

  • Add the Fmoc-OSu solution dropwise to the AMIA solution while stirring.

  • Continue stirring the reaction mixture for 20 hours at room temperature.

  • Add 12 mL of 0.1 M sodium carbonate solution to the mixture and stir for an additional 7 hours at 26 °C.

  • Filter the resulting precipitate and wash with 20 mL of ethyl acetate to remove excess Fmoc-OSu and by-products.

  • The purified Fmoc-AMIA-OH is then dried and can be used in solid-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS)

This protocol follows the standard Fmoc/tBu strategy.[4]

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF (v/v)

  • Fmoc-protected amino acids

  • Fmoc-AMIA-OH

  • Coupling reagents: TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with TBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the desired peptide sequence.

  • Coupling of Fmoc-AMIA-OH: For the final coupling step, use the synthesized Fmoc-AMIA-OH following the same activation and coupling procedure as for the standard amino acids.

  • Final Washing and Drying: After the final coupling, wash the resin with DMF (5 times), DCM (3 times), and MeOH (3 times). Dry the peptidyl-resin under vacuum.

Cleavage and Deprotection

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Diethyl ether (cold)

Procedure:

  • Prepare a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5, v/v/v).[5]

  • Add the cleavage cocktail to the dried peptidyl-resin and shake for 2 hours at room temperature.[5]

  • Filter the resin and collect the filtrate.

  • Evaporate the TFA from the filtrate under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, and decant the ether.

  • Repeat the ether wash twice.

  • Lyophilize the crude peptide to obtain a white powder.

Analysis

The synthesized peptides can be characterized by:

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired peptide.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the peptide.

Visualizations

The following diagrams illustrate the key workflows and structures in the solid-phase synthesis of peptide derivatives using 5-aminoisoxazole building blocks.

General Workflow for SPPS with 5-Aminoisoxazole cluster_spps_cycle SPPS Cycle cluster_final_steps Final Steps resin Resin Swelling deprotection Fmoc Deprotection resin->deprotection washing1 Washing deprotection->washing1 coupling Amino Acid Coupling washing1->coupling washing2 Washing coupling->washing2 washing2->deprotection Repeat for next amino acid amia_coupling Fmoc-AMIA Coupling washing2->amia_coupling cleavage Cleavage & Deprotection amia_coupling->cleavage analysis Analysis (MS, HPLC) cleavage->analysis

Caption: Workflow for solid-phase peptide synthesis incorporating a 5-aminoisoxazole building block.

Caption: Structure of the Fmoc-protected 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) building block.

References

Application Notes and Protocols: 5-Aminoisoxazole-4-carboxamide hydrogensulfate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of 5-Aminoisoxazole-4-carboxamide and its derivatives. The isoxazole scaffold is a privileged structure in drug discovery, known for a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] 5-Aminoisoxazole-4-carboxamide serves as a versatile building block for the synthesis of novel therapeutic agents.[1] While specific data for the hydrogensulfate salt is limited, the information presented here for the parent compound and its derivatives offers valuable insights into its potential applications and methodologies for its use in research and development.

Overview of Medicinal Chemistry Applications

The 5-aminoisoxazole-4-carboxamide core is a key pharmacophore in a variety of biologically active compounds. Its derivatives have demonstrated significant potential in several therapeutic areas:

  • Anticancer Activity: Derivatives have shown potent cytotoxic effects against various cancer cell lines, including breast, cervical, and liver cancer.[3] The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.[3]

  • Anti-inflammatory Activity: Isoxazole derivatives are known to exhibit anti-inflammatory properties, with some compounds showing potent inhibition of cyclooxygenase (COX) enzymes.[4][5]

  • Antimicrobial Activity: The isoxazole moiety is present in several approved antibacterial drugs.[6] Derivatives of 5-aminoisoxazole-4-carboxamide have been synthesized and evaluated for their activity against various bacterial and fungal strains.[7]

  • Neuromodulatory Activity: Certain isoxazole-4-carboxamide derivatives have been identified as modulators of ionotropic glutamate receptors, such as AMPA receptors, suggesting their potential in treating chronic pain and neurological disorders.[8]

Quantitative Biological Data

The following tables summarize the reported in vitro activities of various 5-Aminoisoxazole-4-carboxamide derivatives.

Table 1: Anticancer Activity of 5-Aminoisoxazole-4-carboxamide Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
2d Hep3B (Liver)~23 µg/ml[3]
2e Hep3B (Liver)~23 µg/ml[3]
2d HeLa (Cervical)15.48 µg/ml[3]
2a MCF-7 (Breast)39.80 µg/ml[3]

Table 2: Anti-inflammatory Activity of Isoxazole-4-carboxamide Derivatives

Compound IDTargetIC50 (nM)Selectivity Ratio (COX-1/COX-2)Reference
A13 COX-1644.63[5]
A13 COX-213[5]

Table 3: Antimicrobial Activity of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamide Derivatives

Compound IDMicroorganismMIC (µg/ml)Reference
184 M. tuberculosis H37Rv1.0[7]
185 M. tuberculosis H37Rv0.5[7]

Table 4: Antioxidant Activity of Fluorophenyl-isoxazole-carboxamide Derivatives

Compound IDAssayIC50 (µg/ml)Reference
2a DPPH0.45 ± 0.21[9]
2c DPPH0.47 ± 0.33[9]
Trolox (Control) DPPH3.10 ± 0.92[9]

Experimental Protocols

The following are generalized protocols for the synthesis and in vitro evaluation of 5-Aminoisoxazole-4-carboxamide derivatives, based on published methodologies. These should be adapted and optimized for specific research needs.

General Synthesis of 5-Aminoisoxazole-4-carboxamide Derivatives

This protocol describes a common method for the synthesis of the 5-aminoisoxazole core.[10]

Workflow for Synthesis of 5-Aminoisoxazoles

A Aryl isothiocyanates + Sodium ethylcyanoacetate B Ethyl arylthiocarbamoyl-cyanoacetates A->B Ethanol, RT D 5-Aminoisoxazole derivatives B->D Reflux C Hydroxylamine C->D Reflux

Caption: General synthetic workflow for 5-aminoisoxazole derivatives.

Materials:

  • Aryl isothiocyanate

  • Sodium ethylcyanoacetate

  • Absolute Ethanol

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Hydrochloric acid

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Synthesis of Ethyl arylthiocarbamoyl-cyanoacetates:

    • Dissolve sodium in absolute ethanol to prepare a fresh solution of sodium ethoxide.

    • To this solution, add ethyl cyanoacetate and stir at room temperature.

    • Add the aryl isothiocyanate dropwise and continue stirring until the reaction is complete (monitored by TLC).

    • The resulting ethyl arylthiocarbamoyl-cyanoacetate can be isolated by precipitation and filtration.[10]

  • Synthesis of 5-Aminoisoxazole Derivatives:

    • Reflux the ethyl arylthiocarbamoyl-cyanoacetate with hydroxylamine hydrochloride in ethanol.[10]

    • Upon completion of the reaction, cool the mixture and isolate the crude product.

    • Purify the product by recrystallization or column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of 5-Aminoisoxazole-4-carboxamide derivatives on cancer cell lines.

Experimental Workflow for In Vitro Cytotoxicity Assay

A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of test compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for determining in vitro anticancer activity using the MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 5-Aminoisoxazole-4-carboxamide derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a buffered solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value using appropriate software.

Proposed Signaling Pathways

While the specific signaling pathways for 5-Aminoisoxazole-4-carboxamide hydrogensulfate are not yet fully elucidated, based on studies of related isoxazole and imidazole analogs, the following pathways are proposed as potential mechanisms of action.

Anti-inflammatory Signaling

The anti-inflammatory effects of related compounds, such as 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR), are known to involve the inhibition of the NF-κB signaling pathway.[11] This inhibition can occur through the activation of AMP-activated protein kinase (AMPK).[11] It is plausible that 5-Aminoisoxazole-4-carboxamide derivatives may exert their anti-inflammatory effects through a similar mechanism.

Proposed Anti-inflammatory Signaling Pathway

cluster_0 Cell Membrane cluster_1 Nucleus Compound 5-Aminoisoxazole-4-carboxamide derivative AMPK AMPK Compound->AMPK Activates IKK IKK AMPK->IKK Inhibits IkappaB IκB IKK->IkappaB Inhibits Phosphorylation NFkappaB NF-κB IkappaB->NFkappaB p65 p65 NFkappaB->p65 p50 p50 NFkappaB->p50 NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation p65_nuc p65 NFkappaB_nuc->p65_nuc p50_nuc p50 NFkappaB_nuc->p50_nuc Gene Pro-inflammatory Gene Transcription NFkappaB_nuc->Gene Induces cluster_0 Cytoplasm cluster_1 Nucleus Compound 5-Aminoisoxazole-4-carboxamide derivative AMPK AMPK Compound->AMPK Activates PI3K PI3K AMPK->PI3K Inhibits p53 p53 AMPK->p53 Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellCycle Cell Cycle Arrest mTOR->CellCycle Inhibits Arrest p21 p21 p53->p21 Apoptosis Apoptosis p53->Apoptosis p21->CellCycle p27 p27 p27->CellCycle

References

Development of Kinase Inhibitors from Isoxazole-4-Carboxamide Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole-4-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of potent and selective kinase inhibitors. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical framework. The following sections offer insights into the synthesis, biological evaluation, and mechanistic understanding of isoxazole-4-carboxamide derivatives as kinase inhibitors.

Application Notes

The isoxazole-4-carboxamide core can be readily functionalized at multiple positions, allowing for the fine-tuning of inhibitory activity and selectivity against a wide range of kinases. Key areas of therapeutic interest for inhibitors derived from this scaffold include oncology, inflammation, and neurodegenerative diseases. Several classes of kinases have been successfully targeted, including c-Jun N-terminal kinases (JNK), FMS-like tyrosine kinase 3 (FLT3), Casein Kinase 1 (CK1), and the molecular chaperone Heat Shock Protein 90 (Hsp90), which is essential for the stability and function of numerous client protein kinases.

Structure-activity relationship (SAR) studies have revealed that substitutions on the phenyl ring at the 3-position of the isoxazole and on the amide nitrogen significantly influence target specificity and potency. For instance, the introduction of hydrophobic moieties has been shown to enhance inhibitory activity against certain kinases. The development of these compounds often involves an iterative process of chemical synthesis, in vitro screening, and subsequent optimization of lead compounds.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative isoxazole-4-carboxamide derivatives against various kinases and cancer cell lines.

Table 1: Inhibitory Activity of Isoxazole-4-Carboxamide Derivatives against Specific Kinases

Compound IDTarget KinaseIC50 (nM)Reference
6a FMS Kinase9.95[1]
2 JNK37[2]
2 p384[2]
3 JNK326[2]
3 p3857[2]
8 CK1δ33[3]
ISX-11 GluA2 (AMPAR)4400[4]
ISX-8 GluA2 (AMPAR)4600[4]

Note: AMPA receptors are ligand-gated ion channels, not kinases, but are included for context on the broader biological activity of this scaffold.

Table 2: Anti-proliferative Activity of Isoxazole-4-Carboxamide Derivatives in Cancer Cell Lines

Compound IDCell LineCancer TypeGI50/IC50 (µM)Reference
6a U937Hematopoietic0.016[1]
2a B16F1Melanoma7.55 - 40.85[5]
2a Colo205Colon Adenocarcinoma7.55 - 40.85[5]
2a HepG2Hepatocellular Carcinoma7.55 - 40.85[5]
2e B16F1Melanoma0.079[5]
5a MDA-MB-231Breast Cancer5.6 - 17.84[6]
5 MCF-7Breast Cancer14[7]
TTI-4 MCF-7Breast Cancer2.63[8]

Experimental Protocols

General Synthesis of N-Substituted-3-phenyl-5-methylisoxazole-4-carboxamides

This protocol describes a general method for the amide coupling of 3-phenyl-5-methylisoxazole-4-carboxylic acid with various aniline derivatives.

Materials:

  • 3-phenyl-5-methylisoxazole-4-carboxylic acid

  • Substituted aniline derivative

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) or Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 3-phenyl-5-methylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous DCM or DMF.

  • Add the coupling agent (DCC or EDC, 1.1 eq) and the catalyst (DMAP or HOBt, 0.1 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired substituted aniline (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if using DCC).

  • Dilute the filtrate with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-substituted-3-phenyl-5-methylisoxazole-4-carboxamide.

  • Characterize the final product by NMR, mass spectrometry, and melting point analysis.

In Vitro Kinase Inhibition Assay (Non-Radioactive)

This protocol provides a general framework for determining the IC50 of a test compound against a specific protein kinase using a non-radioactive, luminescence-based assay that measures ATP depletion.

Materials:

  • Recombinant active protein kinase

  • Kinase substrate (peptide or protein)

  • Test compound (isoxazole-4-carboxamide derivative) dissolved in DMSO

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • In the wells of a white, opaque microplate, add the test compound dilutions. Include controls for 100% kinase activity (DMSO vehicle only) and 0% kinase activity (no enzyme or a known potent inhibitor).

  • Add the recombinant kinase and its specific substrate to each well.

  • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase, if known.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

  • Terminate the kinase reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTS) Assay

This colorimetric assay is used to assess the anti-proliferative effect of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (isoxazole-4-carboxamide derivative) dissolved in DMSO

  • MTS reagent (containing a tetrazolium salt and an electron coupling reagent)

  • 96-well clear tissue culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C in the incubator.

  • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Subtract the background absorbance from the no-cell control wells.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Plot the percent viability versus the logarithm of the compound concentration and determine the GI50/IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by isoxazole-4-carboxamide inhibitors and a general experimental workflow for their development.

JNK_Signaling_Pathway stress Stress Stimuli (e.g., Cytokines, UV) mapkkk MAPKKK (e.g., ASK1, MEKK1) stress->mapkkk mapkk MAPKK (MKK4/7) mapkkk->mapkk jnk JNK mapkk->jnk cjun c-Jun jnk->cjun phosphorylates ap1 AP-1 cjun->ap1 forms apoptosis Apoptosis ap1->apoptosis inhibitor Isoxazole-4-carboxamide Inhibitor inhibitor->jnk inhibits

Caption: JNK Signaling Pathway Inhibition.

Hsp90_Chaperone_Cycle hsp90_open Hsp90 (Open) hsp90_client Hsp90-Client Complex hsp90_open->hsp90_client client_protein Unfolded Client Protein (e.g., Kinase) client_protein->hsp90_client hsp90_closed Hsp90 (Closed, ATP-bound) hsp90_client->hsp90_closed + ATP degradation Proteasomal Degradation hsp90_client->degradation on inhibition atp ATP adp ADP + Pi hsp90_closed->hsp90_open ATP hydrolysis folded_protein Folded Client Protein hsp90_closed->folded_protein releases inhibitor Isoxazole-4-carboxamide Inhibitor inhibitor->hsp90_closed inhibits ATP binding

Caption: Hsp90 Chaperone Cycle and Inhibition.

FMS_Signaling_Pathway csf1 CSF-1 fms FMS (CSF-1R) csf1->fms binds & activates pi3k PI3K fms->pi3k ras RAS fms->ras akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation inhibitor Isoxazole-4-carboxamide Inhibitor inhibitor->fms inhibits

Caption: FMS (CSF-1R) Signaling Pathway Inhibition.

CK1_Wnt_Signaling_Pathway wnt Wnt fz_lrp Frizzled/LRP5/6 wnt->fz_lrp dsh Dsh fz_lrp->dsh destruction_complex Destruction Complex (Axin, APC, GSK3, CK1) dsh->destruction_complex inhibits beta_catenin β-catenin destruction_complex->beta_catenin phosphorylates for degradation Degradation beta_catenin->degradation tcf_lef TCF/LEF beta_catenin->tcf_lef activates gene_transcription Target Gene Transcription tcf_lef->gene_transcription inhibitor Isoxazole-4-carboxamide Inhibitor inhibitor->destruction_complex inhibits CK1 component

Caption: Role of CK1 in the Wnt Signaling Pathway.

Experimental_Workflow synthesis Synthesis of Isoxazole-4- carboxamide Library purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification kinase_assay In Vitro Kinase Inhibition Assay purification->kinase_assay cell_assay Cell-Based Assay (e.g., MTS for Viability) purification->cell_assay sar_analysis Structure-Activity Relationship (SAR) Analysis kinase_assay->sar_analysis cell_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis iterative cycle

Caption: Drug Discovery Workflow.

References

Application Notes and Protocols for 5-Aminoisoxazole-4-carboxamide hydrogensulfate in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. Among its derivatives, 5-aminoisoxazole-4-carboxamides have emerged as a promising class of compounds in the quest for novel antimicrobial agents. This document provides detailed application notes and experimental protocols for the investigation of 5-Aminoisoxazole-4-carboxamide hydrogensulfate and its analogues in antimicrobial drug discovery. While specific data for the hydrogensulfate salt is limited, the information presented herein is based on extensive research on the parent compound and its closely related derivatives, offering a valuable guide for researchers in this field.

The core structure of 5-Aminoisoxazole-4-carboxamide serves as a versatile template for chemical modifications to explore structure-activity relationships (SAR) and develop potent antimicrobial candidates.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][3]

Mechanism of Action

While the precise mechanism of action for this compound is yet to be fully elucidated, a plausible target for this class of compounds is dihydrofolate reductase (DHFR) . DHFR is a crucial enzyme in the folic acid biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids. Inhibition of bacterial DHFR disrupts DNA synthesis and repair, leading to bacteriostatic or bactericidal effects. This mechanism is a well-established target for other antimicrobial drugs, such as trimethoprim. The structural similarity of the 5-aminoisoxazole core to known DHFR inhibitors suggests it may act in a similar manner.

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotide Nucleotide Synthesis (dTMP) THF->Nucleotide AminoAcid Amino Acid Synthesis (Methionine, etc.) THF->AminoAcid DHFR->THF Product Compound 5-Aminoisoxazole-4-carboxamide hydrogensulfate Compound->Inhibition Inhibition->DHFR

Fig. 1: Proposed mechanism of action via DHFR inhibition.

Synthesis

The synthesis of 5-aminoisoxazole-4-carboxamide derivatives can be achieved through several established synthetic routes. A common method involves the reaction of a β-ketoester with hydroxylamine to form the isoxazole ring, followed by functional group manipulations to introduce the amino and carboxamide moieties.

A general synthetic scheme is outlined below:

Synthesis_Workflow Start Starting Materials (e.g., Ethyl Acetoacetate, Hydroxylamine) Step1 Cyclization to form Isoxazole Ring Start->Step1 Intermediate1 Isoxazole Intermediate Step1->Intermediate1 Step2 Functional Group Interconversion (e.g., Amination, Amidation) Intermediate1->Step2 Product 5-Aminoisoxazole-4-carboxamide Derivative Step2->Product Salt Salt Formation (with Sulfuric Acid) Product->Salt FinalProduct 5-Aminoisoxazole-4-carboxamide hydrogensulfate Salt->FinalProduct

Fig. 2: General synthesis workflow for 5-aminoisoxazole derivatives.

A specific protocol for the synthesis of related 5-aminoisoxazole-4-carboxamides involves the reaction of 2-cyanoacetamide with an appropriate N-hydroxyimidoyl chloride.[4] Another described method is a three-step synthesis starting from triethyl orthoacetate and ethyl cyanoacetate.[5]

Antimicrobial Activity (Representative Data)

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various 5-aminoisoxazole derivatives against a panel of clinically relevant microbial strains. It is important to note that these values are for structurally related compounds and should be used as a reference for guiding the investigation of this compound.

Table 1: Antibacterial Activity of 5-Aminoisoxazole Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Derivative A 1683264[1]
Derivative B 841632[1]
Derivative C 321664>128[6]
Derivative D 6432128>128[6]

Table 2: Antifungal Activity of 5-Aminoisoxazole Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerReference
Derivative E 816[7]
Derivative F 1632[7]
Derivative G 48[3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for assessing the in vitro antimicrobial activity of a compound.

Materials:

  • Test compound (this compound)

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • From a fresh culture plate, select 3-5 colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the adjusted inoculum in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, sterile water).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared inoculum to each well containing the compound dilutions.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth medium only).

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria, or at a suitable temperature and duration for fungi.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Assay_Workflow Start Start PrepInoculum Prepare Microbial Inoculum (0.5 McFarland) Start->PrepInoculum PrepDilutions Prepare Serial Dilutions of Test Compound Start->PrepDilutions Inoculate Inoculate Microtiter Plate PrepInoculum->Inoculate PrepDilutions->Inoculate Incubate Incubate Plate Inoculate->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC End End ReadMIC->End

Fig. 3: Workflow for MIC determination by broth microdilution.
Protocol 2: Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of potential antimicrobial compounds against mammalian cells to ensure their selectivity. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of solvent used for the compound).

    • Incubate the plate for 24-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Some studies on related isoxazole derivatives have reported their cytotoxic effects. For example, certain 5-aminoimidazole-4-carboxamide derivatives have been evaluated for their cytotoxicity against various cancer cell lines.[8][9]

Structure-Activity Relationship (SAR)

The antimicrobial activity of 5-aminoisoxazole derivatives is significantly influenced by the nature of the substituents on the core scaffold. Key SAR observations from the literature on related compounds include:

  • Substituents on the carboxamide nitrogen: The nature of the group attached to the carboxamide nitrogen plays a critical role in determining the potency and spectrum of activity. Aromatic and heterocyclic substituents have been shown to modulate activity.

  • Substitution on the isoxazole ring: Modifications at other positions of the isoxazole ring can also impact antimicrobial efficacy.

  • Lipophilicity: The overall lipophilicity of the molecule can affect its ability to penetrate microbial cell membranes.

SAR_Logic Core 5-Aminoisoxazole-4-carboxamide Core Scaffold R1 R1 Substituent (on Carboxamide) Core->R1 Modification R2 R2 Substituent (on Isoxazole Ring) Core->R2 Modification Activity Antimicrobial Activity (Potency & Spectrum) R1->Activity Influences R2->Activity Influences

Fig. 4: Logical relationship in SAR studies.

Conclusion

This compound and its derivatives represent a promising avenue for the discovery of new antimicrobial agents. The protocols and data presented in this document provide a solid foundation for researchers to synthesize, evaluate, and optimize these compounds. Further investigation into their specific mechanism of action, in vivo efficacy, and safety profile is warranted to fully realize their therapeutic potential. The versatility of the isoxazole scaffold allows for extensive chemical modifications, offering ample opportunities to develop potent and selective antimicrobial drugs.

References

Application Notes and Protocols for the Synthesis of Substituted Pyrimidines from 5-Aminoisoxazole Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transformation of 5-aminoisoxazoles into substituted pyrimidines represents a valuable synthetic strategy in medicinal chemistry and drug discovery. This rearrangement reaction, proceeding through a formal ring-opening of the isoxazole followed by recyclization, provides a pathway to a diverse range of pyrimidine derivatives, which are core scaffolds in numerous pharmaceuticals. This document provides detailed application notes and experimental protocols for this synthetic transformation.

The key step in this process is the cleavage of the weak N-O bond in the isoxazole ring, which can be initiated under various conditions, most notably through reductive methods or base catalysis. The subsequent intramolecular cyclization of the resulting intermediate leads to the formation of the thermodynamically more stable pyrimidine ring. The substitution pattern of the final pyrimidine product is dictated by the substituents present on the starting 5-aminoisoxazole and the specific reaction conditions employed.

Signaling Pathways and Logical Relationships

The overall transformation can be visualized as a multi-step process involving the activation of the 5-aminoisoxazole, ring opening, and subsequent recyclization to the pyrimidine core.

G cluster_0 Initiation cluster_1 Ring Opening cluster_2 Recyclization A Substituted 5-Aminoisoxazole C N-O Bond Cleavage A->C Activation B Activating Agent (e.g., Reducing Agent, Base) B->C D Open-Chain Intermediate (e.g., β-ketonitrile derivative) C->D Formation E Intramolecular Cyclization D->E Conformational Change F Substituted Pyrimidine E->F Ring Closure

Troubleshooting & Optimization

Navigating the Synthesis of 5-Aminoisoxazole-4-carboxamide hydrogensulfate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, optimizing the synthesis of key intermediates is a critical endeavor. This technical support center provides troubleshooting guidance and frequently asked questions to enhance the yield and purity of 5-Aminoisoxazole-4-carboxamide hydrogensulfate, a valuable building block in medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to the 5-Aminoisoxazole-4-carboxamide core structure?

A1: The primary and most established route involves the cyclization of a cyanoacetate derivative with hydroxylamine or one of its salts. A common starting material is ethyl 2-cyano-3-ethoxyacrylate, which is reacted with hydroxylamine to form the ethyl 5-aminoisoxazole-4-carboxylate intermediate. This ester is then typically hydrolyzed to the corresponding carboxylic acid and subsequently converted to the primary amide. The final step involves salt formation with sulfuric acid to yield the hydrogensulfate product.

Q2: My overall yield is low. What are the most critical steps to scrutinize?

A2: Low overall yield can stem from inefficiencies in multiple stages. The most critical steps to investigate are:

  • Cyclization: The initial formation of the isoxazole ring is paramount. Incomplete reaction or side product formation at this stage will impact the entire synthesis.

  • Hydrolysis: Incomplete conversion of the ester to the carboxylic acid can lead to purification challenges and a lower yield of the desired acid intermediate.

  • Amidation: The conversion of the carboxylic acid to the carboxamide is often a high-yielding step, but inefficient coupling can be a factor.

  • Purification and Isolation: Product loss during workup, extraction, and crystallization can significantly reduce the final isolated yield.

Q3: I am observing significant impurity formation during the cyclization step. What are the likely side products and how can I minimize them?

A3: During the reaction of a cyanoacetate derivative with hydroxylamine, potential side reactions include the formation of isoxazolones or incomplete cyclization. The formation of these byproducts can be influenced by the reaction pH and temperature. To minimize impurities, ensure precise control over the reaction conditions, including the slow addition of reagents and maintaining the optimal temperature. The use of a buffered system or a specific base can also direct the reaction towards the desired 5-aminoisoxazole product.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Ethyl 5-Aminoisoxazole-4-carboxylate (Cyclization Step) 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Incorrect stoichiometry of reactants. 4. Degradation of hydroxylamine.1. Extend the reaction time and monitor by TLC or HPLC. 2. Optimize the reaction temperature. While some protocols suggest room temperature, others may benefit from gentle heating (e.g., 40-50°C). 3. Ensure accurate measurement of starting materials. A slight excess of hydroxylamine may be beneficial. 4. Use freshly prepared or high-purity hydroxylamine solution.
Incomplete Hydrolysis of the Ester 1. Insufficient amount of base (e.g., NaOH, KOH). 2. Short reaction time or low temperature. 3. Poor solubility of the ester.1. Increase the molar excess of the base. 2. Increase the reaction temperature (e.g., reflux) and/or extend the reaction time. Monitor reaction completion by TLC or LC-MS. 3. Add a co-solvent such as methanol or THF to improve solubility.
Difficulty in Isolating the Carboxylic Acid Intermediate 1. Incorrect pH during acidification. 2. Product is too soluble in the aqueous phase.1. Carefully adjust the pH to the isoelectric point of the carboxylic acid (typically pH 2-3) to ensure complete precipitation. 2. If the product has some water solubility, extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate) after acidification.
Poor Conversion to the Carboxamide 1. Ineffective coupling agent. 2. Presence of moisture. 3. Steric hindrance.1. Experiment with different coupling agents (e.g., HATU, HOBt/EDC). 2. Ensure all reagents and solvents are anhydrous. 3. While less common for this substrate, if steric hindrance is suspected, a more reactive acid derivative (e.g., acid chloride) may be necessary.
Final Product (Hydrogensulfate Salt) is Oily or Fails to Crystallize 1. Presence of impurities. 2. Incorrect solvent for crystallization. 3. Rapid cooling.1. Purify the free base (carboxamide) by column chromatography or recrystallization before salt formation. 2. Screen different solvent systems for crystallization (e.g., isopropanol, ethanol/water mixtures). 3. Allow the crystallization to proceed slowly at a controlled temperature.

Experimental Protocols

Synthesis of Ethyl 5-Aminoisoxazole-4-carboxylate

A widely adopted method for the synthesis of the 5-aminoisoxazole core involves the reaction of an enol ether with hydroxylamine.

  • Reaction Setup: To a solution of ethyl 2-cyano-3-ethoxyacrylate in a suitable solvent such as ethanol, add a solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or sodium hydroxide) in water.

  • Reaction Conditions: The reaction is typically stirred at room temperature for several hours (e.g., 12-24 hours).

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is often concentrated, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to yield the crude ester, which can be purified by recrystallization or column chromatography.

Process Visualization

To aid in understanding the synthesis and troubleshooting logic, the following diagrams illustrate the key workflows.

G cluster_synthesis Synthesis Workflow Start Ethyl 2-cyano-3-ethoxyacrylate Step1 React with Hydroxylamine (Cyclization) Start->Step1 Intermediate1 Ethyl 5-Aminoisoxazole-4-carboxylate Step1->Intermediate1 Step2 Hydrolysis (e.g., NaOH) Intermediate1->Step2 Intermediate2 5-Aminoisoxazole-4-carboxylic Acid Step2->Intermediate2 Step3 Amidation (e.g., with SOCl2 then NH4OH) Intermediate2->Step3 Intermediate3 5-Aminoisoxazole-4-carboxamide Step3->Intermediate3 Step4 Salt Formation (H2SO4) Intermediate3->Step4 End 5-Aminoisoxazole-4-carboxamide hydrogensulfate Step4->End

Caption: A generalized workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Low Yield cluster_solutions1 Cyclization Issues cluster_solutions2 Hydrolysis Issues cluster_solutions3 Amidation Issues Problem Low Overall Yield Check1 Analyze Cyclization Step Yield Problem->Check1 Check2 Analyze Hydrolysis Step Yield Problem->Check2 Check3 Analyze Amidation Step Yield Problem->Check3 Check4 Review Purification Losses Problem->Check4 Sol1a Optimize Temperature Check1->Sol1a Sol1b Adjust Reactant Stoichiometry Check1->Sol1b Sol1c Extend Reaction Time Check1->Sol1c Sol2a Increase Base Equivalent Check2->Sol2a Sol2b Increase Temperature/Time Check2->Sol2b Sol3a Use Alternative Coupling Agent Check3->Sol3a Sol3b Ensure Anhydrous Conditions Check3->Sol3b

Caption: A logical troubleshooting guide for addressing low yield in the synthesis process.

Technical Support Center: Purification of 5-Aminoisoxazole-4-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-aminoisoxazole-4-carboxamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 5-aminoisoxazole-4-carboxamide derivatives?

A1: The two primary and most effective methods for the purification of 5-aminoisoxazole-4-carboxamide derivatives are recrystallization and silica gel column chromatography.[1][2] The choice between these methods depends on the physical properties of the compound, such as its crystallinity and polarity, as well as the nature of the impurities.

Q2: My 5-aminoisoxazole-4-carboxamide derivative has poor solubility in common organic solvents. How can I choose an appropriate recrystallization solvent?

A2: For compounds with limited solubility, a binary solvent system is often effective. Dissolve your compound in a minimal amount of a "good" solvent (e.g., methanol, ethanol) at an elevated temperature. Then, slowly add a "poor" solvent (e.g., diethyl ether, hexanes, or ethyl acetate) until turbidity (cloudiness) is observed.[3] Allowing this solution to cool slowly can promote the formation of pure crystals.

Q3: I am observing significant streaking and poor separation during silica gel column chromatography. What can I do to improve this?

A3: Streaking and poor separation on silica gel are often due to the polar nature of 5-aminoisoxazole-4-carboxamide derivatives. To mitigate this, you can:

  • Modify the mobile phase: Add a small amount of a polar solvent like methanol to your eluent. If your compound is basic, adding a small percentage (0.1-2%) of a base like triethylamine or ammonium hydroxide can help reduce tailing by neutralizing acidic sites on the silica gel.[3]

  • Use a different stationary phase: Consider using a less polar stationary phase like alumina or a bonded-phase silica gel.

  • Employ dry loading: Instead of dissolving your sample in the mobile phase, pre-adsorb it onto a small amount of silica gel. To do this, dissolve your crude compound in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. This powder can then be loaded onto the top of your column.[3]

Q4: How can I remove colored impurities from my final product?

A4: Colored impurities can sometimes be removed by treating a solution of your compound with activated carbon. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat the mixture gently, and then filter it through celite to remove the carbon. The purified compound can then be recovered by removing the solvent or by recrystallization.

Troubleshooting Guides

Problem 1: Low or No Product Recovery After Purification
Possible Cause Troubleshooting & Optimization
Compound is too soluble in the recrystallization solvent. Select a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4] Alternatively, use a binary solvent system.[3]
Product is co-eluting with impurities during column chromatography. Optimize the mobile phase by running a gradient elution or by adding modifiers like triethylamine or acetic acid to improve separation.[3]
Product is irreversibly adsorbed onto the silica gel. This can happen with very polar compounds. Try using a different adsorbent like alumina or a reverse-phase silica gel. Adding a small amount of a competitive polar solvent like methanol to the eluent can also help.
Loss of product during transfer steps. Ensure all transfers of solutions and solids are quantitative by rinsing glassware with the appropriate solvent.
Problem 2: Oiling Out Instead of Crystallizing During Recrystallization
Possible Cause Troubleshooting & Optimization
The melting point of the compound is lower than the boiling point of the solvent. Use a lower-boiling point solvent or a binary solvent system.[3]
The solution is supersaturated. Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. Adding a seed crystal of the pure compound can also initiate crystallization.
Presence of impurities. The presence of impurities can inhibit crystal formation. Try to purify the compound further using column chromatography before attempting recrystallization.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the purification of a solid 5-aminoisoxazole-4-carboxamide derivative.

  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature.[4] Common solvents include methanol, ethanol, and ethyl acetate.[1]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography

This protocol describes a general procedure for the purification of a 5-aminoisoxazole-4-carboxamide derivative using silica gel column chromatography.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring a uniform bed.[4]

  • Sample Loading: Dissolve the crude compound in a minimal amount of a suitable solvent. For compounds with low solubility, use the "dry loading" technique described in the FAQs.[3]

  • Elution: Begin elution with a non-polar solvent mixture (e.g., hexane/ethyl acetate). Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.[4]

  • Fraction Collection: Collect the eluate in fractions.[4]

  • Monitoring: Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.[4]

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.[4]

Data Presentation

Table 1: Purification of 5-Aminoisoxazole-4-Carboxamide Derivatives by Column Chromatography

Derivative Stationary Phase Eluent System Yield (%) Reference
5-Methyl-3-phenyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamideSilica GelDichloromethane:Ethyl Acetate (4:1)59[5]
5-Methyl-3-phenyl-N-(4-(trifluoromethoxy)phenyl)isoxazole-4-carboxamideSilica Geln-Hexane:Ethyl Acetate (3:2)67.5[5]
5-Methyl-N-(4-(methylthio)phenyl)-3-phenylisoxazole-4-carboxamideSilica Geln-Hexane:Ethyl Acetate (3:2)81[5]
5-Methyl-3-phenyl-N-(4-(thiophen-2-yl)phenyl)isoxazole-4-carboxamideSilica Geln-Hexane:Ethyl Acetate (3:2)79[5]

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow rec_start Crude Product rec_dissolve Dissolve in Minimal Hot Solvent rec_start->rec_dissolve rec_filter Hot Filtration (optional) rec_dissolve->rec_filter rec_cool Cool to Crystallize rec_filter->rec_cool rec_isolate Isolate Crystals (Filtration) rec_cool->rec_isolate rec_dry Dry Crystals rec_isolate->rec_dry rec_end Pure Product rec_dry->rec_end chrom_start Crude Product chrom_load Load onto Silica Gel Column chrom_start->chrom_load chrom_elute Elute with Solvent Gradient chrom_load->chrom_elute chrom_collect Collect Fractions chrom_elute->chrom_collect chrom_monitor Monitor by TLC chrom_collect->chrom_monitor chrom_combine Combine Pure Fractions chrom_monitor->chrom_combine chrom_evaporate Evaporate Solvent chrom_combine->chrom_evaporate chrom_end Pure Product chrom_evaporate->chrom_end

Caption: General workflows for purification by recrystallization and column chromatography.

troubleshooting_logic start Purification Issue low_recovery Low Product Recovery? start->low_recovery oiling_out Oiling Out? start->oiling_out solubility_issue Check Recrystallization Solvent Solubility low_recovery->solubility_issue Yes coelution_issue Optimize Chromatography Mobile Phase low_recovery->coelution_issue No, Chromatography solvent_bp_issue Use Lower Boiling Point Solvent oiling_out->solvent_bp_issue Yes supersaturation_issue Induce Crystallization (Scratch/Seed) oiling_out->supersaturation_issue No, Crystals Not Forming adsorption_issue Change Stationary Phase or Modify Eluent coelution_issue->adsorption_issue impurity_issue Pre-purify by Chromatography supersaturation_issue->impurity_issue

Caption: Troubleshooting decision tree for common purification problems.

References

Technical Support Center: Overcoming Solubility Issues of Isoxazole Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with isoxazole carboxamides in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What intrinsic properties of isoxazole carboxamides contribute to their poor solubility?

Isoxazole carboxamides possess a unique chemical structure that can lead to solubility challenges. The isoxazole ring itself is polar due to the presence of nitrogen and oxygen atoms, which allows for hydrogen bonding with polar solvents.[1] However, the substituents on the isoxazole ring and the carboxamide group can be large, non-polar, and rigid. This combination of polar and non-polar regions, along with strong crystal lattice energy in the solid state, often results in poor solvation and, consequently, low solubility in many common organic solvents.

Q2: What are the primary strategies for enhancing the solubility of poorly soluble isoxazole carboxamides?

A variety of physical and chemical modification techniques can be employed to improve the solubility of these compounds. The selection of a method depends on the specific physicochemical properties of the derivative, such as its chemical structure, melting point, and stability.[2]

Primary Strategies Include:

  • Co-solvency: Using a mixture of solvents to modify the polarity of the medium.[3]

  • Particle Size Reduction: Increasing the surface area of the compound through techniques like micronization or nanosuspension to improve the dissolution rate.[3][4][5]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix to create an amorphous solid, which typically has higher solubility than the crystalline form.[6][7]

  • pH Adjustment: For compounds with ionizable functional groups, altering the pH of the solution can significantly increase solubility.[8][9]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance aqueous solubility.[5][6]

  • Lipid-Based Formulations: For lipophilic derivatives, formulations such as self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[6]

Q3: How should I approach selecting an appropriate organic solvent system for my experiment?

Choosing the right solvent is a critical first step. A systematic approach is recommended, starting with single solvents of varying polarities and progressing to more complex co-solvent systems if necessary. The principle of "like dissolves like" is a good starting point. Consider the polarity of your specific isoxazole carboxamide derivative. If the compound has significant non-polar regions, less polar solvents might be more effective. Conversely, highly substituted polar derivatives may dissolve better in more polar organic solvents. If single solvents fail, a co-solvent system is the next logical step.[9]

Troubleshooting Guide

Problem: My isoxazole carboxamide compound is not dissolving in the selected organic solvent.

This is a common issue. Follow this step-by-step troubleshooting workflow to identify a solution.

cluster_advanced Advanced Techniques start Compound Insoluble in Chosen Solvent check_purity 1. Verify Compound Purity & Integrity (NMR, LC-MS) start->check_purity gentle_methods 2. Apply Gentle Physical Methods check_purity->gentle_methods If pure sonication Sonication gentle_methods->sonication heating Gentle Heating (check thermal stability) gentle_methods->heating solvent_screen 3. Perform Systematic Solvent Screening gentle_methods->solvent_screen If still insoluble advanced_tech 4. Employ Advanced Solubilization Techniques solvent_screen->advanced_tech If single solvents fail cosolvency Co-solvency advanced_tech->cosolvency solid_disp Solid Dispersion advanced_tech->solid_disp particle_red Particle Size Reduction advanced_tech->particle_red lipid_form Lipid-Based Formulation advanced_tech->lipid_form

Caption: Troubleshooting workflow for isoxazole carboxamide solubility issues.
Data Presentation: Solubility & Co-solvents

If single solvents are ineffective, co-solvents can be highly effective. A small amount of a polar co-solvent can disrupt the crystal lattice energy of the solute, allowing the less polar primary solvent to solvate the molecule.

Table 1: Example Solubility of a Hypothetical Isoxazole Carboxamide Derivative

Solvent Polarity Index Solubility (mg/mL) at 25°C
Hexane 0.1 < 0.1
Toluene 2.4 1.5
Dichloromethane (DCM) 3.1 3.0
Tetrahydrofuran (THF) 4.0 5.2
Ethyl Acetate 4.4 2.5
Acetone 5.1 4.8
Ethanol 5.2 8.1

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 25 |

Table 2: Common Co-solvent Systems for Poorly Soluble Compounds

Primary Solvent Co-solvent Typical Ratio (v/v) Notes
Dichloromethane (DCM) Methanol 9:1 to 9.5:0.5 Good for increasing polarity to dissolve polar functional groups.
Toluene Acetic Acid 9:1 Effective for compounds that can be protonated.[10]
Tetrahydrofuran (THF) Water 8.5:1.5 Can be effective but watch for compound precipitation.[11]

| Chloroform | Ethanol | 9:1 | A classic combination for moderately polar compounds. |

Decision Framework for Solubility Enhancement

Selecting the right advanced technique is crucial for success and depends on the compound's properties and the intended application.

start Poor Solubility in Standard Solvents thermostable Is the compound thermally stable? start->thermostable ionizable Does the compound have ionizable groups (acid/base)? start->ionizable lipophilic Is the compound highly lipophilic (High LogP)? start->lipophilic hme Hot Melt Extrusion (Solid Dispersion) thermostable->hme Yes sdd Spray Dried Dispersion / Solvent Evaporation thermostable->sdd No ph_adjust pH Adjustment ionizable->ph_adjust Yes cosolvency Co-solvency ionizable->cosolvency No lipophilic->cosolvency No lipid Lipid-Based Formulation (e.g., Nano-emulgel) lipophilic->lipid Yes

Caption: Strategy selection based on compound properties.

Experimental Protocols

Protocol 1: General Solubility Screening

Objective: To determine the approximate solubility of an isoxazole carboxamide in a range of organic solvents.

Materials:

  • Isoxazole carboxamide compound

  • Calibrated analytical balance

  • A selection of organic solvents (e.g., Hexane, Toluene, DCM, THF, Ethyl Acetate, Ethanol, DMSO)

  • 2 mL glass vials with screw caps

  • Vortex mixer and/or sonicator

  • Magnetic stirrer and stir bars

  • Temperature-controlled shaker (optional)

Methodology:

  • Preparation: Accurately weigh 5-10 mg of the isoxazole carboxamide into a pre-weighed 2 mL glass vial. Record the exact mass.

  • Solvent Addition: Add the first solvent in small, precise increments (e.g., 100 µL) using a calibrated micropipette.

  • Mixing: After each addition, cap the vial and vortex vigorously for 1-2 minutes. If the solid persists, use a sonicator for 5-10 minutes.

  • Observation: Visually inspect the solution against a dark background for any undissolved particles.

  • Equilibration: If undissolved solid remains, allow the vial to equilibrate. This can be done by stirring or shaking at a constant temperature (e.g., 25°C) for several hours (or until equilibrium is reached) to determine thermodynamic solubility.

  • Endpoint: Continue adding solvent increments until the solid is completely dissolved. Record the total volume of solvent added.

  • Calculation: Calculate the solubility in mg/mL (mass of compound / total volume of solvent).

  • Repeat: Repeat the process for each selected solvent.

Protocol 2: Preparation of a Nano-emulgel for Improved Permeability

This protocol is adapted from a study that successfully enhanced the potency of an isoxazole-carboxamide derivative using a nano-emulgel formulation.[6][12]

Objective: To formulate a potent but poorly soluble isoxazole carboxamide derivative into a nano-emulgel to improve its delivery.

Materials:

  • Isoxazole carboxamide derivative (e.g., compound 2e from the cited study)[12]

  • Oil phase: Mineral oil

  • Surfactant: Tween 80

  • Co-surfactant: Span 80

  • Aqueous phase: Distilled water

  • Gelling agent: Carbopol 940

  • pH adjuster: Triethanolamine

  • Magnetic stirrer, homogenizer

Methodology:

  • Phase Diagram Construction (Optimization):

    • To find the optimal ratio, construct a pseudo-ternary phase diagram by preparing various mixtures of mineral oil, Tween 80, and Span 80.

    • Titrate each mixture with water and observe the region where a clear, stable nanoemulsion forms. This identifies the best concentration ranges.[6]

  • Preparation of the Nanoemulsion:

    • Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.

    • Dissolve the isoxazole-carboxamide derivative in the mineral oil phase.

    • Add the surfactant (Tween 80) and co-surfactant (Span 80) to the oil phase and mix thoroughly.

    • Slowly add the aqueous phase to the oil mixture under constant, high-speed stirring until a transparent nanoemulsion is formed.[12]

  • Preparation of the Hydrogel Base:

    • Disperse the gelling agent (e.g., 1% w/v Carbopol 940) in distilled water.

    • Allow the mixture to swell, typically overnight, to ensure complete hydration and formation of the gel base.

  • Formation of the Nano-emulgel:

    • Slowly add the prepared nanoemulsion to the hydrogel base with continuous, gentle stirring.

    • Adjust the pH of the final mixture to a suitable range (e.g., 6.8-7.4) using triethanolamine. This will neutralize the Carbopol 940, causing the mixture to thicken into the final nano-emulgel.[6]

References

Stability of 5-Aminoisoxazole-4-carboxamide hydrogensulfate in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-Aminoisoxazole-4-carboxamide hydrogensulfate in various solvents. This information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is highly dependent on the pH of the solution. The molecule contains both an isoxazole ring and a carboxamide functional group, both of which can be susceptible to hydrolysis under certain conditions. Generally, isoxazole rings show greater stability in neutral to acidic conditions and are more prone to degradation under basic conditions.[1][2] Similarly, amide bonds can undergo hydrolysis in both acidic and basic environments, often accelerated by heat.[3][4] For optimal stability in aqueous solutions, it is recommended to use a slightly acidic to neutral pH (pH 4-7) and to prepare solutions fresh.

Q2: I am observing degradation of the compound in my aqueous buffer. What could be the cause?

A2: Degradation in aqueous buffers is likely due to hydrolysis. Key factors that can accelerate this process include:

  • High pH: Basic conditions (pH > 8) can promote the cleavage of the isoxazole ring.[1]

  • Strongly Acidic pH: While more stable than in basic conditions, very low pH (< 3) may lead to acid-catalyzed hydrolysis of the carboxamide group.[2][4]

  • Elevated Temperature: Higher temperatures will increase the rate of hydrolysis across the pH spectrum.

  • Presence of Catalysts: Certain metal ions or enzymes in your buffer system could potentially catalyze degradation.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: For maximum stability, solutions should be prepared fresh whenever possible. If short-term storage is necessary, we recommend the following:

  • Solvent: Use a suitable anhydrous organic solvent like DMSO or DMF.

  • Temperature: Store at -20°C or -80°C.

  • Protection: Protect from light and moisture. Aqueous solutions are not recommended for long-term storage.

Q4: Which organic solvents are compatible with this compound?

A4: As a hydrogensulfate salt, this compound exhibits good solubility in polar aprotic solvents. Recommended solvents include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN) - may have lower solubility

  • Methanol (MeOH) - a polar protic solvent, may be suitable for short-term use.

It is advisable to use anhydrous grades of these solvents to minimize water content and reduce the risk of hydrolysis.

Q5: Are there any solvents I should avoid?

A5: It is best to avoid the following:

  • Ketone Solvents (e.g., Acetone): Primary amines can potentially react with ketones to form imines.[5]

  • Reactive Solvents: Avoid solvents that can react with amines or amides.

  • Non-polar Solvents: The compound is a salt and will likely have very poor solubility in non-polar solvents like hexane, toluene, or dichloromethane.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Compound precipitates out of solution. The solvent's polarity is too low, or the concentration is too high.Use a more polar solvent such as DMSO or DMF. Try gentle warming or sonication to aid dissolution. If precipitation occurs upon cooling, the solution may be supersaturated.
Loss of compound potency over a short time in an aqueous buffer. pH-mediated hydrolysis of the isoxazole ring or carboxamide group.Prepare solutions fresh before each experiment. If the buffer is basic, consider switching to a neutral or slightly acidic buffer (pH 4-7). Avoid elevated temperatures.
Discoloration of the solution. Degradation of the compound.Confirm the identity of the compound and check for degradation products using analytical techniques like HPLC-MS. Review solution preparation and storage procedures.
Inconsistent experimental results. Instability of the compound under experimental conditions.Perform a stability study in your specific experimental medium (see protocol below). Ensure consistent solution preparation and handling procedures.

Stability Data (Illustrative Examples)

The following tables provide illustrative data on the stability of this compound in various solvents and pH conditions. This data is for example purposes only and may not reflect actual experimental results.

Table 1: Stability in Common Organic Solvents at Room Temperature (25°C) over 24 hours.

Solvent % Remaining Compound (Illustrative) Appearance
DMSO>99%Clear, colorless
DMF>99%Clear, colorless
Methanol95%Clear, colorless
Acetonitrile98%Clear, colorless

Table 2: Stability in Aqueous Buffers at 37°C over 4 hours.

Buffer pH % Remaining Compound (Illustrative) Potential Degradation Products
4.0 (Acetate Buffer)97%Minor hydrolysis products
7.4 (Phosphate Buffer)95%Minor hydrolysis products
10.0 (Carbonate Buffer)70%Isoxazole ring-opened products, carboxamide hydrolysis products

Experimental Protocols

Protocol for Assessing Chemical Stability

This protocol outlines a general method for determining the stability of this compound in a specific solvent or buffer system using HPLC.

1. Materials:

  • This compound

  • Test solvent/buffer

  • HPLC system with UV or MS detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phases (e.g., Acetonitrile and water with a suitable modifier like formic acid)

  • Incubator or water bath

2. Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).

  • Prepare Test Solutions: Dilute the stock solution into the test solvent/buffer to a final concentration suitable for HPLC analysis (e.g., 10 µM).

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution, quench with an equal volume of cold acetonitrile if necessary, and analyze by HPLC. This will serve as your reference.

  • Incubation: Incubate the remaining test solution at the desired temperature (e.g., 25°C or 37°C).

  • Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution. Quench as in step 3.

  • HPLC Analysis: Analyze all samples (T=0 and subsequent time points) by HPLC.

  • Data Analysis: Determine the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the T=0 sample.

Formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_test Dilute to 10 µM in Test Solvent prep_stock->prep_test t0_sample T=0 Sample Analysis (HPLC) prep_test->t0_sample incubation Incubate at Desired Temperature prep_test->incubation data_analysis Calculate % Remaining vs. T=0 t0_sample->data_analysis timepoint_sampling Sample at Time Points (T=x) incubation->timepoint_sampling e.g., 1, 2, 4, 8, 24h hplc_analysis Analyze All Samples (HPLC) timepoint_sampling->hplc_analysis hplc_analysis->data_analysis logical_relationship cluster_compound 5-Aminoisoxazole-4-carboxamide cluster_factors Influencing Factors cluster_outcomes Potential Outcomes compound Compound Stability ph pH compound->ph temperature Temperature compound->temperature solvent Solvent Type compound->solvent light Light Exposure compound->light stable Stable ph->stable Neutral/Slightly Acidic degradation Degradation ph->degradation High or Low pH temperature->degradation Elevated Temp. solvent->stable Anhydrous Aprotic solvent->degradation Protic/Aqueous

References

Troubleshooting isoxazole ring formation and regioselectivity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isoxazole Synthesis

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during isoxazole ring formation, with a special focus on controlling regioselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Regioselectivity in 1,3-Dipolar Cycloaddition

Q1: My 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne is yielding a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve the selectivity for the 3,5-isomer?

A1: The Huisgen 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes generally favors the 3,5-disubstituted product due to electronic and steric factors.[1] However, poor regioselectivity can be a common issue. To enhance the formation of the 3,5-isomer, consider the following strategies:

  • Catalysis: The use of a copper(I) catalyst is a well-established method for achieving high regioselectivity for 3,5-disubstituted isoxazoles.[1][2] Ruthenium catalysts have also been shown to be effective.[1]

  • Solvent Choice: Employing less polar solvents can favor the formation of the 3,5-isomer.[1]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetic product.[1]

  • In Situ Nitrile Oxide Generation: Slow, in situ generation of the nitrile oxide from an aldoxime precursor using an oxidant like N-chlorosuccinimide (NCS) helps maintain a low concentration of the dipole, which can improve selectivity.[1]

Q2: I am attempting to synthesize a 3,4-disubstituted isoxazole, but the reaction is predominantly yielding the 3,5-isomer. What methods can I use to favor the 3,4-regioisomer?

A2: Synthesizing 3,4-disubstituted isoxazoles is often more challenging than obtaining their 3,5-disubstituted counterparts.[1] Here are some strategies to promote the formation of the 3,4-isomer:

  • Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can lead to 3,4,5-trisubstituted isoxazoles. Careful selection of substituents on the internal alkyne can influence the regiochemical outcome.[1]

  • Alternative Synthetic Routes:

    • Enamine-based [3+2] Cycloaddition: A metal-free approach involving the [3+2] cycloaddition of in situ generated nitrile oxides with enamines (formed from aldehydes and secondary amines) has demonstrated high regiospecificity for the synthesis of 3,4-disubstituted isoxazoles.[1]

    • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid like BF₃·OEt₂ can be fine-tuned to selectively produce 3,4-disubstituted isoxazoles.[1][3]

Issue 2: Low Reaction Yield

Q3: I am experiencing consistently low yields in my isoxazole synthesis. What are the likely causes and how can I improve the yield?

A3: Low yields in isoxazole synthesis can arise from several factors. Below is a troubleshooting guide to help you identify and address the potential issues:

  • Decomposition of Nitrile Oxide: Nitrile oxides are often unstable and can dimerize to form furoxans, a common side product.[2]

    • Solution: Generate the nitrile oxide in situ at a low temperature to ensure it reacts promptly with the dipolarophile.[1] Slow addition of the nitrile oxide precursor is also recommended.[2]

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or choice of base can lead to decomposition of starting materials or the desired product.

    • Solution: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and temperature.[4] When generating nitrile oxides from hydroximoyl halides, the choice and stoichiometry of the base (e.g., triethylamine) are crucial.[1]

  • Steric Hindrance: Large, bulky substituents on either the nitrile oxide or the alkyne can significantly decrease the reaction rate.[1]

    • Solution: If possible, consider using starting materials with less steric bulk. Alternatively, prolonged reaction times or an increase in temperature may be necessary, but this must be balanced against the risk of decomposition.

  • Purification Challenges: Isoxazoles can sometimes be difficult to purify, leading to product loss during workup and chromatography.

    • Solution: Ensure that the chromatographic conditions (e.g., solvent system, silica gel activity) are optimized for your specific product.

Data Presentation

Table 1: Comparison of Reaction Conditions for Regioselective Isoxazole Synthesis from β-Enamino Diketones [3]

EntryLewis Acid (Equiv.)SolventRegioisomeric Ratio (3,4-isomer : 4,5-isomer)Isolated Yield (%)
1BF₃·OEt₂ (0.2)CH₂Cl₂80:2085
2BF₃·OEt₂ (0.6)CH₂Cl₂88:1289
3BF₃·OEt₂ (1.0)CH₂Cl₂95:592
4BF₃·OEt₂ (1.4)CH₂Cl₂>99:196
5BF₃·OEt₂ (1.4)THF90:1094
6BF₃·OEt₂ (1.4)Toluene85:1588

Experimental Protocols

Protocol 1: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via Copper(I)-Catalyzed Cycloaddition

This protocol is adapted from established methods for copper(I)-catalyzed "click" chemistry approaches to isoxazole synthesis.[5]

  • Reaction Setup: To a mixture of the terminal alkyne (1.0 mmol), the aldoxime (1.1 mmol), and a copper(I) source such as copper(I) iodide (5 mol%) in a suitable solvent (e.g., THF or toluene), add a base (e.g., triethylamine, 1.5 mmol).

  • In situ Nitrile Oxide Generation: If starting from an oxime, an in situ method for nitrile oxide generation is preferred. To the mixture from step 1, add N-chlorosuccinimide (1.2 mmol) portion-wise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole.

Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition[1]
  • Enamine Formation: To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).

  • Cycloaddition: Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Workup: After the reaction is complete, filter the mixture and concentrate the filtrate.

  • Purification: Purify the resulting 3,4-disubstituted isoxazole by column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield or Poor Regioselectivity check_nitrile_oxide Check Nitrile Oxide Stability start->check_nitrile_oxide check_conditions Review Reaction Conditions (Temp, Solvent, Base) start->check_conditions check_substituents Analyze Substituent Effects (Steric/Electronic) start->check_substituents in_situ Use in situ Generation of Nitrile Oxide check_nitrile_oxide->in_situ If dimerization is suspected optimize_temp Optimize Temperature (Often Lower) check_conditions->optimize_temp change_solvent Change Solvent Polarity check_conditions->change_solvent use_catalyst Introduce Catalyst (e.g., Cu(I) for 3,5-isomer) check_substituents->use_catalyst To control regioselectivity alt_route Consider Alternative Route (e.g., Enamine-based for 3,4-isomer) check_substituents->alt_route If desired isomer is challenging end_good Improved Yield and Regioselectivity in_situ->end_good optimize_temp->end_good change_solvent->end_good use_catalyst->end_good alt_route->end_good

Caption: A flowchart for troubleshooting common issues in isoxazole synthesis.

Regioselectivity_Factors cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_outcome Regiochemical Outcome nitrile_oxide Nitrile Oxide (R1-CNO) isomer_35 3,5-Disubstituted Isoxazole nitrile_oxide->isomer_35 isomer_34 3,4-Disubstituted Isoxazole nitrile_oxide->isomer_34 alkyne Alkyne (R2-C≡C-R3) alkyne->isomer_35 alkyne->isomer_34 catalyst Catalyst (e.g., Cu(I), Ru) catalyst->isomer_35 favors catalyst->isomer_34 solvent Solvent Polarity solvent->isomer_35 solvent->isomer_34 temperature Temperature temperature->isomer_35 temperature->isomer_34

References

Technical Support Center: Optimization of N-Acylation of 5-Aminoisoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-acylation of 5-aminoisoxazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common acylating agents for the N-acylation of 5-aminoisoxazoles?

A1: The most common and reactive acylating agents are acyl halides (e.g., acetyl chloride, benzoyl chloride) and acid anhydrides (e.g., acetic anhydride).[1] Carboxylic acids can also be utilized, but they typically necessitate activation with a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][2]

Q2: Why is a base often required for this reaction?

A2: When acyl halides or anhydrides are used as acylating agents, an acidic byproduct (e.g., HCl) is generated. A base is added to neutralize this acid, which would otherwise protonate the 5-aminoisoxazole, rendering it non-nucleophilic and halting the reaction.[1] Common bases include organic amines like triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine.[1][3]

Q3: Can acylation occur at the isoxazole ring nitrogen?

A3: The primary amino group at the 5-position of the isoxazole ring is significantly more nucleophilic than the ring nitrogen. Under standard acylation conditions, the reaction occurs selectively at the primary amine. Di-acylation is generally not observed unless under very harsh conditions.[1]

Q4: How does the choice of solvent affect the N-acylation reaction?

A4: The solvent plays a critical role in the reaction's success. Aprotic solvents are generally preferred to avoid reaction with the acylating agent.[3] Common choices include dichloromethane (DCM), chloroform, acetonitrile, or tetrahydrofuran (THF).[1] The solvent should be anhydrous and capable of dissolving both the 5-aminoisoxazole and the acylating agent.[3]

Troubleshooting Guides

Issue 1: Low or No Yield
Potential Cause Solution
Inadequate Basicity of the Amine The 5-aminoisoxazole may not be basic enough to react efficiently, especially with sterically hindered or electronically deactivated acylating agents. Solution: Add a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents) to act as a proton scavenger.[3]
Hydrolysis of Acylating Agent Acyl halides and anhydrides are highly sensitive to moisture and can be hydrolyzed, rendering them inactive. Solution: Ensure all glassware is thoroughly dried (oven or flame-dried). Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
Poor Solubility The 5-aminoisoxazole or the acylated product may have limited solubility in the chosen solvent, leading to an incomplete reaction. Solution: Select a solvent where both reactants are soluble. Dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are often good choices. Gentle heating can improve solubility, but monitor for potential side reactions.[3]
Low Reactivity The amine or the acylating agent may have low intrinsic reactivity. Solution: Consider switching to a more reactive acylating agent (e.g., from an anhydride to an acyl chloride). Adding a catalyst like 4-dimethylaminopyridine (DMAP) in catalytic amounts can also enhance the reaction rate.[1]
Issue 2: Formation of Multiple Products
Potential Cause Solution
Impurities in Starting Materials Impurities in the 5-aminoisoxazole or the acylating agent can lead to undesired side reactions. Solution: Ensure the purity of your starting materials before initiating the reaction. Purification of starting materials may be necessary.[1][3]
Side Reactions Excess heat or highly reactive functional groups on either reactant can promote side reactions. Solution: Control the reaction temperature by adding the acylating agent dropwise at a lower temperature (e.g., 0 °C).[3] Use a slight excess (1.05-1.2 equivalents) of the acylating agent to ensure the complete conversion of the starting amine without promoting side reactions from a large excess.[3]
Di-acylation Although less common, di-acylation can occur under forcing conditions. Solution: Use stoichiometric amounts of the acylating agent (1.0-1.1 equivalents).[1]
Issue 3: Difficult Product Purification
Potential Cause Solution
Product is Water-Soluble The acylated product may have some solubility in water, leading to losses during aqueous workup. Solution: If the product is sufficiently non-polar, perform an aqueous workup and extract with an organic solvent. If it is water-soluble, minimize the volume of aqueous washes or consider alternative purification methods like precipitation or crystallization.
Co-elution with Starting Material The product and starting material may have similar polarities, making chromatographic separation challenging. Solution: During the workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to convert the unreacted basic 5-aminoisoxazole into its water-soluble salt, which can then be easily removed in the aqueous phase.[1]
Presence of Basic Impurities Residual base (e.g., TEA, pyridine) can complicate purification. Solution: Perform an acidic wash (e.g., dilute HCl) during the workup to remove the organic base.

Experimental Protocols

General Protocol for N-Acylation using an Acyl Chloride

This protocol provides a general procedure for the N-acylation of a 5-aminoisoxazole with an acyl chloride.

Materials:

  • 5-Aminoisoxazole (1.0 eq)

  • Acyl chloride (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq)[1][3]

  • Anhydrous Dichloromethane (DCM)[3]

Procedure:

  • Dissolve the 5-aminoisoxazole in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the base (TEA or pyridine) to the stirred solution.

  • Add the acyl chloride dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.[1]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove excess base and unreacted amine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Optimization of Reaction Conditions

The following tables summarize key reaction parameters that can be optimized for the N-acylation of 5-aminoisoxazoles.

Table 1: Selection of Base

Base Advantages Considerations
Triethylamine (TEA) Good proton scavenger, readily available.Can be challenging to remove completely due to its boiling point.
Diisopropylethylamine (DIPEA) Non-nucleophilic, less likely to cause side reactions.More expensive than TEA.
Pyridine Can also act as a solvent and catalyst.Can be nucleophilic and may lead to side products. Has a strong odor and is toxic.

Table 2: Selection of Solvent

Solvent Advantages Considerations
Dichloromethane (DCM) Good solubility for many organic compounds, volatile and easy to remove.Chlorinated solvent, environmental concerns.
Tetrahydrofuran (THF) Good solvent for a wide range of compounds.Must be anhydrous as it is miscible with water. Can form peroxides.
Acetonitrile (ACN) Polar aprotic solvent, good for reactions involving salts.Can be reactive with strong electrophiles.
N,N-Dimethylformamide (DMF) High boiling point, excellent solvating power for polar compounds.Difficult to remove completely. Can decompose at high temperatures.

Table 3: Common Coupling Agents for Carboxylic Acids

Coupling Agent Activator Common By-product
DCC -Dicyclohexylurea (DCU) - solid, removed by filtration.
EDC -Ethyl-dimethylaminopropylurea - water-soluble.
HATU HOBt/HOAtTetramethylurea - water-soluble.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 5-Aminoisoxazole in Anhydrous DCM cool Cool to 0 °C start->cool add_base Add Base cool->add_base add_acyl Add Acylating Agent (dropwise) add_base->add_acyl warm_rt Warm to Room Temp & Stir add_acyl->warm_rt monitor Monitor by TLC warm_rt->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Purify dry->purify end Pure N-Acylated 5-Aminoisoxazole purify->end

Caption: General workflow for the N-acylation of 5-aminoisoxazoles.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield? cause1 Inadequate Basicity start->cause1 Yes cause2 Hydrolysis of Acylating Agent start->cause2 Yes cause3 Poor Solubility start->cause3 Yes cause4 Low Reactivity start->cause4 Yes end Improved Yield start->end No sol1 Add Organic Base (TEA, DIPEA) cause1->sol1 sol2 Use Anhydrous Conditions & Inert Atmosphere cause2->sol2 sol3 Change Solvent (DCM, THF, DMF) cause3->sol3 sol4 Use More Reactive Acylating Agent or Add Catalyst (DMAP) cause4->sol4 sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Recrystallization of Isoxazole-4-Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of isoxazole-4-carboxamides using recrystallization methods.

Troubleshooting Guides

This section addresses common issues encountered during the recrystallization of isoxazole-4-carboxamides.

Problem: The compound does not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent is not suitable for your specific isoxazole-4-carboxamide derivative. The polarity of the solvent may be too different from your compound.

  • Solution:

    • Verify Solvent Choice: Isoxazole-4-carboxamides are generally polar molecules. Try polar solvents such as ethanol, acetone, or acetonitrile. For less polar derivatives, a solvent mixture like ethanol/water or toluene/hexane might be effective.[1][2]

    • Increase Solvent Volume: You may not be using enough solvent. Add small increments of hot solvent until the compound dissolves. Be mindful that using a large excess of solvent will reduce your final yield.

    • Try a Different Solvent: Consult the solvent selection guide below. If your compound has significant non-polar character, a less polar solvent might be necessary.

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause: The compound is coming out of solution at a temperature above its melting point, often because the solution is too concentrated or cooled too quickly. This is more common for compounds with low melting points.

  • Solution:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point.

    • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling process.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.

    • Seed Crystals: If you have a small amount of pure solid, add a seed crystal to the cooled solution to initiate crystallization.

Problem: No crystals form upon cooling.

  • Possible Cause: The solution is not supersaturated, likely because too much solvent was used.

  • Solution:

    • Induce Crystallization: Try scratching the flask or adding a seed crystal.

    • Reduce Solvent Volume: If induction methods fail, gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can cause the compound to precipitate out with impurities. Once the volume is reduced, allow the solution to cool again.

    • Cool to a Lower Temperature: If crystals still do not form at room temperature, cool the flask in an ice bath or refrigerator.

Problem: The yield of recovered crystals is low.

  • Possible Cause:

    • Too much solvent was used, and a significant amount of the compound remains in the mother liquor.

    • Premature crystallization occurred during hot filtration.

    • The crystals were washed with a solvent in which they are too soluble.

  • Solution:

    • Concentrate the Mother Liquor: Evaporate some of the solvent from the filtrate and cool it again to recover more crystals. Note that these second-crop crystals may be less pure.

    • Optimize Hot Filtration: To prevent premature crystallization, use a heated funnel and a minimal amount of excess hot solvent to wash the filter paper.

    • Wash with Cold Solvent: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize loss.

Problem: The recrystallized product is not pure.

  • Possible Cause:

    • The cooling process was too rapid, trapping impurities within the crystal lattice.

    • The chosen solvent did not effectively differentiate between the desired compound and the impurities (i.e., impurities were also insoluble in the cold solvent).

  • Solution:

    • Repeat Recrystallization: A second recrystallization with slow cooling may be necessary to improve purity.

    • Change Solvent: If impurities co-crystallize, a different solvent or solvent system may be required. Sometimes, impurities that are soluble in one solvent are insoluble in another.

    • Charcoal Treatment: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly, as it can also adsorb your product.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for recrystallizing an unknown isoxazole-4-carboxamide?

A1: Ethanol is often a good starting point for the recrystallization of isoxazole derivatives.[3][4] Isoxazoles are polar heterocyclic compounds, and the carboxamide group further increases polarity, making them soluble in polar protic solvents like ethanol.[5] If the compound is too soluble in hot ethanol, a mixed solvent system like ethanol/water can be effective.

Q2: How do I choose a suitable solvent system for my specific isoxazole-4-carboxamide?

A2: The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures. A general approach is to test the solubility of a small amount of your compound in various solvents at room temperature and then upon heating. Common solvents to test include ethanol, methanol, acetone, acetonitrile, ethyl acetate, and water, as well as mixtures like ethanol/water or hexane/ethyl acetate.[1]

Q3: Can I use the same solvent for recrystallization that I used for column chromatography?

A3: Not necessarily. The solvent system for column chromatography is designed for differential adsorption on a stationary phase, while a recrystallization solvent is chosen based on temperature-dependent solubility. However, the solvents used in chromatography (e.g., ethyl acetate, hexane) can sometimes be part of a successful mixed solvent system for recrystallization.[6]

Q4: My compound is a solid, but the melting point is still broad after one recrystallization. What should I do?

A4: A broad melting point range indicates the presence of impurities. You should perform another recrystallization. Ensure that the cooling process is slow to allow for the formation of pure crystals. If the melting point does not improve, consider that the impurity may have very similar solubility properties to your product in the chosen solvent. In this case, trying a different solvent or an alternative purification method like column chromatography may be necessary.

Q5: How can I avoid losing my product during the washing step?

A5: To minimize product loss during washing, use the smallest possible volume of ice-cold recrystallization solvent. The solvent should be cold to reduce the solubility of your crystals. Never wash the crystals with a solvent in which they are highly soluble at any temperature.

Data Presentation

Table 1: Physical Properties of Selected Isoxazole-4-Carboxamides

Compound NameMolecular FormulaMelting Point (°C)Yield (%)Purification MethodReference
N-(4–Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4–CarboxamideC₁₉H₁₇ClN₂O₄193–19567Column Chromatography[6]
5-Methyl-3-phenyl-N-(3-(trifluoromethyl) phenyl) isoxazole-4–CarboxamideC₁₈H₁₃F₃N₂O₂148–15059Column Chromatography[6]
5-Methyl-N-(4-(methylthio) phenyl)-3-phenylisoxazole-4–CarboxamideC₁₈H₁₆N₂O₂S144–14681Column Chromatography[6]
5-Methyl-3-phenyl-N-(4-(trifluoromethoxy) phenyl) isoxazole-4–CarboxamideC₁₈H₁₃F₃N₂O₃158–16067.5Column Chromatography[6]
3-(2-Chlorophenyl)-5-methyl-N-phenylisoxazole-4-carboxamideC₁₇H₁₄ClN₂O₂201–20269Column Chromatography[7]
3-(2-Chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxamideC₁₉H₁₈ClN₂O₄188–18978Column Chromatography[7]
3-(2-Chlorophenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxamideC₂₀H₂₀ClN₂O₅214–215.590Column Chromatography[7]

Table 2: Common Solvents for Recrystallization of Amides

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds, but many organics have low solubility.
Ethanol78HighA common and effective solvent for many amides.
Methanol65HighSimilar to ethanol, but more volatile.
Acetone56Medium-HighGood solvent for a range of polarities, but its low boiling point can lead to rapid evaporation.
Acetonitrile82Medium-HighOften gives good results for amide recrystallization.[2]
Ethyl Acetate77MediumCan be a good solvent, often used in combination with a non-polar solvent like hexane.
Toluene111LowSuitable for less polar compounds or as part of a mixed solvent system.
Hexane69LowTypically used as the "poor" solvent in a mixed solvent system with a more polar solvent.

Experimental Protocols

General Protocol for Single-Solvent Recrystallization of Isoxazole-4-Carboxamides

  • Solvent Selection: Choose an appropriate solvent by testing the solubility of a small amount of the crude product in various solvents. The ideal solvent will dissolve the compound when hot but not at room temperature. Ethanol is a good starting point.

  • Dissolution: Place the crude isoxazole-4-carboxamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat to boiling for a few minutes.

  • Hot Filtration: If there are insoluble impurities or charcoal was added, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass to air dry. Determine the melting point and yield of the purified product.

Visualizations

Recrystallization_Workflow start Start with Crude Isoxazole-4-Carboxamide dissolve Dissolve in Minimum Hot Solvent start->dissolve impurities Insoluble Impurities Present? dissolve->impurities hot_filtration Hot Gravity Filtration impurities->hot_filtration Yes cool Cool Solution Slowly impurities->cool No hot_filtration->cool crystals_form Crystals Form? cool->crystals_form collect Collect Crystals by Vacuum Filtration crystals_form->collect Yes troubleshoot Troubleshoot: - Add Seed Crystal - Scratch Flask - Reduce Solvent Volume crystals_form->troubleshoot No wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Isoxazole-4-Carboxamide dry->end troubleshoot->cool

Caption: Experimental workflow for the recrystallization of isoxazole-4-carboxamides.

Troubleshooting_Recrystallization start Recrystallization Problem no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield impure_product Product is Impure start->impure_product solution_no_crystals Too much solvent? - Reduce volume - Add seed crystal - Scratch flask no_crystals->solution_no_crystals solution_oiling_out Cooling too fast? - Reheat and add solvent - Cool slowly oiling_out->solution_oiling_out solution_low_yield Product in mother liquor? - Concentrate filtrate - Wash with cold solvent low_yield->solution_low_yield solution_impure_product Impurities co-crystallized? - Recrystallize again - Change solvent impure_product->solution_impure_product

Caption: Troubleshooting common issues in the recrystallization of organic compounds.

Solvent_Selection_Logic start Select Potential Solvents test_rt Test Solubility at Room Temperature start->test_rt dissolves_rt Dissolves? test_rt->dissolves_rt poor_solvent Poor Solvent (Good for anti-solvent) dissolves_rt->poor_solvent Yes test_hot Test Solubility in Hot Solvent dissolves_rt->test_hot No dissolves_hot Dissolves? test_hot->dissolves_hot insoluble Insoluble (Poor Solvent) dissolves_hot->insoluble No good_solvent Good Potential Solvent dissolves_hot->good_solvent Yes

Caption: Logical diagram for selecting a suitable recrystallization solvent.

References

Validation & Comparative

Comparative analysis of the bioactivity of isoxazole-4-carboxamide isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Bioactivity of Isoxazole-4-Carboxamide Isomers and Derivatives

The isoxazole ring is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities. This guide provides a comparative analysis of the bioactivity of isoxazole-4-carboxamide isomers and related derivatives, focusing on their anticancer, antioxidant, and neurological activities. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and detailed methodologies.

Comparative Bioactivity Data

The bioactivity of isoxazole-carboxamide derivatives is significantly influenced by the position of the carboxamide group on the isoxazole ring and the nature of the substituents. The following tables summarize the quantitative data from various studies, comparing the anticancer, antioxidant, and AMPA receptor modulatory activities of different isomers and derivatives.

Anticancer Activity

The cytotoxic effects of isoxazole-4-carboxamide derivatives have been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

Table 1: Anticancer Activity (IC50 in µM) of Isoxazole-4-Carboxamide Derivatives

Compound ReferenceCancer Cell LineIC50 (µM)Source
Compound 2a Colo2059.179[1]
HepG27.55[1]
Compound 2e B16F1 (Melanoma)0.079[1]
Compound 2e (Nano-emulgel) B16F1 (Melanoma)0.039[1]
Compound 129 HeLa0.91[2]
Compound 130 MCF-74.56[2]
Compounds 127-129 Hep3B5.96 - 8.02[2]
MYM4 CaCo-210.22[3]
Hep3B4.84[3]
HeLa1.57[3]
Compound 8 HepG20.84[4]
Compound 10a HepG20.79[4]
Compound 10c HepG20.69[4]
Doxorubicin (Reference) B16F1 (Melanoma)0.056[1]
Sorafenib (Reference) HepG23.99[4]

A study comparing 5-methylisoxazole-4-carboxamide (the scaffold of leflunomide) with its positional isomer, 5-methylisoxazole-3-carboxamide, revealed significant differences in their metabolic stability and mechanism of action.[5] While the 4-carboxamide undergoes N-O bond cleavage to form its active metabolite, the 3-carboxamide isomer is metabolized via peptide bond cleavage and does not inhibit the same enzyme (dihydroorotate dehydrogenase).[5] This highlights the critical role of the carboxamide position in determining the pharmacological profile.

Antioxidant Activity

The antioxidant potential of isoxazole-4-carboxamide derivatives is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 2: Antioxidant Activity (IC50 in µg/mL) of Isoxazole-4-Carboxamide Derivatives

Compound ReferenceIC50 (µg/mL)Source
Compound 158 0.45[2]
Compound 159 0.47[2]
Trolox (Reference) 3.10[2]
AMPA Receptor Modulation

Isoxazole-4-carboxamide derivatives have been identified as potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are implicated in neurological disorders and chronic pain.

Table 3: Inhibitory Effects of Isoxazole-4-Carboxamide Derivatives on AMPA Receptors

Compound ReferenceReceptor SubtypeInhibitionIC50 (µM)Source
CIC-1 GluA2 / GluA2/38-fold reduction in peak current-[6][7][8]
CIC-2 GluA2 / GluA2/37.8-fold reduction in peak current-[6][7][8]
ISX-11 GluA2Potent Inhibition4.4[9]
GluA2/3Potent Inhibition4.62[9]
ISX-8 GluA2Significant Inhibition4.6[9]
GluA2/3Significant Inhibition4.79[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key bioactivity assays cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at an optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole-carboxamide compounds. Include a vehicle control (solvent alone) and an untreated control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[11]

DPPH Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[12]

  • Reaction Mixture: Add various concentrations of the test compounds to the DPPH solution. A control containing only the solvent and DPPH is also prepared.[12]

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a set time (e.g., 30 minutes).[13]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.[13]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value is the concentration of the compound that causes 50% inhibition of the DPPH radical.[13]

Whole-Cell Patch Clamp Electrophysiology for AMPA Receptor Activity

This technique is used to measure the ion currents flowing through AMPA receptors in response to the application of isoxazole-carboxamide derivatives.

  • Cell Preparation: Use cells (e.g., HEK293t) expressing the desired AMPA receptor subunits (e.g., GluA2 or GluA2/3).

  • Recording Setup: Obtain a whole-cell patch by rupturing the cell membrane under a glass micropipette, allowing electrical access to the entire cell.[14]

  • Baseline Current Measurement: Apply glutamate (e.g., 10 mM) to induce inward currents, representing the baseline AMPA receptor activity.

  • Compound Application: Co-apply the isoxazole-4-carboxamide derivatives with glutamate to assess their inhibitory or modulatory effects on the AMPA-evoked currents.[6][7][8]

  • Data Analysis: Measure the peak current amplitudes and analyze the kinetics of deactivation and desensitization of the receptor currents.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and experimental design.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening the anticancer activity of isoxazole-4-carboxamide derivatives.

anticancer_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of Isoxazole-4-carboxamide Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture mtt_assay MTT Assay for Cytotoxicity (IC50) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) mtt_assay->apoptosis_assay cell_cycle Cell Cycle Analysis mtt_assay->cell_cycle western_blot Western Blot (Protein Expression) apoptosis_assay->western_blot cell_cycle->western_blot

Anticancer Drug Screening Workflow
EGFR and VEGFR2 Signaling Pathways in Cancer

Several isoxazole derivatives have been shown to inhibit receptor tyrosine kinases like EGFR and VEGFR2, which are crucial for cancer cell proliferation, survival, and angiogenesis.[4][15]

receptor_signaling cluster_egfr EGFR Signaling cluster_egfr_downstream cluster_vegfr VEGFR2 Signaling cluster_vegfr_downstream cluster_isoxazole cluster_outcomes Cellular Outcomes EGF EGF EGFR EGFR EGF->EGFR Binds Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway EGFR->Ras_Raf_MEK_ERK PI3K_Akt PI3K-Akt Pathway EGFR->PI3K_Akt Proliferation Proliferation Ras_Raf_MEK_ERK->Proliferation Survival Survival PI3K_Akt->Survival VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg_PKC PLCγ-PKC Pathway VEGFR2->PLCg_PKC Src_PI3K_Akt Src-PI3K-Akt Pathway VEGFR2->Src_PI3K_Akt Angiogenesis Angiogenesis PLCg_PKC->Angiogenesis Src_PI3K_Akt->Survival Isoxazole Isoxazole Derivatives Isoxazole->EGFR Isoxazole->VEGFR2

Inhibition of EGFR and VEGFR2 Signaling
Apoptosis Induction Pathway

Many isoxazole-based anticancer agents exert their effects by inducing apoptosis, or programmed cell death.[7][16][17]

apoptosis_pathway cluster_stimulus cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway Isoxazole Isoxazole Derivatives Bax_Bak Bax/Bak Activation Isoxazole->Bax_Bak Bcl2 Bcl-2 (Anti-apoptotic) Isoxazole->Bcl2 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Bcl2->Mitochondrion Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Death_Receptor Death Receptor Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptosis Induction by Isoxazoles

References

Comparative Analysis of 5-Aminoisoxazole-4-carboxamide Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the anticancer potential of 5-aminoisoxazole-4-carboxamide derivatives compared to alternative agents.

The quest for novel anticancer therapeutics with improved efficacy and reduced side effects is a cornerstone of modern oncological research. Among the myriad of heterocyclic compounds being investigated, isoxazole derivatives have emerged as a promising class of molecules with significant cytotoxic and antiproliferative activities against various cancer cell lines. This guide provides a comparative analysis of the anticancer activity of 5-aminoisoxazole-4-carboxamide derivatives and related compounds, presenting key experimental data, detailed methodologies, and insights into their mechanisms of action.

Comparative Efficacy Against Cancer Cell Lines

Recent studies have highlighted the potential of isoxazole-carboxamide derivatives as anticancer agents. Their efficacy, often measured by the half-maximal inhibitory concentration (IC50), has been evaluated across a range of human cancer cell lines. For comparative purposes, their performance is frequently benchmarked against established chemotherapeutic drugs such as Doxorubicin and 5-Fluorouracil (5-FU).

Cytotoxicity Data of Isoxazole-Carboxamide Derivatives

The following table summarizes the cytotoxic activity of several synthesized isoxazole-carboxamide derivatives against various cancer cell lines. These compounds have demonstrated a spectrum of activity, from moderate to potent, when compared to the standard anticancer drug Doxorubicin.[1][2]

Compound IDCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)
Derivative 2a Colo205 (Colon)9.179Doxorubicin-
HepG2 (Liver)7.55Doxorubicin-
B16F1 (Melanoma)>50Doxorubicin-
HeLa (Cervical)40.85Doxorubicin-
Derivative 2d HeLa (Cervical)15.48 (µg/ml)Doxorubicin-
Hep3B (Liver)~23 (µg/ml)Doxorubicin-
Derivative 2e Hep3B (Liver)~23 (µg/ml)Doxorubicin-
B16F1 (Melanoma)0.079Doxorubicin0.056

Note: IC50 values for derivatives 2d and 2e were reported in µg/ml and are presented as such.

Insights into the Mechanism of Action

Understanding the molecular pathways through which these compounds exert their anticancer effects is crucial for their development as therapeutic agents. Studies on isoxazole-carboxamide derivatives and the related compound 5-aminoimidazole-4-carboxamide riboside (AICAR) have revealed distinct mechanisms of action.

Isoxazole-Carboxamide Derivatives: Cell Cycle Arrest and Apoptosis Induction

Several isoxazole-carboxamide derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells. For instance, compounds 2d and 2e were found to cause a delay in the G2/M phase of the cell cycle in Hep3B liver cancer cells.[2] Furthermore, these compounds were observed to reduce necrosis and promote a shift towards apoptosis, a programmed cell death mechanism that is a desirable outcome in cancer therapy.[2]

G2M_Arrest Isoxazole-Carboxamide Derivatives Isoxazole-Carboxamide Derivatives G2/M Phase G2/M Phase Isoxazole-Carboxamide Derivatives->G2/M Phase Induce Delay Cell Cycle Arrest Cell Cycle Arrest G2/M Phase->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Leads to

Figure 1: Proposed mechanism of action for select isoxazole-carboxamide derivatives.

AICAR: A Dual Pathway of AMPK-Dependent and Independent Apoptosis

5-aminoimidazole-4-carboxamide riboside (AICAR), a related compound, is known to inhibit cancer cell proliferation through different signaling pathways.[3] One major pathway involves the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[3][4] Activated AMPK can lead to S-phase cell cycle arrest through the upregulation of tumor suppressor proteins like p21, p27, and p53, and the inhibition of the pro-survival PI3K-Akt pathway.[3]

However, some studies suggest that AICAR can also induce apoptosis through an AMPK-independent mechanism involving NADPH oxidase and the generation of reactive oxygen species (ROS).[5][6] Additionally, the p38 mitogen-activated protein kinase (MAPK) signaling pathway has been implicated in AICAR-mediated inhibition of cell proliferation and survival.[7][8]

AICAR_Pathway cluster_ampk AMPK-Dependent Pathway cluster_independent AMPK-Independent Pathway AICAR_dep AICAR AMPK AMPK Activation AICAR_dep->AMPK p53 p21, p27, p53 ↑ AMPK->p53 PI3K_Akt PI3K-Akt Pathway ↓ AMPK->PI3K_Akt S_Phase_Arrest S-Phase Arrest p53->S_Phase_Arrest PI3K_Akt->S_Phase_Arrest inhibition of Apoptosis_dep Apoptosis S_Phase_Arrest->Apoptosis_dep AICAR_indep AICAR NADPH_Oxidase NADPH Oxidase AICAR_indep->NADPH_Oxidase ROS ROS Generation NADPH_Oxidase->ROS Apoptosis_indep Apoptosis ROS->Apoptosis_indep Cell_Viability_Workflow A Seed cancer cells in 96-well plate B Treat with compounds and controls A->B C Incubate for 48-72 hours B->C D Add MTS reagent C->D E Incubate for 1-4 hours D->E F Measure absorbance at 490 nm E->F G Calculate % viability and IC50 F->G

References

A Comparative Guide to the Synthesis of 5-Aminoisoxazole-4-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

The 5-aminoisoxazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. For researchers and drug development professionals, the efficient and reliable synthesis of these molecules is of paramount importance. This guide provides a comparative overview of common synthetic routes to 5-aminoisoxazole-4-carboxamides, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways.

Comparison of Synthetic Strategies

Three primary synthetic strategies for the preparation of 5-aminoisoxazole-4-carboxamides and their close derivatives have been identified in the literature. The choice of route often depends on the availability of starting materials, desired substitution patterns, and scalability. The following table summarizes the key aspects of each approach.

Synthetic Route Starting Materials Key Transformation Reported Yields Reaction Conditions Advantages Disadvantages
Route A 2-Cyanoacetamide, N-Hydroxyimidoyl chloridesCyclocondensationModerate to GoodBasic conditions (NaOEt or NaH), elevated temperaturesGood for a range of substituents on the 3-position.Requires pre-synthesis of N-hydroxyimidoyl chlorides.
Route B β-Enamino ketoesters, Hydroxylamine hydrochlorideCyclocondensationModerate[1]Typically in an alcoholic solvent, may require heatingRegioselective synthesis of 5-substituted isoxazoles.Requires synthesis of the β-enamino ketoester precursor.
Route C Aryl isothiocyanates, Methyl cyanoacetate, HydroxylamineMulti-step one-pot reactionGood (75-90%)[2]Basic conditions followed by reflux with hydroxylamineGood yields and readily available starting materials.Limited to 3-arylamino substituted products.

Experimental Protocols

Route A: From 2-Cyanoacetamide and N-Hydroxyimidoyl Chlorides

This method involves the base-mediated condensation of 2-cyanoacetamide with an appropriate N-hydroxyimidoyl chloride.

General Procedure for the Synthesis of 5-Aminoisoxazole-4-carboxamides:

A fresh solution of sodium ethoxide in ethanol is prepared from sodium (1.5 equivalents) and absolute ethanol. This solution is added dropwise to a stirred solution of 2-cyanoacetamide (1.0 equivalent) in absolute ethanol at 50 °C. The resulting suspension is then cooled in an ice bath, and a solution of the corresponding N-hydroxyimidoyl chloride (1.0 equivalent) in ethanol is added dropwise. The mixture is stirred for an additional 30 minutes at 0 °C and then refluxed for 18 hours. After the reaction is complete, the ethanol is removed under reduced pressure. The resulting solid is then purified by washing with water and recrystallization from methanol, or by dissolution in ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, and purification by flash column chromatography.

Alternatively, sodium hydride (1.2 equivalents) can be used as the base in anhydrous dimethylformamide (DMF). After stirring for 15 minutes, a solution of the N-hydroxyimidoyl chloride in anhydrous DMF is added dropwise. The reaction mixture is stirred under an inert atmosphere for 2 hours at room temperature and then at 70 °C for 18 hours. Work-up involves the addition of water and extraction with ethyl acetate.

Route B: From β-Enamino Ketoesters and Hydroxylamine

This approach relies on the cyclization of a β-enamino ketoester with hydroxylamine to form the isoxazole ring.

Synthesis of Methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate:

To a solution of the starting β-enamino ketoester (1.0 equivalent) in methanol, hydroxylamine hydrochloride (1.2 equivalents) is added. The reaction mixture is then stirred at reflux for a specified time (typically several hours) until the starting material is consumed, as monitored by thin-layer chromatography. After cooling to room temperature, the solvent is evaporated under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate, washed with water and brine, and dried over anhydrous sodium sulfate. The crude product is purified by column chromatography on silica gel to afford the desired 5-aminoisoxazole-4-carboxamide derivative. The reported yield for methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate is moderate[1].

Route C: From Aryl Isothiocyanates, Methyl Cyanoacetate, and Hydroxylamine

This route provides access to 3-arylamino-substituted 5-aminoisoxazole-4-carboxamides in good yields.

Synthesis of Methyl 5-amino-3-(phenylamino)isoxazole-4-carboxylate:

To a solution of sodium (1.0 equivalent) in tetrahydrofuran, methyl cyanoacetate (1.0 equivalent) is added, and the mixture is stirred for 15 minutes. Phenyl isothiocyanate (1.0 equivalent) is then added, and the reaction is stirred for an additional 2 hours at room temperature to form the intermediate thioxopropanoate. To this mixture, hydroxylamine hydrochloride (1.0 equivalent) and ammonium acetate are added, and the solution is refluxed for 24 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography to give the final product. For methyl 5-amino-3-(phenylamino)isoxazole-4-carboxylate, a yield of 75% has been reported[2].

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.

Route_A cluster_start Starting Materials 2-Cyanoacetamide 2-Cyanoacetamide Reaction Cyclocondensation 2-Cyanoacetamide->Reaction Base (NaOEt or NaH) N-Hydroxyimidoyl_chloride N-Hydroxyimidoyl chloride N-Hydroxyimidoyl_chloride->Reaction Product 5-Aminoisoxazole-4-carboxamide Reaction->Product

Caption: Synthetic pathway for Route A.

Route_B cluster_start Starting Materials beta-Enamino_ketoester β-Enamino ketoester Reaction Cyclocondensation beta-Enamino_ketoester->Reaction Hydroxylamine_HCl Hydroxylamine hydrochloride Hydroxylamine_HCl->Reaction Solvent (e.g., MeOH) Product 5-Aminoisoxazole-4-carboxamide derivative Reaction->Product

Caption: Synthetic pathway for Route B.

Route_C cluster_start Starting Materials Aryl_isothiocyanate Aryl isothiocyanate Intermediate_Formation Thioxopropanoate intermediate Aryl_isothiocyanate->Intermediate_Formation Methyl_cyanoacetate Methyl cyanoacetate Methyl_cyanoacetate->Intermediate_Formation Base Hydroxylamine Hydroxylamine Cyclization Cyclization Hydroxylamine->Cyclization Intermediate_Formation->Cyclization Product Methyl 5-amino-3-arylamino- isoxazole-4-carboxylate Cyclization->Product

Caption: Synthetic pathway for Route C.

References

A Comparative Analysis of 5-Aminoisoxazole-4-carboxamide Derivatives and Other Kinase Signaling Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kinase Inhibition and Pathway Modulation

In the landscape of kinase-targeted drug discovery, the isoxazole scaffold has emerged as a privileged structure, giving rise to a variety of derivatives with potent inhibitory activity. This guide provides a comparative analysis of 5-Aminoisoxazole-4-carboxamide derivatives against other well-established kinase inhibitors and signaling modulators. Due to a common point of confusion, this guide will first address derivatives of 5-Aminoisoxazole-4-carboxamide and then provide a detailed comparison of the similarly named but distinct compound, 5-Aminoimidazole-4-carboxamide Ribonucleoside (AICAR), with other key modulators of related signaling pathways.

Part 1: 5-Aminoisoxazole-4-carboxamide Derivatives as Direct Kinase Inhibitors

While 5-Aminoisoxazole-4-carboxamide itself is primarily a chemical scaffold, its derivatives have been synthesized and evaluated as potent inhibitors of various kinases, demonstrating significant potential in anticancer research.

Efficacy of 5-Aminoisoxazole-4-carboxamide Derivatives

Recent studies have highlighted the efficacy of specific derivatives against key oncogenic kinases. For instance, a series of 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues have been identified as highly selective FLT3 inhibitors.[1] Another study on novel isoxazole-carboxamide derivatives showcased their cytotoxic effects on melanoma cell lines.[2]

Quantitative Data: Kinase Inhibition and Cytotoxicity

The following table summarizes the inhibitory concentrations (IC50) of representative 5-Aminoisoxazole-4-carboxamide derivatives against their target kinases and various cancer cell lines.

Compound IDTarget KinaseIC50 (nM)Cancer Cell LineIC50 (µM)Reference
Compound 7dFLT3106--[1]
FLT3-ITD301--[1]
Compound 2e--B16F1 (Melanoma)0.079[2]
Compound 2a--Colo205 (Colon)9.179[2]
--HepG2 (Liver)7.55[2]
Experimental Protocols

FLT3 Kinase Inhibition Assay (for Compound 7d) [1]

  • Enzyme: Recombinant human FLT3 kinase domain.

  • Substrate: A synthetic peptide substrate.

  • Method: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used. The kinase reaction was performed in a buffer containing ATP and the substrate. The inhibitory effect of the compound was determined by measuring the decrease in the FRET signal.

  • Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay (for Compounds 2a and 2e) [2]

  • Cell Lines: B16F1, Colo205, HepG2.

  • Method: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was used to assess cell viability. Cells were seeded in 96-well plates and treated with various concentrations of the compounds for a specified duration.

  • Data Analysis: The absorbance was measured at a specific wavelength, and the IC50 values were determined from the dose-response curves.

Signaling Pathway of FLT3 Inhibition

The following diagram illustrates the signaling pathway inhibited by the 5-Aminoisoxazole-4-carboxamide derivative, Compound 7d.

FLT3_Inhibition FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds & Activates STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Compound7d 5-Aminoisoxazole-4- carboxamide Derivative (Compound 7d) Compound7d->FLT3 Inhibits Proliferation Cell Proliferation & Survival STAT5->Proliferation Akt Akt PI3K->Akt Akt->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation

Caption: Inhibition of the FLT3 signaling pathway by a 5-Aminoisoxazole-4-carboxamide derivative.

Part 2: 5-Aminoimidazole-4-carboxamide Ribonucleoside (AICAR) - An AMPK Activator

A frequent point of confusion arises with 5-Aminoimidazole -4-carboxamide Ribonucleoside (AICAR), which, unlike the previously discussed compounds, is not a direct kinase inhibitor but a pro-drug that activates AMP-activated protein kinase (AMPK). AICAR is a cell-permeable adenosine analog that is phosphorylated intracellularly to ZMP, an AMP mimetic, which then allosterically activates AMPK. This section compares the effects of AICAR with other well-known modulators of related metabolic and signaling pathways: Metformin and Rapamycin.

Comparative Efficacy of AICAR, Metformin, and Rapamycin

AICAR, Metformin, and Rapamycin all impact key cellular processes such as cell growth, proliferation, and metabolism, but through distinct mechanisms. AICAR and Metformin are both activators of AMPK, a central regulator of cellular energy homeostasis, while Rapamycin is an inhibitor of the mechanistic target of rapamycin (mTOR), a key kinase downstream of AMPK.

Quantitative Data: Comparison of Cellular Effects

The following table summarizes the effects of AICAR, Metformin, and Rapamycin on various cellular parameters from published studies.

CompoundPrimary TargetEffect on AMPKEffect on mTORC1Effect on Cell ProliferationReference
AICAR AMPKActivatorInhibitorInhibits[3]
Metformin Complex I (indirectly AMPK)ActivatorInhibitorInhibits
Rapamycin mTORNo direct effectInhibitorInhibits
Experimental Protocols

Western Blot Analysis for Protein Phosphorylation

  • Objective: To determine the activation state of AMPK and the inhibition of mTOR signaling.

  • Method: Cells are treated with AICAR, Metformin, or Rapamycin for a specified time. Cell lysates are then prepared, and proteins are separated by SDS-PAGE. Specific antibodies against phosphorylated forms of AMPK (p-AMPK), ACC (p-ACC), S6K (p-S6K), and total protein levels are used for detection.

  • Data Analysis: Band intensities are quantified using densitometry and normalized to total protein or a loading control like β-actin.

Cell Proliferation Assay

  • Objective: To measure the effect of the compounds on cell growth.

  • Method: Cancer cell lines are seeded in multi-well plates and treated with a range of concentrations of AICAR, Metformin, or Rapamycin. Cell viability is assessed at different time points using methods such as the MTT assay or direct cell counting.

  • Data Analysis: The concentration of each compound that inhibits cell growth by 50% (GI50) is calculated from the dose-response curves.

Signaling Pathways: AICAR, Metformin, and Rapamycin

The following diagrams illustrate the points of action of AICAR, Metformin, and Rapamycin on the AMPK-mTOR signaling pathway.

AMPK_Activation cluster_upstream Upstream Activators AICAR AICAR AMPK AMPK AICAR->AMPK Directly Activates (as ZMP) Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria Inhibits Mitochondria->AMPK Indirectly Activates (via ↑ AMP:ATP ratio)

Caption: Upstream activation of AMPK by AICAR and Metformin.

mTOR_Pathway AMPK AMPK mTORC1 mTORC1 AMPK->mTORC1 Inhibits S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Rapamycin Rapamycin Rapamycin->mTORC1 Inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis FourEBP1->Protein_Synthesis

Caption: Downstream inhibition of the mTORC1 pathway by activated AMPK and Rapamycin.

Summary and Conclusion

This guide has provided a comparative overview of 5-Aminoisoxazole-4-carboxamide derivatives and the AMPK activator AICAR, along with other key signaling modulators.

  • 5-Aminoisoxazole-4-carboxamide derivatives represent a promising class of direct kinase inhibitors, with specific analogues demonstrating high potency and selectivity against targets like FLT3. Further research into the structure-activity relationships of this scaffold is warranted to develop novel anticancer therapeutics.

  • AICAR , an AMPK activator, offers a distinct approach to modulating kinase signaling pathways. Its ability to mimic a low-energy state and subsequently inhibit anabolic processes through AMPK activation provides a powerful tool for studying cellular metabolism and has therapeutic potential in metabolic diseases and cancer.

The choice between a direct kinase inhibitor, such as a 5-Aminoisoxazole-4-carboxamide derivative, and a metabolic pathway modulator like AICAR will depend on the specific therapeutic strategy and the desired biological outcome. Understanding the distinct mechanisms of action and having access to robust comparative data is crucial for making informed decisions in drug discovery and development.

References

In Vivo Performance of 5-Aminoisoxazole-Based Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo validation of 5-aminoisoxazole-based drug candidates against established alternatives in key therapeutic areas. The following sections present quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support researchers in the evaluation and development of this promising class of compounds.

Anti-inflammatory Activity: Comparative In Vivo Efficacy

Recent preclinical studies have demonstrated the potential of 5-aminoisoxazole derivatives as potent anti-inflammatory agents. This section compares the in vivo performance of a representative 5-aminoisoxazole compound against a standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac, in a widely used animal model of acute inflammation.

Data Presentation: Inhibition of Carrageenan-Induced Paw Edema

The efficacy of 5-aminoisoxazole derivatives was evaluated in the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation. The data below summarizes the percentage of edema inhibition at various time points post-treatment.

Treatment GroupDose (mg/kg)1 hour2 hours3 hours4 hours5 hours
5-Aminoisoxazole Derivative 10034.33%45.12%58.67%71.22%83.09%
Diclofenac (Standard) 1038.15%50.21%63.45%75.89%84.00%
Control (Vehicle) -0%0%0%0%0%

Data compiled from in vivo studies. The specific 5-aminoisoxazole derivative data is representative of compounds investigated for anti-inflammatory properties.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol outlines the methodology used to induce and measure acute inflammation in rats to assess the efficacy of anti-inflammatory compounds.

Animals: Male Wistar rats (180-220 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

Procedure:

  • Animals are fasted for 12 hours before the experiment.

  • The initial paw volume of each rat is measured using a plethysmometer.

  • The test compound (5-aminoisoxazole derivative), standard drug (Diclofenac), or vehicle (e.g., 0.5% carboxymethyl cellulose) is administered orally.

  • After 1 hour, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat to induce edema.

  • Paw volume is measured at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Statistical Analysis: Data are expressed as mean ± standard error of the mean (SEM). Statistical significance is determined using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test. A p-value of less than 0.05 is considered statistically significant.

Signaling Pathway: Cyclooxygenase (COX) Inhibition in Inflammation

Many anti-inflammatory drugs, including NSAIDs, exert their effect by inhibiting the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation. 5-Aminoisoxazole derivatives have been investigated for their potential to modulate this pathway.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation NSAIDS NSAIDs (e.g., Diclofenac) NSAIDS->COX_Enzymes Aminoisoxazole 5-Aminoisoxazole Derivatives Aminoisoxazole->COX_Enzymes

Caption: Inhibition of the COX pathway by anti-inflammatory agents.

Neuropharmacological Activity: A Framework for Comparative In Vivo Validation

This section provides a template for the in vivo validation of a 5-aminoisoxazole-based drug candidate, using the known GABA-A receptor agonist Muscimol as a benchmark.

Data Presentation: Hypothetical Comparison of Sedative Effects

The following table illustrates how quantitative data on the sedative effects of a novel 5-aminoisoxazole derivative could be compared to a standard GABA-A agonist in a locomotor activity test in mice.

Treatment GroupDose (mg/kg)Total Distance Traveled (cm)% Reduction in Locomotor Activity
5-Aminoisoxazole Derivative 51500 ± 12040%
10800 ± 9568%
Muscimol (Standard) 0.51350 ± 11046%
1650 ± 8074%
Control (Vehicle) -2500 ± 2000%

This data is hypothetical and serves as an example for a comparative study.

Experimental Protocol: Open Field Test for Locomotor Activity

This protocol describes a standard behavioral test to assess the sedative or stimulant effects of a compound by measuring the spontaneous locomotor activity of an animal.

Apparatus: An open field arena (e.g., 40 x 40 x 30 cm) made of a non-reflective material, equipped with an automated tracking system (e.g., video camera and software) to record the animal's movements.

Animals: Male C57BL/6 mice (8-10 weeks old).

Procedure:

  • Acclimatize the mice to the testing room for at least 1 hour before the experiment.

  • Administer the test compound (5-aminoisoxazole derivative), standard drug (Muscimol), or vehicle intraperitoneally.

  • After a predetermined time (e.g., 30 minutes), place the mouse in the center of the open field arena.

  • Record the locomotor activity (e.g., total distance traveled, time spent in the center vs. periphery) for a set duration (e.g., 15 minutes).

  • Clean the arena thoroughly between each trial to eliminate olfactory cues.

Data Analysis: The total distance traveled and other parameters are analyzed using statistical methods such as ANOVA to compare the effects of different treatments.

Experimental Workflow: In Vivo Validation of a Novel CNS Drug Candidate

The following diagram illustrates a typical workflow for the in vivo validation of a new central nervous system (CNS) drug candidate, from initial screening to more complex behavioral and safety assessments.

InVivo_Workflow cluster_preclinical Preclinical In Vivo Validation A Acute Toxicity Study B Pharmacokinetic (PK) Profiling A->B Determine dose range C Primary Pharmacodynamic (PD) Assay (e.g., Locomotor Activity) B->C Establish exposure-response D Disease-Specific Animal Model (e.g., Seizure Model) C->D Confirm target engagement E Advanced Behavioral Testing (e.g., Learning & Memory) D->E Evaluate therapeutic potential F Safety Pharmacology E->F Assess off-target effects

Caption: A generalized workflow for the in vivo validation of a CNS drug candidate.

Logical Relationship: Comparative Drug Candidate Evaluation

The following diagram outlines the logical steps involved in comparing a novel drug candidate to an established alternative.

Comparison_Logic Candidate 5-Aminoisoxazole Drug Candidate Assay In Vivo Assay (e.g., Paw Edema, Open Field) Candidate->Assay Alternative Alternative/Standard Drug Alternative->Assay Data Quantitative Data (Efficacy, Potency, Safety) Assay->Data Comparison Comparative Analysis Data->Comparison Conclusion Conclusion on Relative Performance Comparison->Conclusion

Caption: Logical flow for the comparative evaluation of drug candidates.

Comparative Analysis of the Cross-Reactivity Profile of 5-Aminoisoxazole-4-carboxamide hydrogensulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 5-Aminoisoxazole-4-carboxamide hydrogensulfate, a heterocyclic compound that serves as a critical building block in medicinal chemistry. Given its role as a scaffold for more complex bioactive molecules, understanding its inherent potential for off-target interactions is crucial for early-stage drug discovery. This document presents a representative cross-reactivity study, comparing it with other common heterocyclic scaffolds, and provides detailed experimental protocols for assessing such interactions.

The isoxazole core is a privileged structure in pharmaceuticals, known for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Derivatives of isoxazole-carboxamide have been investigated as potent modulators of various biological targets, including protein kinases and AMPA receptors. Therefore, assessing the selectivity of the parent scaffold is a critical first step in any drug development campaign.

Comparator Compounds

To provide a meaningful comparison, two other widely used heterocyclic building blocks in drug discovery are included in this analysis:

  • Compound B: 4-Amino-1H-pyrazole-3-carboxamide: A pyrazole derivative, another five-membered nitrogen-containing heterocycle prevalent in kinase inhibitors.

  • Compound C: 5-Amino-1H-1,2,4-triazole-3-carboxamide: A triazole derivative, recognized for its role in a variety of pharmacologically active compounds.

Cross-Reactivity Screening Data

The following table summarizes hypothetical data from a representative off-target screening panel. The data is presented as the percent inhibition (% Inhibition) at a screening concentration of 10 µM. Higher values indicate stronger interaction with the off-target protein.

Target ClassTargetThis compound (% Inhibition @ 10 µM)4-Amino-1H-pyrazole-3-carboxamide (% Inhibition @ 10 µM)5-Amino-1H-1,2,4-triazole-3-carboxamide (% Inhibition @ 10 µM)
Kinases
ABL115258
SRC223012
LCK182810
FLT345155
VEGFR238127
p38α (MAPK14)254015
CK1δ55209
GPCRs
Adenosine A15812
Adrenergic α2A258
Dopamine D281015
Serotonin 5-HT2A121822
Ion Channels
hERG (KCNH2)10155
Nav1.5 (SCN5A)3710

Note: This data is representative and for illustrative purposes only.

Experimental Protocols

Detailed methodologies for key cross-reactivity assays are provided below.

Kinase Panel Screening (Competitive Binding Assay)

This protocol describes a high-throughput method to determine the interaction of a test compound with a large panel of kinases.

Principle: The assay is based on the principle of competitive displacement. A test compound competes with a known, immobilized ligand for binding to the kinase's ATP-binding site. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.

Methodology:

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support, such as beads.

  • Competition Assay: The test compound (e.g., this compound) is incubated at a fixed concentration (e.g., 10 µM) with the kinase and the immobilized ligand.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The solid support with the bound kinase is separated from the unbound components.

  • Quantification: The amount of kinase bound to the solid support is quantified. A common method involves using kinases tagged with DNA, which can then be detected and quantified using quantitative PCR (qPCR).

  • Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a vehicle control (e.g., DMSO). The result is expressed as a percentage of the control (% Inhibition).

GPCR Off-Target Screening (Radioligand Binding Assay)

This protocol details a competition binding assay to determine the interaction of a test compound with a panel of G-Protein Coupled Receptors (GPCRs).

Principle: This assay measures the ability of a test compound to displace a specific radiolabeled ligand from its receptor. The amount of displaced radioligand is proportional to the test compound's affinity for the receptor.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines overexpressing the target GPCR. The protein concentration of the membrane preparation is determined.

  • Assay Setup: In a 96-well plate, the following components are added in order:

    • Binding buffer.

    • The test compound at a fixed concentration (e.g., 10 µM).

    • A fixed concentration of the specific radiolabeled ligand (typically at or below its dissociation constant, Kd).

    • The cell membrane preparation.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium. Incubation time and temperature are optimized for each specific receptor.

  • Filtration: The reaction is terminated by rapid filtration through a filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled competing ligand) from the total binding. The percent inhibition by the test compound is then calculated relative to the specific binding in the absence of the compound.

Visualizations

kinase_screening_workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification cluster_analysis Analysis prep_compound Test Compound (e.g., 5-Aminoisoxazole-4-carboxamide) incubation Incubate (Competition for binding) prep_compound->incubation prep_kinase Kinase Panel (DNA-tagged) prep_kinase->incubation prep_ligand Immobilized Ligand (on beads) prep_ligand->incubation separation Wash & Separate (Remove unbound kinase) incubation->separation quantification Quantify Bound Kinase (via qPCR) separation->quantification data_analysis Data Analysis (% Inhibition vs. Control) quantification->data_analysis

Caption: Workflow for a competitive binding kinase screening assay.

kinase_cascade cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., VEGFR2) ras RAS receptor->ras Activates raf RAF (e.g., BRAF) ras->raf Activates mek MEK (MAP2K) raf->mek Phosphorylates erk ERK (MAPK) mek->erk Phosphorylates transcription Transcription Factors erk->transcription Activates gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression Regulates

References

Benchmarking the Stability of Isoxazole-Based Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a prominent scaffold in medicinal chemistry, valued for its versatile biological activities and synthetic accessibility.[1][2][3] However, the inherent stability of the isoxazole nucleus can be a critical determinant of a drug candidate's pharmacokinetic profile and overall success. This guide provides a comparative analysis of the stability of different isoxazole-based scaffolds, supported by experimental data, to aid researchers in the selection and optimization of robust drug candidates.

The stability of a molecule is a multifaceted property, encompassing its resistance to degradation under various physiological and environmental conditions. For isoxazole-containing compounds, the N-O bond is a key feature influencing their stability, being susceptible to cleavage under certain reductive, basic, or photochemical conditions.[2][4] This guide will delve into the metabolic, chemical (pH), plasma, and photostability of isoxazole scaffolds.

Data Presentation: A Comparative Overview of Isoxazole Scaffold Stability

The following tables summarize quantitative data on the stability of various isoxazole-based scaffolds. It is important to note that direct head-to-head comparative studies across a wide range of isoxazole scaffolds are limited in the public domain. The data presented here is a compilation from various sources and should be interpreted as a general guide to the relative stability of different substitution patterns.

Table 1: Metabolic Stability of Isoxazole Derivatives in Human Liver Microsomes (HLM)

Isoxazole Scaffold/DrugSubstitution PatternHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference Compound(s)
Leflunomide3-unsubstituted---
Valdecoxib3,4-diaryl---
Sulfamethoxazole5-amino, 3-methyl---
Zonisamide1,2-benzisoxazole---
Risperidone1,2-benzisoxazole derivative---

Table 2: Chemical Stability of Isoxazole Derivatives under Different pH Conditions

Isoxazole Scaffold/DrugpHTemperature (°C)Half-life (t½)Degradation Products
Leflunomide4.025Stable-
Leflunomide7.425Stable-
Leflunomide10.0256.0 hA771726 (ring-opened metabolite)
Leflunomide4.037Stable-
Leflunomide7.4377.4 hA771726
Leflunomide10.0371.2 hA771726
N-(3,4-dimethyl-5-isoxazolyl)-4-amino-1,2-naphthoquinone< 3.5-pH-dependent degradation2-hydroxy-1,4-naphthoquinone, 2-butanone, ammonia, hydroxylamine

The stability of the isoxazole ring is significantly influenced by pH and temperature. Basic conditions, in particular, can catalyze the ring opening of certain isoxazoles, as demonstrated with leflunomide.[6]

Table 3: Plasma Stability of Isoxazole Derivatives

Isoxazole Scaffold/DrugSpeciesIncubation Time (min)% Remaining
Sulfonylhydrazone Derivative 4Rat60Very Stable
Sulfonylhydrazone Derivative 5Rat60Very Stable
Sulfonylhydrazone Derivative 6Rat60Unstable (2.2% remaining)
Sulfonylhydrazone Derivative 7Rat60Unstable (9.6% remaining)
Sulfonylhydrazone Derivative 8Rat60Unstable
Sulfonylhydrazone Derivative 9Rat60Very Stable

Plasma stability is crucial for determining a drug's in vivo half-life. The data above for a series of sulfonylhydrazone derivatives containing an isoxazole moiety highlights how different substituents on the scaffold can dramatically impact plasma stability, with some compounds being very stable while others are rapidly degraded.[7]

Table 4: Photostability of Isoxazole Scaffolds

Isoxazole Scaffold/DrugLight SourceExposure ConditionsObservations
General IsoxazolesUV irradiation-Ring collapse and rearrangement to oxazole via an azirine intermediate.
N-(3,4-dimethyl-5-isoxazolyl)-4-amino-1,2-naphthoquinone--Susceptible to photodegradation.

The weak N-O bond in the isoxazole ring makes it susceptible to cleavage upon UV irradiation, leading to molecular rearrangements.[2] This is a critical consideration for the formulation and packaging of isoxazole-containing drugs.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of compound stability. Below are representative protocols for key stability assays.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human Liver Microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile or methanol (for reaction termination)

  • Control compounds (e.g., a highly metabolized compound and a stable compound)

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in buffer.

  • In a 96-well plate, add the HLM and phosphate buffer. Pre-incubate the plate at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), add a specific volume of the test compound working solution to the corresponding wells.

  • Terminate the reaction at each time point by adding ice-cold acetonitrile or methanol.

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the compound.[8][9][10][11][12]

Chemical (pH) Stability Assay

This assay determines the stability of a compound in aqueous solutions at different pH values, mimicking various physiological and formulation conditions.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Buffers of different pH values (e.g., pH 2, 7.4, and 10)

  • Incubator, HPLC or LC-MS/MS system

Procedure:

  • Prepare working solutions of the test compound by diluting the stock solution in each of the pH buffers.

  • Incubate the solutions at a controlled temperature (e.g., 37°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each solution.

  • Quench the reaction if necessary (e.g., by neutralizing the pH).

  • Analyze the concentration of the remaining parent compound in each aliquot using a validated HPLC or LC-MS/MS method.

  • Calculate the degradation rate constant and half-life at each pH.[13][14]

Plasma Stability Assay

This assay assesses the stability of a compound in plasma, which contains various enzymes such as esterases and amidases that can metabolize drugs.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled plasma from the desired species (e.g., human, rat, mouse)

  • Phosphate buffer (pH 7.4)

  • Ice-cold acetonitrile or methanol

  • Incubator, centrifuge, LC-MS/MS system

Procedure:

  • Thaw the plasma at 37°C.

  • Prepare a working solution of the test compound.

  • In a 96-well plate, add the plasma and the test compound working solution.

  • Incubate the plate at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, and 120 minutes), terminate the reaction by adding ice-cold acetonitrile or methanol.[15][16][17]

  • Centrifuge the plate to precipitate plasma proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

  • Quantify the remaining parent compound and calculate the half-life in plasma.[15][18]

Photostability Assay

This assay evaluates the degradation of a compound upon exposure to light, as recommended by the International Council for Harmonisation (ICH) guideline Q1B.[1][19][20][21]

Materials:

  • Test compound (as solid and in solution)

  • Photostability chamber equipped with a light source capable of emitting both UV-A and visible light (e.g., xenon or metal halide lamp).

  • Chemically inert and transparent containers.

  • Dark control samples.

  • HPLC or LC-MS/MS system.

Procedure:

  • Expose the test compound (both as a solid and in a suitable solvent) to a controlled light source in the photostability chamber. The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[1][19][20]

  • Simultaneously, store dark control samples, protected from light, under the same temperature and humidity conditions.

  • At the end of the exposure period, analyze both the light-exposed and dark control samples.

  • Assess for any physical changes (e.g., color, precipitation) and quantify the parent compound and any degradation products using a validated HPLC or LC-MS/MS method.

  • Compare the results from the exposed and control samples to determine the extent of photodegradation.[1][22]

Mandatory Visualization

Experimental_Workflow cluster_assays Stability Assays Microsomal Microsomal Stability Analysis LC-MS/MS Analysis Microsomal->Analysis Chemical Chemical (pH) Stability Chemical->Analysis Plasma Plasma Stability Plasma->Analysis Photo Photostability Photo->Analysis Compound Isoxazole-based Compound Compound->Microsomal Compound->Chemical Compound->Plasma Compound->Photo Data Data Interpretation (t½, CLint, % remaining) Analysis->Data

Caption: General experimental workflow for assessing the stability of isoxazole-based compounds.

Signaling_Pathway Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Response Cellular Response Gene->Response Drug Isoxazole-based Inhibitor Drug->Kinase2

Caption: Hypothetical signaling pathway inhibited by an isoxazole-based drug.

Logical_Relationship Scaffold Isoxazole Scaffold Selection Stability Stability Assessment Scaffold->Stability Metabolic Metabolic Stability Stability->Metabolic Chemical Chemical Stability Stability->Chemical Plasma Plasma Stability Stability->Plasma PK Improved Pharmacokinetics Metabolic->PK Chemical->PK Plasma->PK Candidate Optimized Drug Candidate PK->Candidate

Caption: Logical relationship between isoxazole scaffold stability and drug candidate optimization.

References

Validating the Target Engagement of 5-Aminoisoxazole-4-carboxamide hydrogensulfate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key methodologies for validating the target engagement of 5-Aminoisoxazole-4-carboxamide hydrogensulfate, a novel small molecule with therapeutic potential. Objective comparison of experimental approaches, supported by detailed protocols and data presentation, is offered to aid researchers in selecting the most appropriate validation strategy. For the context of this guide, we will hypothesize that this compound acts as an inhibitor of a specific kinase, hereafter referred to as "Target Kinase X."

Introduction to Target Engagement

Confirming that a bioactive small molecule interacts with its intended molecular target within a cellular environment is a critical step in drug discovery and development.[1][2][3] This process, known as target engagement, provides crucial evidence for the mechanism of action and helps to rationalize downstream biological effects.[1][2] Validating target engagement early in the research pipeline can de-risk a project and increase the likelihood of clinical success. This guide focuses on two widely adopted and robust methods for quantifying the interaction between a test compound and its cellular target: the Cellular Thermal Shift Assay (CETSA) and Kinase Inhibition Assays.

Comparative Overview of Target Engagement Assays

The selection of a target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. Below is a comparative summary of the CETSA and Kinase Inhibition Assay methodologies for our compound of interest, this compound, against its hypothetical target, Target Kinase X.

FeatureCellular Thermal Shift Assay (CETSA)Kinase Inhibition Assay
Principle Measures the thermal stabilization of Target Kinase X upon binding of this compound in a cellular context.[4][5][6]Quantifies the enzymatic activity of Target Kinase X in the presence of varying concentrations of this compound.[7][8][9]
Primary Output Thermal melt curves and isothermal dose-response curves, providing evidence of direct binding.[4][10]IC50 values, indicating the concentration of the compound required to inhibit 50% of the kinase activity.[7]
Cellular Context Can be performed in intact cells, cell lysates, or tissue samples, reflecting a more physiological environment.[4][11]Typically performed with purified recombinant kinase or in cell lysates, which may not fully recapitulate the cellular milieu.
Throughput Moderate to high, with plate-based formats available.[4]High, especially with luminescence or fluorescence-based readouts in 384-well or 1536-well plates.[7][12]
Key Advantage Provides direct evidence of target binding in a native cellular environment without requiring modification of the compound or target.[5]Highly sensitive, quantitative, and well-suited for screening large compound libraries to determine potency.[8][9]
Limitations Requires a specific antibody for detection (e.g., by Western blot) or a tagged protein for other detection methods. The magnitude of the thermal shift can vary.Does not directly confirm target binding in intact cells; susceptible to interference from compounds that affect the detection system (e.g., luciferase).[12]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol is adapted for use with cultured cells to assess the engagement of this compound with endogenous Target Kinase X.

Materials:

  • Cultured cells expressing Target Kinase X

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • Antibody specific for Target Kinase X

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • SDS-PAGE gels and transfer membranes

Procedure:

  • Cell Treatment: Treat cultured cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 1-3 hours) at 37°C.[11]

  • Heating Step: Resuspend the treated cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[6][10]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[10]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze the samples by SDS-PAGE and Western blotting using an antibody specific for Target Kinase X.[10]

  • Data Analysis: Quantify the band intensities to generate a melting curve, plotting the percentage of soluble Target Kinase X as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.[4][6]

Isothermal Dose-Response Fingerprint (ITDRF): To determine the potency of target engagement, treat cells with a range of compound concentrations and heat all samples at a single temperature (e.g., the temperature that results in ~50% protein precipitation in the vehicle control). Plot the amount of soluble Target Kinase X against the compound concentration to generate a dose-response curve.[10]

Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a high-throughput luminescence-based assay to measure the inhibition of Target Kinase X by this compound. The principle is to quantify the amount of ATP remaining after the kinase reaction; a higher luminescence signal indicates less ATP consumption and therefore greater kinase inhibition.[7][13]

Materials:

  • Recombinant human Target Kinase X

  • Specific peptide substrate for Target Kinase X

  • ATP

  • This compound in DMSO

  • Known inhibitor of Target Kinase X (positive control)

  • Kinase assay buffer

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, flat-bottom 384-well assay plates

  • Luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control (DMSO), and positive control to the appropriate wells of a 384-well plate.[7]

  • Kinase Reaction:

    • Prepare a master mix of the kinase reaction solution containing the assay buffer, Target Kinase X, and the peptide substrate.

    • Dispense the kinase reaction mixture into each well.

    • Initiate the kinase reaction by adding ATP to each well.

    • Include "no kinase" controls to represent 100% inhibition.[7]

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Signal Detection: Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature to stabilize the signal.[7]

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle and "no kinase" controls. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation

Table 1: CETSA Isothermal Dose-Response Data for this compound
Compound Concentration (µM)Soluble Target Kinase X (% of Vehicle)
0.0198.5
0.185.2
155.1
1020.7
1005.3
Table 2: Kinase Inhibition Data for this compound
Compound Concentration (nM)Percent Inhibition of Target Kinase X
15.2
1015.8
10048.9
100089.1
1000097.6
IC50 (nM) 102.3

Visualizations

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heating Step cluster_analysis Analysis cluster_data Data Output start Culture cells expressing Target Kinase X treat Treat cells with Compound or Vehicle (DMSO) start->treat aliquot Aliquot cell suspension treat->aliquot heat Heat at various temperatures aliquot->heat lyse Cell Lysis heat->lyse centrifuge Centrifuge to pellet precipitated proteins lyse->centrifuge supernatant Collect supernatant (soluble proteins) centrifuge->supernatant western SDS-PAGE & Western Blot for Target Kinase X supernatant->western data Generate Melt Curve & ITDRF Curve western->data

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_data Data Output compound Prepare serial dilution of Compound plate Add Compound/Controls to 384-well plate compound->plate kinase_mix Add Kinase X and Substrate mixture plate->kinase_mix start_reaction Initiate reaction with ATP kinase_mix->start_reaction incubate Incubate at RT start_reaction->incubate add_reagent Add ATP detection reagent (e.g., Kinase-Glo®) incubate->add_reagent read Measure Luminescence add_reagent->read data Calculate % Inhibition and determine IC50 read->data

Caption: Workflow for a luminescence-based Kinase Inhibition Assay.

Conclusion

Validating the target engagement of this compound is a pivotal step in advancing its development as a potential therapeutic agent. Both the Cellular Thermal Shift Assay and in vitro Kinase Inhibition Assays offer powerful, complementary approaches to confirm and quantify the interaction with its putative target, Target Kinase X. CETSA provides invaluable evidence of direct binding in a physiological context, while kinase inhibition assays offer a high-throughput method to determine functional potency. By employing these methodologies, researchers can build a robust data package to support the mechanism of action and guide further optimization of this promising compound.

References

A Researcher's Guide to in Silico Evaluation of Isoxazole-4-Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Molecular Docking Studies for Novel Drug Discovery

For researchers and scientists engaged in the discovery of novel therapeutics, isoxazole-4-carboxamide and its analogs represent a promising scaffold with a wide range of pharmacological applications.[1] Computational techniques, particularly molecular docking, have become indispensable in predicting the binding affinities and interaction patterns of these compounds with various biological targets. This guide provides a comparative overview of docking studies on isoxazole-4-carboxamide analogs, supported by experimental data and detailed protocols to aid in the design and interpretation of in silico investigations. The primary focus of these studies has been on targets implicated in cancer and inflammation, such as protein kinases and cyclooxygenase (COX) enzymes.[2][3]

Performance Comparison of Isoxazole-Based Ligands

The following tables summarize quantitative data from various computational docking studies on isoxazole derivatives against a range of biological targets. These targets are predominantly implicated in cancer and inflammation, highlighting potential therapeutic avenues for novel isoxazole-based compounds.

Table 1: Docking Performance of Fused Isoxazole Derivatives Against Kinase and Other Cancer Targets

Ligand ScaffoldTarget ProteinPDB IDDocking Score / Binding AffinityKey Interacting Residues
Pyrrolo[3,4-d]isoxazolidine-furan hybridEGFR4ZAU-6.57 kcal/mol (g score)GLU 762, LYS 745, MET 793
Pyrrolo[3,4-d]isoxazolidine-furan hybridVEGFR-2-Moderate inhibitory activityNot specified in abstract
Pyrrolo[3,4-d]isoxazolidine-furan hybridTopo II-Moderate inhibitory activityNot specified in abstract

Data sourced from a comparative guide on computational docking of Furo[3,4-d]isoxazole analogs.[2]

Table 2: Inhibitory Activity of Isoxazole-Carboxamide Derivatives against COX Enzymes

Compound IDTarget EnzymeIC50 (nM)Selectivity Ratio (COX-1/COX-2)
A13COX-1644.63
A13COX-213

This data highlights the potent and selective inhibition of COX-2 by compound A13.[3][4][5]

Table 3: Inhibitory Activity of Isoxazole Derivatives against Carbonic Anhydrase (CA)

Compound IDIC50 (µM)% Inhibition
AC2112.3 ± 1.679.5
AC3228.4 ± 2.368.7
Standard18.6 ± 0.587.0

These results indicate that while the tested isoxazole derivatives show inhibitory activity against carbonic anhydrase, they are less potent than the standard inhibitor.[6]

Experimental Protocols in Docking Studies

The methodologies employed in computational docking studies of isoxazole derivatives generally follow a standardized workflow. The following sections detail the typical experimental protocols extrapolated from the reviewed literature.[2]

Protein Preparation
  • Retrieval of Protein Structure: The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB).[1][2]

  • Preparation of the Protein: Standard preparation procedures involve the removal of water molecules and any co-crystallized ligands. Polar hydrogens are then added, and charges (e.g., Gasteiger charges) are assigned to the protein atoms.[2]

Ligand Preparation
  • Ligand Structure Generation: The 2D structures of the isoxazole-4-carboxamide analogs are sketched and subsequently converted to 3D structures.[2]

  • Energy Minimization: To obtain a stable, low-energy conformation of the ligand, an energy minimization step is performed. This is often carried out using force fields like the Universal Force Field (UFF) with a set number of conjugate gradient minimization steps.[1][2]

  • File Format Conversion: The prepared ligand structures are saved in a suitable format, such as PDBQT, for use in docking software.[1]

Molecular Docking Simulation
  • Grid Generation: A grid box is defined around the active site of the target protein. This grid specifies the search space for the docking algorithm, ensuring that it is centered on the binding pocket.[2]

  • Docking Execution: Molecular docking is performed using software such as AutoDock Vina, which is integrated into platforms like PyRx.[1][7] The software systematically samples different conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose.

Analysis of Docking Results
  • Evaluation of Binding Poses: The resulting docking poses are analyzed based on their binding energy or docking score.[2] The pose with the most favorable score is typically considered the most likely binding mode.

  • Visualization of Interactions: The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized using software like Discovery Studio Visualizer. This analysis provides insights into the molecular basis of the binding.[1][2]

Visualizing the Workflow and Biological Context

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB Protein Structure (PDB) Protein_Prep Protein_Prep PDB->Protein_Prep Remove water, add hydrogens Ligand_Sketch 2D Ligand Sketch Ligand_3D Ligand_3D Ligand_Sketch->Ligand_3D Convert to 3D Grid Grid Generation (Active Site) Protein_Prep->Grid Ligand_Min Ligand_Min Ligand_3D->Ligand_Min Energy Minimization (UFF) Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Min->Docking Grid->Docking Analysis Analyze Binding Energy & Pose Docking->Analysis Visualization Visualize Interactions (H-bonds, etc.) Analysis->Visualization

Caption: A generalized workflow for computational docking studies.

G cluster_pathway Kinase Signaling Pathway Ligand Isoxazole-4-carboxamide Analog EGFR EGFR Ligand->EGFR Inhibition VEGFR2 VEGFR-2 Ligand->VEGFR2 Inhibition PI3K PI3K EGFR->PI3K VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5-Aminoisoxazole-4-carboxamide hydrogensulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 5-Aminoisoxazole-4-carboxamide hydrogensulfate, a synthetic heterocyclic compound instrumental in medicinal chemistry. Adherence to these protocols is crucial for minimizing risks and maintaining a safe research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and related compounds are categorized as irritants. Safety Data Sheets (SDS) for similar isoxazole derivatives indicate that these substances can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or glasses with side shields (compliant with OSHA 29 CFR 1910.133 or European Standard EN166).[2][3]To prevent eye contact which can cause serious irritation.[1][2]
Hand Protection Wear appropriate protective gloves (e.g., nitrile rubber).To prevent skin contact and irritation.[1][2]
Skin and Body Protection Laboratory coat and other protective clothing to prevent skin exposure.[2][4]To minimize the risk of accidental skin contact.
Respiratory Protection Use only in a well-ventilated area.[1][2] If dust formation is likely, a particle filter respirator may be necessary.To avoid inhalation of dust which may cause respiratory irritation.[1]

Step-by-Step Disposal Protocol

The primary disposal method for this compound is to consign it to a licensed professional waste disposal service. Do not allow this material to enter the environment or sewer systems.[1]

1. Waste Collection and Storage:

  • Solid Waste:
  • Carefully sweep up any solid material, avoiding the creation of dust.[1][4]
  • Place the collected solid into a suitable, clearly labeled, and closed container for chemical waste.[1][2]
  • Contaminated Materials:
  • Any materials used for cleaning spills (e.g., absorbent pads, paper towels) and any contaminated disposable PPE (e.g., gloves) should be collected in a designated, sealed waste container.
  • Storage:
  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[2][3]
  • Ensure the container is kept tightly closed.[1][2][4]

2. Labeling and Documentation:

  • Clearly label the waste container with the full chemical name: "Waste this compound".
  • Include appropriate hazard symbols (e.g., irritant).
  • Maintain a log of the waste generated, including the quantity and date of disposal.

3. Final Disposal:

  • Arrange for the collection of the chemical waste by a licensed and approved waste disposal company.
  • Provide the waste disposal company with a copy of the Safety Data Sheet (if available) or a comprehensive list of the waste's chemical properties and associated hazards.
  • Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[1][2][5]

Emergency Procedures for Spills

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further spillage if it is safe to do so. Do not let the product enter drains.[1]

  • Clean-up:

    • Wearing the appropriate PPE, gently sweep or scoop up the spilled solid material, minimizing dust generation.

    • Place the material into a suitable container for disposal.

    • Clean the spill area thoroughly with a suitable solvent or detergent and water. Collect the cleaning materials for disposal as chemical waste.

  • Decontaminate: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][5]

Disposal Workflow Diagram

G Figure 1: Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_containment Containment & Storage cluster_disposal Final Disposal start Disposal Required ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect_solid Collect Solid Waste (Avoid Dust Formation) ppe->collect_solid collect_contaminated Collect Contaminated Materials (Gloves, Wipes, etc.) ppe->collect_contaminated container Place in Labeled, Sealed Chemical Waste Container collect_solid->container collect_contaminated->container storage Store in Cool, Dry, Ventilated Area Away from Incompatibles container->storage disposal_service Contact Approved Waste Disposal Service storage->disposal_service end Disposal Complete disposal_service->end

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 5-Aminoisoxazole-4-carboxamide hydrogensulfate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Aminoisoxazole-4-carboxamide hydrogensulfate (CAS No. 1273577-24-4) was publicly available at the time of this document's creation. The following guidance is based on safety information for structurally similar compounds, including other isoxazole and carboxamide derivatives. Researchers should handle this chemical with caution and adhere to all institutional safety protocols.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is designed to answer specific operational questions and build trust by providing value beyond the product itself.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE based on general safety data for similar chemical compounds.

Protection TypeRecommended EquipmentJustification & Best Practices
Eye Protection Chemical safety goggles or a face shield.Protects against dust particles and potential splashes. Standard EN166 (EU) or OSHA 29 CFR 1910.133 (US) compliant eyewear is recommended.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents skin contact. Users should inspect gloves before use and use proper glove removal techniques to avoid skin contamination.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Not generally required under normal use with adequate ventilation.If dust formation is likely or ventilation is inadequate, a particulate filter respirator may be necessary.

Operational Plan: Safe Handling Workflow

Proper handling of this compound is paramount to ensure laboratory safety. The following workflow outlines the key steps from preparation to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Appropriate PPE prep_area 2. Prepare Well-Ventilated Work Area prep_ppe->prep_area prep_sds 3. Review Safety Data (or Analogous Data) prep_area->prep_sds handle_weigh 4. Carefully Weigh the Compound prep_sds->handle_weigh Proceed with caution handle_dissolve 5. Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_use 6. Perform Experimental Procedure handle_dissolve->handle_use cleanup_decon 7. Decontaminate Work Surfaces handle_use->cleanup_decon After experiment completion cleanup_waste 8. Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose 9. Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose cleanup_ppe 10. Doff and Dispose of PPE Correctly cleanup_dispose->cleanup_ppe

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Chemical Dispose of contents and container to an approved waste disposal plant.[1] Do not allow the chemical to enter drains.
Contaminated Materials Any materials that have come into contact with the chemical (e.g., gloves, paper towels) should be treated as chemical waste and disposed of accordingly.
Empty Containers Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as chemical waste before the container is disposed of or recycled.

First Aid Measures

In case of exposure to this compound, immediate action is required. The following table provides first aid guidance based on information for similar compounds.

Exposure RouteFirst Aid Instructions
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[1][2][3]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[2][3]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][2][3]
Ingestion Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek immediate medical attention.[1][2][3]

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.